Cyclomethycaine sulfate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Número CAS |
50978-10-4 |
|---|---|
Fórmula molecular |
C22H35NO7S |
Peso molecular |
457.6 g/mol |
Nombre IUPAC |
3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid |
InChI |
InChI=1S/C22H33NO3.H2O4S/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20;1-5(2,3)4/h11-14,18,20H,2-10,15-17H2,1H3;(H2,1,2,3,4) |
Clave InChI |
FEBLWCUYHGPGOW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
Cyclomethycaine Sulfate and Voltage-Gated Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomethycaine (B90308) sulfate (B86663), an ester-type local anesthetic, exerts its therapeutic effect by blocking nerve impulse conduction, a mechanism primarily mediated through its interaction with voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the core mechanism of action of cyclomethycaine sulfate on sodium channels. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes the known principles of local anesthetic action on VGSCs and incorporates the available quantitative data for cyclomethycaine. It details the molecular interactions, state-dependent binding, and access pathways to the receptor site within the channel pore. Furthermore, this guide outlines representative experimental protocols for characterizing the effects of local anesthetics on sodium channels and employs visualizations to illustrate key concepts and workflows.
Introduction to this compound and its Target: Voltage-Gated Sodium Channels
Cyclomethycaine is a local anesthetic that has been used for surface anesthesia.[1] Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels.[1][2] These channels are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[3] By inhibiting the influx of sodium ions through these channels, cyclomethycaine prevents the depolarization of the nerve membrane, thereby blocking the transmission of nerve impulses and resulting in a temporary and reversible loss of sensation.[2]
Voltage-gated sodium channels are composed of a large α-subunit, which forms the ion-conducting pore, and smaller auxiliary β-subunits. The α-subunit is organized into four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The S5 and S6 segments from each domain line the central pore, while the S4 segments act as voltage sensors.[4]
The Core Mechanism of Action: State-Dependent Blockade
The interaction of local anesthetics, including presumably this compound, with sodium channels is highly dependent on the conformational state of the channel. VGSCs cycle through three primary states:
-
Resting (Closed) State: At the resting membrane potential, the channel is closed and does not conduct sodium ions. Local anesthetics have a relatively low affinity for the channel in this state.[3][5]
-
Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of sodium ions. Local anesthetics exhibit a higher affinity for the open state.[3][5]
-
Inactivated State: Shortly after opening, the channel enters a non-conducting inactivated state. Local anesthetics have the highest affinity for the inactivated state, a key principle of their mechanism known as the "modulated receptor hypothesis."[3][5]
This state-dependent binding leads to "use-dependent" or "phasic" block, where the degree of inhibition increases with the frequency of nerve stimulation. Nerves that are firing at a higher frequency, such as those transmitting pain signals, spend more time in the open and inactivated states, making them more susceptible to blockade by local anesthetics.[4]
Molecular Interactions and Binding Site
Local anesthetics bind to a receptor site located within the inner pore of the sodium channel α-subunit.[5] This binding site is formed by amino acid residues from the S6 transmembrane segments of domains I, III, and IV.[4] Mutagenesis studies with other local anesthetics have identified key residues, particularly phenylalanine and tyrosine residues in the IVS6 segment, as critical for high-affinity binding.[6]
The binding of the local anesthetic molecule within the pore is thought to physically occlude the channel, preventing the passage of sodium ions. Additionally, for ionizable local anesthetics like cyclomethycaine, the positively charged form of the molecule can electrostatically repel sodium ions, further contributing to the block.[7]
Physicochemical Properties and Access to the Binding Site
Cyclomethycaine is an ester-type local anesthetic.[1] Like most local anesthetics, it is a weak base that exists in both a charged (cationic) and uncharged (neutral) form at physiological pH.[8] This equilibrium is crucial for its action:
-
The uncharged form is more lipid-soluble and can readily cross the nerve cell membrane to reach the cytoplasm (axoplasm).[8]
-
The charged form , which predominates in the more acidic intracellular environment, is the primary form that binds to the receptor site within the sodium channel pore.[8][9]
Two primary pathways have been proposed for local anesthetics to reach their binding site:
-
Hydrophilic Pathway: The charged form of the drug can access the binding site from the intracellular side when the channel is in the open state.[10]
-
Hydrophobic Pathway: The uncharged form can partition into the cell membrane and access the binding site laterally through fenestrations in the channel protein.[10][11]
Quantitative Data
Specific quantitative data on the interaction of this compound with sodium channels is sparse. However, one key value has been reported:
| Compound | Target | Assay Type | Parameter | Value | Source |
| Cyclomethycaine | Sodium channel alpha subunits; brain (Types I, II, III) | Not specified | IC50 | 5.70 (-log[M]) | [12] |
Note: An IC50 value of 5.70 in -log[M] format corresponds to a molar concentration of approximately 2.0 µM. This value indicates a potent inhibitory effect on brain sodium channel isoforms.
Experimental Protocols
The following section outlines a representative experimental protocol for characterizing the effects of a local anesthetic like this compound on voltage-gated sodium channels using the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane.
Cell Preparation and Electrophysiology
-
Cell Culture: A cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells expressing Nav1.5) is cultured under standard conditions.
-
Cell Plating: Cells are plated onto glass coverslips for electrophysiological recording.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels.
-
-
Patch-Clamp Recording:
-
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
The membrane potential is held at a negative potential (e.g., -100 mV) to ensure most channels are in the resting state.
-
Voltage Protocols for Characterizing State-Dependent Block
-
Tonic Block:
-
Sodium currents are elicited by a short depolarizing pulse (e.g., to -10 mV for 20 ms) from a hyperpolarized holding potential (e.g., -120 mV) at a low frequency (e.g., 0.1 Hz).
-
The control current amplitude is measured before the application of this compound.
-
The drug is then perfused, and the reduction in the peak current amplitude at steady-state represents the tonic block (block of the resting state).
-
-
Voltage-Dependence of Inactivation:
-
A series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -20 mV for 500 ms) are applied, followed by a test pulse to a constant potential (e.g., -10 mV) to measure the fraction of available channels.
-
The resulting data are fitted with a Boltzmann function to determine the half-inactivation voltage (V1/2).
-
The protocol is repeated in the presence of this compound to determine any shift in the V1/2 of inactivation. A leftward shift indicates stabilization of the inactivated state.
-
-
Use-Dependent (Phasic) Block:
-
A train of depolarizing pulses (e.g., to -10 mV for 20 ms) is applied at a higher frequency (e.g., 5 Hz or 10 Hz).
-
The peak current amplitude of each pulse in the train is measured.
-
In the presence of a use-dependent blocker, the current amplitude will progressively decrease with each pulse. The percentage of block at the end of the train is quantified.
-
Visualizations
Signaling Pathway of Sodium Channel Blockade
References
- 1. ahajournals.org [ahajournals.org]
- 2. Access and binding of local anesthetics in the closed sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological properties of two axonal sodium channels, Nav1.2 and Nav1.6, expressed in mouse spinal sensory neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 5. cyclomethycaine [drugcentral.org]
- 6. firsthope.co.in [firsthope.co.in]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclomethycaine | C22H33NO3 | CID 10839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cyclomethycaine Sulfate: A Technical Guide to Its Physicochemical Properties for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Cyclomethycaine (B90308) sulfate (B86663), a local anesthetic. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of its mechanism of action.
Chemical and Physical Properties
Cyclomethycaine sulfate is the sulfate salt of the local anesthetic agent, Cyclomethycaine. It is important for researchers to be aware that this compound can exist in two primary forms: as a bisulfate salt with a 1:1 ratio of Cyclomethycaine to sulfuric acid, and as a sulfate salt with a 2:1 ratio. This distinction is critical as it affects the molecular weight and other physicochemical parameters.
Below is a summary of the key physicochemical properties of Cyclomethycaine and its salt forms. It is important to note that while some experimental data is available for the free base and the hydrochloride salt, specific experimental values for the sulfate salt are not extensively reported in publicly available literature. Therefore, some of the presented data for the sulfate form are based on computed or predicted values.
Table 1: Physicochemical Properties of Cyclomethycaine and its Salts
| Property | Cyclomethycaine (Free Base) | Cyclomethycaine Hydrochloride | This compound (1:1 Bisulfate) | This compound (2:1) |
| Chemical Structure | 3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate | 3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate hydrochloride | 3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate;sulfuric acid[1] | bis(3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate);sulfuric acid[2] |
| Molecular Formula | C₂₂H₃₃NO₃[3] | C₂₂H₃₄ClNO₃ | C₂₂H₃₅NO₇S[1] | C₄₄H₆₈N₂O₁₀S[2] |
| Molecular Weight | 359.51 g/mol [4] | 395.96 g/mol | 457.58 g/mol [5] | 817.08 g/mol [2] |
| Melting Point | Not available | 178-180 °C[1] | Not available | Not available |
| Solubility in Water | Poorly soluble (predicted) | Slightly >1 g/100 ml | Moderately soluble (predicted) | Moderately soluble (predicted) |
| pKa (basic) | 9.25 (Predicted for the free base) | Not available | Not available | Not available |
| LogP (Octanol/Water) | 6.32 (cLogP, predicted for the free base)[4] | Not available | Not available | Not available |
Experimental Protocols
The determination of the physicochemical properties of active pharmaceutical ingredients (APIs) like this compound is crucial for drug development. Standardized experimental protocols are employed to ensure accuracy and reproducibility.
Melting Point Determination
The melting point is a critical parameter for the identification and purity assessment of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Solubility Determination
Solubility data is essential for formulation development and understanding the drug's behavior in biological fluids.
Methodology (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline at a specific pH) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the ionization state of a drug at different physiological pH values.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (for a basic pKa) or a strong base, while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of the titrant added. The pKa is determined from the midpoint of the buffer region of the curve.
LogP Determination
The partition coefficient (LogP) between octanol (B41247) and water is a key indicator of a drug's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a period to allow for the partitioning of the drug between the two phases to reach equilibrium.
-
Concentration Measurement: The phases are separated, and the concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Cyclomethycaine, like other local anesthetics, exerts its pharmacological effect by blocking the propagation of action potentials in nerve fibers. This is achieved through its interaction with voltage-gated sodium channels.
The drug molecule, in its charged form, is thought to bind to a specific receptor site within the inner pore of the sodium channel. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of the action potential. Consequently, the nerve impulse is not transmitted, leading to a local anesthetic effect. The affinity of local anesthetics for the sodium channel is state-dependent, with a higher affinity for the open and inactivated states compared to the resting state.
Caption: Mechanism of action of Cyclomethycaine on voltage-gated sodium channels.
Experimental Workflow for Physicochemical Characterization
A logical workflow is essential for the comprehensive physicochemical characterization of a drug substance like this compound.
Caption: Experimental workflow for the physicochemical characterization of this compound.
This guide provides a foundational understanding of the physicochemical properties of this compound. For specific research applications, it is highly recommended that researchers perform their own experimental determinations to obtain data relevant to their unique conditions and formulations.
References
An In-depth Technical Guide to the Synthesis and Purification of Cyclomethycaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for cyclomethycaine (B90308) sulfate (B86663), a local anesthetic. The document details the chemical synthesis of the active pharmaceutical ingredient and its conversion to the sulfate salt, supported by experimental protocols and quantitative data. Furthermore, it elucidates the mechanism of action through a diagram of its interaction with voltage-gated sodium channels.
Synthesis of Cyclomethycaine
The synthesis of cyclomethycaine, chemically known as 3-(2-methylpiperidino)propyl p-(cyclohexyloxy)benzoate, is a multi-step process involving the preparation of two key intermediates: p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)propanol. These intermediates are then coupled to form the cyclomethycaine base.
Synthesis of Intermediates
1.1.1. p-Cyclohexyloxybenzoic Acid
The synthesis of p-cyclohexyloxybenzoic acid is typically achieved through the Williamson ether synthesis, where the phenoxide of a p-hydroxybenzoate is reacted with a cyclohexyl halide.
1.1.2. 3-(2-Methylpiperidino)propanol
This intermediate is synthesized by the N-alkylation of 2-methylpiperidine (B94953) with 3-chloro-1-propanol.
Final Synthesis of Cyclomethycaine Base
The final step in the synthesis of the cyclomethycaine base involves the esterification of p-cyclohexyloxybenzoic acid with 3-(2-methylpiperidino)propanol. This is often carried out by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol.
Purification of Cyclomethycaine and Formation of the Sulfate Salt
The crude cyclomethycaine base is typically purified by extraction and can then be converted to its sulfate salt to improve its stability and solubility for pharmaceutical formulations.
Purification of Cyclomethycaine Base
The free base can be purified by dissolving the crude product in a suitable organic solvent and washing with an aqueous basic solution to remove any unreacted p-cyclohexyloxybenzoic acid. The organic layer is then dried and the solvent evaporated.
Formation and Purification of Cyclomethycaine Sulfate
The purified cyclomethycaine base is dissolved in a suitable solvent, such as isopropanol (B130326) or acetone. A stoichiometric amount of sulfuric acid is then added to precipitate the this compound salt. The salt can be further purified by recrystallization from an appropriate solvent system to achieve the desired purity.
Quantitative Data
The following table summarizes key quantitative data related to the synthesis and properties of cyclomethycaine and its salts.
| Property | Cyclomethycaine Base | Cyclomethycaine Hydrochloride | This compound |
| Molecular Formula | C₂₂H₃₃NO₃ | C₂₂H₃₄ClNO₃ | (C₂₂H₃₃NO₃)₂·H₂SO₄ |
| Molecular Weight | 359.51 g/mol | 395.97 g/mol | 817.08 g/mol |
| Melting Point | Not reported | ~165-167 °C | Not reported |
| Appearance | Pale yellow glass-like solid or crystalline solid[1] | White crystalline powder | White crystalline powder |
| Solubility in Water | Limited solubility[1] | Soluble | Soluble |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of cyclomethycaine and its sulfate salt based on available literature. Researchers should adapt and optimize these procedures for their specific laboratory conditions.
Synthesis of p-Cyclohexyloxybenzoic Acid
-
To a solution of p-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of a base (e.g., sodium hydroxide) to form the sodium phenoxide.
-
Add cyclohexyl bromide or iodide and reflux the mixture for several hours.
-
After cooling, the reaction mixture is acidified to precipitate the p-cyclohexyloxybenzoic acid.
-
The precipitate is collected by filtration, washed with water, and dried.
Synthesis of 3-(2-Methylpiperidino)propanol
-
Mix 2-methylpiperidine with 3-chloro-1-propanol, often in the presence of a base to neutralize the formed HCl.
-
Heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is worked up by extraction to isolate the desired product.
-
The product can be purified by distillation under reduced pressure.
Synthesis of Cyclomethycaine Hydrochloride
-
Dissolve p-cyclohexyloxybenzoic acid in a suitable solvent (e.g., isopropanol).
-
Add thionyl chloride to convert the carboxylic acid to its acyl chloride.
-
In a separate vessel, dissolve 3-(2-methylpiperidino)propanol in a suitable solvent.
-
Slowly add the acyl chloride solution to the alcohol solution and stir for several hours.
-
The resulting cyclomethycaine hydrochloride precipitates and can be collected by filtration.
Conversion to this compound
-
Dissolve the cyclomethycaine free base (obtained by neutralizing the hydrochloride salt) in a suitable organic solvent (e.g., isopropanol or acetone).
-
Slowly add a stoichiometric amount of concentrated sulfuric acid with stirring.
-
The this compound will precipitate out of the solution.
-
The precipitate is collected by filtration, washed with a cold solvent, and dried.
-
For further purification, the sulfate salt can be recrystallized from a suitable solvent or solvent mixture.
Mechanism of Action: Interaction with Voltage-Gated Sodium Channels
Cyclomethycaine, like other local anesthetics, exerts its effect by blocking nerve impulses. This is achieved by inhibiting the propagation of action potentials in neurons. The primary target of cyclomethycaine is the voltage-gated sodium channel.
Caption: Mechanism of cyclomethycaine action on voltage-gated sodium channels.
The diagram illustrates that upon depolarization of the neuronal membrane, voltage-gated sodium channels open, allowing an influx of sodium ions, which propagates the nerve impulse. Cyclomethycaine, being lipophilic, can cross the neuronal membrane and bind to a receptor site within the pore of the sodium channel. This binding is thought to involve interactions with specific amino acid residues, such as phenylalanine and tyrosine, which sterically and allosterically blocks the influx of sodium ions. The prevention of sodium ion passage inhibits the depolarization of the nerve membrane, thereby blocking the transmission of the nerve impulse and resulting in local anesthesia.
Logical Workflow for Synthesis and Purification
The following diagram outlines the logical workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Molecular Structure and Formula of Cyclomethycaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Cyclomethycaine (B90308) sulfate (B86663). It includes detailed experimental protocols and visual representations of its mechanism of action to support research and development activities.
Molecular Structure and Chemical Formula
Cyclomethycaine is a local anesthetic belonging to the benzoate (B1203000) ester class.[1] Its sulfate salt can exist in two common forms, which differ in the stoichiometric ratio of the Cyclomethycaine base to sulfuric acid.
The primary and most frequently cited form is a 2:1 complex.[2][3]
-
Chemical Name: bis(3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate);sulfuric acid[2]
-
CAS Number: 6202-05-7[2]
-
Molecular Formula: C₄₄H₆₈N₂O₁₀S[2]
-
Molecular Weight: 817.1 g/mol [2]
-
SMILES: CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3.OS(=O)(=O)O[2]
A bisulfate or hydrogen sulfate form also exists as a 1:1 complex.[4][5]
-
Chemical Name: 3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate;sulfuric acid[4]
-
Synonyms: Cyclomethycaine sulphate, cyclomethycaine bisulfate[4]
-
Molecular Weight: 457.6 g/mol [4]
-
SMILES: CC1CCCCN1CCCOC(=O)c2ccc(cc2)OC3CCCCC3.OS(=O)(=O)O[5]
The structural formula of the Cyclomethycaine cation is provided below:
Caption: Molecular Structure of the Cyclomethycaine Cation.
Physicochemical Properties
A summary of the key physicochemical properties of Cyclomethycaine and its salts is presented in the table below.
| Property | Cyclomethycaine (Base) | Cyclomethycaine Hydrochloride | This compound (2:1) | Cyclomethycaine Bisulfate (1:1) |
| Molecular Formula | C₂₂H₃₃NO₃[3][7] | C₂₂H₃₃NO₃·HCl[3][8] | (C₂₂H₃₃NO₃)₂·H₂SO₄[3][8] | C₂₂H₃₅NO₇S[4][6] |
| Molecular Weight ( g/mol ) | 359.50[3][7] | 395.96[3][8] | 817.08[3][8] | 457.582[6] |
| CAS Number | 139-62-8[3][9] | 537-61-1[3] | 6202-05-7[2] | 50978-10-4[4][6] |
| Boiling Point | Not available | Not available | Not available | 486.4°C at 760 mmHg[6] |
| Flash Point | Not available | Not available | Not available | 248°C[6] |
| Solubility in Water | Not readily available | Moderately soluble[8] | Moderately soluble[8] | Not readily available |
| Storage (Solid) | 2-8°C, desiccate[8] | 2-8°C, desiccate[8] | 2-8°C, desiccate[8] | Not readily available |
| Storage (Solution) | -20°C or -80°C[8] | -20°C or -80°C[8] | -20°C or -80°C[8] | Not readily available |
Note: Specific quantitative solubility data in common laboratory solvents is not widely available in public literature. It is recommended to perform solubility tests for specific experimental needs.[8]
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Cyclomethycaine functions as a local anesthetic by blocking the propagation of nerve impulses.[10] This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane.[8][10] The blockade of these channels prevents the influx of sodium ions, which is essential for the depolarization phase of an action potential.
Caption: Signaling Pathway of Cyclomethycaine Action.
Experimental Protocols
Synthesis of Cyclomethycaine Hydrochloride
The following protocol is adapted from the literature for the synthesis of p-cyclohexyloxybenzoic acid and its subsequent reaction to form Cyclomethycaine hydrochloride.[11][12]
Part 1: Synthesis of p-Cyclohexyloxybenzoic Acid
-
Dissolve 7.4 g of sodium in 250 cc of isoamyl alcohol.[12]
-
Add 53 g of ethyl p-hydroxybenzoate and heat the mixture to reflux for approximately 15 minutes.[12]
-
Cool the mixture and add 65 g of cyclohexyl bromide, then reflux for about 3 hours.[12]
-
Remove the isoamyl alcohol by vacuum evaporation.[12]
-
Extract the residue with a 10% aqueous sodium hydroxide (B78521) solution to remove unreacted ethyl p-hydroxybenzoate.[12]
-
Hydrolyze the remaining alkali-insoluble residue (ethyl p-cyclohexyloxybenzoate) by refluxing with a 10% sodium hydroxide solution for approximately 3 hours.[12]
-
Acidify the alkaline reaction mixture with hydrochloric acid to precipitate p-cyclohexyloxybenzoic acid.[12]
-
Separate the precipitate by filtration, wash with water, and dry. The expected melting point is 178-180°C.[12]
Part 2: Synthesis of 3-(2'-Methylpiperidino)-propyl p-Cyclohexyloxybenzoate Hydrochloride
-
Dissolve 62 g of p-cyclohexyloxybenzoic acid and 49.5 g of 3-(2'-methylpiperidino)-propyl chloride in 300 cc of dry isopropanol.[12]
-
Reflux the mixture for about 12 hours.[12]
-
Distill off approximately half of the isopropanol.[12]
-
Cool the residual solution to about 0°C to precipitate 3-(2'-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride as a white crystalline compound.[12]
-
Filter the precipitate, wash with ether, and recrystallize from isopropanol. The expected melting point is approximately 178-180°C.[12]
Preparation of this compound Stock Solutions
This protocol provides a general method for preparing stock solutions of this compound for in vitro experiments.[8]
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (200 proof)
-
Sterile, deionized, and filtered water
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine Desired Stock Concentration: A common starting concentration for a stock solution is 10-100 mM.[8]
-
Calculate Required Mass: Use the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weighing: Accurately weigh the this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution:
-
Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial containing the powder.
-
Vortex the solution thoroughly to aid dissolution.
-
If necessary, sonicate the solution for a brief period to ensure complete dissolution.
-
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[8]
Caption: Experimental Workflow for Stock Solution Preparation.
References
- 1. carewellpharma.in [carewellpharma.in]
- 2. This compound | C44H68N2O10S | CID 94319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclomethycaine [drugfuture.com]
- 4. Cyclomethycaine sulphate | C22H35NO7S | CID 3084954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. guidechem.com [guidechem.com]
- 7. cyclomethycaine [drugcentral.org]
- 8. benchchem.com [benchchem.com]
- 9. medkoo.com [medkoo.com]
- 10. firsthope.co.in [firsthope.co.in]
- 11. Cyclomethycaine CAS#: 139-62-8 [m.chemicalbook.com]
- 12. Cyclomethycaine | 139-62-8 [chemicalbook.com]
A Technical Guide to the Pharmacological Profile of Cyclomethycaine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cyclomethycaine is a local anesthetic belonging to the benzoate (B1203000) ester class, historically utilized for topical and surface anesthesia.[1][2] Approved by the FDA in 1948, it functions by reversibly blocking nerve signal transmission at the site of application.[3][4] Like other local anesthetics, its molecular structure comprises three key components: a lipophilic aromatic group, an intermediate ester linkage, and a hydrophilic tertiary amine group.[5] This structure dictates its physicochemical properties, mechanism of action, and metabolic fate. This guide provides an in-depth analysis of the pharmacological profile of Cyclomethycaine, contextualized with data from other well-studied benzoate esters due to a scarcity of recent quantitative studies on this specific agent.[1][6]
Chemical and Physicochemical Properties
The efficacy, onset, and duration of action of a local anesthetic are intrinsically linked to its physicochemical characteristics. The lipophilic (aromatic) portion facilitates penetration of the nerve membrane, the ester linkage is the site of metabolic hydrolysis, and the hydrophilic (amine) end is crucial for solubility and binding to the sodium channel receptor.[5]
Key properties such as the dissociation constant (pKa) and the octanol-water partition coefficient (logP) are critical determinants of anesthetic activity. The pKa influences the proportion of ionized and un-ionized forms at physiological pH, affecting the speed of onset, while logP, a measure of lipophilicity, is generally correlated with potency.[1]
Table 1: Physicochemical Properties of Cyclomethycaine and Comparative Local Anesthetics
| Property | Cyclomethycaine | Benzocaine (Ester) | Tetracaine (Ester) | Lidocaine (Amide) |
|---|---|---|---|---|
| Chemical Name | 4-(Cyclohexyloxy)benzoic acid 3-(2-methyl-1-piperidinyl)propyl ester | Ethyl 4-aminobenzoate | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate | 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide |
| Molecular Formula | C₂₂H₃₃NO₃[6] | C₉H₁₁NO₂ | C₁₅H₂₄N₂O₂ | C₁₄H₂₂N₂O |
| Molecular Weight | 359.50 g/mol [3][6] | 165.19 g/mol | 264.36 g/mol | 234.34 g/mol |
| Type | Benzoate Ester[1] | Benzoate Ester | Benzoate Ester | Amide |
| pKa | Data not available | ~3.5 | 8.5 | 7.9 |
| logP | Data not available | 1.87 | 3.58 | 2.44 |
| Water Solubility | Slightly >1 g/100 ml[6] | Poor | Slightly soluble | Sparingly soluble |
Note: Data for comparative agents is provided to establish a typical range for local anesthetics. Higher logP values indicate greater lipid solubility and are often associated with higher potency.[1]
Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for Cyclomethycaine is the blockade of voltage-gated sodium channels (NaV) on the inner surface of the nerve membrane.[2][6] This action prevents the influx of sodium ions required for membrane depolarization, thereby blocking the initiation and propagation of the action potential, which results in a loss of sensation.[6]
Local anesthetics exhibit a state-dependent affinity, binding with higher preference to open and inactivated channels than to resting channels.[7][8] This "use-dependent block" means the anesthetic effect is more pronounced in rapidly firing neurons, such as those transmitting pain signals.[7] The uncharged, lipid-soluble base form of the anesthetic penetrates the nerve membrane, after which the re-equilibrated, charged cationic form binds to the receptor site within the channel pore.[9]
Caption: Mechanism of voltage-gated sodium channel blockade by Cyclomethycaine.
Pharmacokinetic Profile
The pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of local anesthetics determine their duration of action and potential for systemic toxicity.
-
Absorption: Systemic absorption from the site of application depends on the dose, vascularity of the site, and the drug's physicochemical properties.[10] Minimal systemic absorption is generally desired for topical agents to reduce toxicity risk.[2]
-
Distribution: Once in the bloodstream, local anesthetics distribute throughout the body. They are known to be protein-bound in the plasma, primarily to α1-acid glycoprotein.[7]
-
Metabolism: As a benzoate ester, Cyclomethycaine is presumed to undergo rapid hydrolysis by plasma pseudocholinesterases (butyrylcholinesterase).[7][10] This is a key characteristic of ester-type anesthetics, leading to a generally shorter plasma half-life compared to amide-type anesthetics, which are metabolized hepatically.[7]
-
Excretion: The water-soluble metabolites resulting from hydrolysis are primarily excreted by the kidneys.
Caption: Presumed pharmacokinetic pathway for Cyclomethycaine.
Structure-Activity Relationship (SAR)
The chemical structure of Cyclomethycaine is fundamental to its anesthetic activity. The molecule can be divided into three functional domains that define its pharmacological properties.
-
Lipophilic Group (p-cyclohexyloxybenzoyl): This large, non-polar aromatic ring enhances the lipid solubility of the molecule. Higher lipophilicity is correlated with greater anesthetic potency, as it facilitates the drug's passage through the lipid-rich nerve sheath and cell membrane to reach its target site inside the sodium channel.[1]
-
Intermediate Ester Linkage (-COO-): This chain connects the lipophilic and hydrophilic ends. The ester bond is the site of metabolic breakdown by plasma esterases.[7] The nature of this linkage differentiates it from amide local anesthetics and is a primary determinant of its duration of action and metabolic pathway.[7]
-
Hydrophilic Group (N-methyl piperidine): This tertiary amine group is ionizable. At physiological pH, it exists in equilibrium between a charged (cationic) and uncharged (base) form. The charged form is responsible for binding to the receptor site, while the uncharged form allows for membrane penetration.[9] This group imparts the hydrophilic character to the molecule.[5]
Caption: Structure-Activity Relationship (SAR) of Cyclomethycaine.
Toxicological Profile
Detailed toxicological data specifically for Cyclomethycaine is limited in publicly accessible resources.[6] However, the potential for systemic toxicity is a known risk for all local anesthetics if significant systemic absorption occurs.[10] Toxicity typically manifests in the central nervous system (CNS) and cardiovascular system.
-
CNS Toxicity: Initial symptoms can include dizziness, confusion, and perioral numbness, progressing to muscle twitching, tremors, and potentially generalized convulsions.[11]
-
Cardiovascular Toxicity: High systemic concentrations can lead to myocardial depression, vasodilation, and severe cardiac arrhythmias.[12]
-
Allergic Reactions: Allergic reactions are more common with ester-type local anesthetics compared to amides, often due to the metabolite para-aminobenzoic acid (PABA), though this is not a metabolite of Cyclomethycaine. Reactions can range from local dermatitis to anaphylaxis.[2]
Table 2: Comparative Acute Toxicity Data in Mice (Intraperitoneal)
| Local Anesthetic | CD₅₀ (mg/kg) | LD₅₀ (mg/kg) |
|---|---|---|
| Bupivacaine | 57.7 | 58.7 |
| Lidocaine | 111.0 | 133.1 |
| Chloroprocaine | 243.4 | 266.5 |
Data from a study by Moore et al., providing a toxicological context for local anesthetics.[11] CD₅₀: Median Convulsant Dose. LD₅₀: Median Lethal Dose.
Experimental Protocols
Standardized preclinical models are essential for evaluating the efficacy and safety of local anesthetics.
Protocol 1: In Vivo Evaluation of Infiltration Anesthesia
This protocol is based on a mouse model that measures the block of a pain response to an electrical stimulus.[13][14]
Objective: To determine the duration and dose-response of local anesthesia following subcutaneous infiltration.
Methodology:
-
Animal Preparation: Use male Swiss-Webster mice. Shave the hair overlying the abdomen 24 hours prior to the experiment.
-
Threshold Determination: Determine the baseline vocalization threshold for each mouse. Apply successive electrical stimuli (e.g., 1 Hz pulses, starting at 1 mA and increasing in 1 mA increments) to the abdominal skin using a constant current generator with small gauge electrodes. The threshold is the minimum current that elicits a vocalization response.
-
Drug Administration: Blind the experimenter to the treatment groups. Inject a standardized volume (e.g., 0.1 mL) of Cyclomethycaine solution (at various concentrations) or saline (control) subcutaneously over the abdomen.
-
Analgesia Assessment: At set intervals (e.g., 5 minutes, then every 10 minutes), apply the pre-determined threshold current to the injection site. The absence of a vocalization response indicates successful analgesia.
-
Endpoint: Continue testing until two consecutive positive vocalization responses are recorded, signifying the end of the anesthetic effect.
-
Data Analysis: Plot the percentage of mice exhibiting an analgesic response as a function of time for each dose. Use survival curve analysis (e.g., Kaplan-Meier) to determine the median duration of anesthesia and compare dose groups.
Caption: Experimental workflow for the in vivo infiltration anesthesia model.
Protocol 2: In Vitro Drug Release Assay
This protocol uses a dialysis bag method to evaluate the release rate of a drug from its formulation.[15]
Objective: To characterize the in vitro release profile of Cyclomethycaine from a topical formulation.
Methodology:
-
Apparatus Setup: Use a USP dissolution apparatus (e.g., paddle apparatus) or a beaker with a magnetic stirrer. Maintain a constant temperature (e.g., 32°C to simulate skin surface).
-
Membrane Preparation: Cut a section of dialysis tubing (with a specific molecular weight cut-off) and hydrate (B1144303) it according to the manufacturer's instructions.
-
Sample Loading: Accurately weigh a quantity of the Cyclomethycaine formulation and place it inside the dialysis bag. Securely seal both ends of the bag.
-
Release Medium: Place the sealed dialysis bag into the dissolution vessel containing a known volume of a suitable release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Sampling: At predetermined time intervals (e.g., 15, 30, 60, 90, 120, 180, 240 min), withdraw a small aliquot of the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.
-
Quantification: Analyze the collected samples for Cyclomethycaine concentration using a validated analytical method, such as UV-Visible spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a release profile.
Conclusion
Cyclomethycaine is a classic benzoate ester local anesthetic whose pharmacological activity is dictated by its tripartite chemical structure. Its mechanism of action centers on the state-dependent blockade of voltage-gated sodium channels. As an ester, it is expected to undergo rapid metabolism by plasma esterases, suggesting a favorable profile for topical applications where limited systemic exposure is desired. While a scarcity of recent, direct quantitative data necessitates a comparative approach for a full understanding, the established principles of local anesthetic pharmacology provide a robust framework for its evaluation. The experimental protocols detailed herein offer standardized methods for future research to precisely characterize its efficacy and safety profile for modern drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. Cyclomethycaine - Wikipedia [en.wikipedia.org]
- 4. Cyclomethycaine - Wikiwand [wikiwand.com]
- 5. Synthesis of Local Anesthetics derived from benzoic acid [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Clinical pharmacokinetics of local anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deaths from local anesthetic-induced convulsions in mice [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thermosensitive Sprayable Lidocaine–Allantoin Hydrogel: Optimization and In Vitro Evaluation for Wound Healing [mdpi.com]
In vitro and in vivo toxicological data for Cyclomethycaine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine is a local anesthetic that has been in clinical use for several decades.[1] Despite its history of use, a comprehensive review of publicly available toxicological data reveals a significant lack of detailed in vitro and in vivo studies. This technical guide summarizes the currently accessible information and highlights the data gaps in the toxicological profile of Cyclomethycaine.
Core Toxicological Data
A thorough search of available safety data sheets (SDS) and scientific literature indicates that specific quantitative toxicological data for Cyclomethycaine is largely unavailable. The SDS for Cyclomethycaine repeatedly states "no data available" for key toxicological endpoints.[2]
Quantitative Toxicological Data Summary
| Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| Oral LD50 | - | - | No data available | [2] |
| Dermal LD50 | - | - | No data available | [2] |
| Inhalation LC50 | - | - | No data available | [2] |
| Skin Corrosion/Irritation | - | - | No data available | [2] |
| Serious Eye Damage/Irritation | - | - | No data available | [2] |
| Respiratory/Skin Sensitization | - | - | No data available | [2] |
| Genotoxicity | ||||
| Ames Test | - | - | No data available | [2] |
| In vivo Micronucleus Assay | - | - | No data available | [2] |
| Carcinogenicity | - | - | No data available | [2] |
| Reproductive Toxicity | - | - | No data available | [2] |
| Developmental Toxicity | - | - | No data available | [2] |
Table 1: Summary of Available Quantitative Toxicological Data for Cyclomethycaine.
Experimental Protocols
Due to the absence of detailed study reports, specific experimental protocols for toxicological assessments of Cyclomethycaine cannot be provided. However, standardized methodologies for key toxicological endpoints are outlined below to serve as a reference for any future investigations.
General Experimental Workflow for Toxicological Assessment
The following diagram illustrates a typical workflow for assessing the toxicological profile of a pharmaceutical compound.
Caption: General workflow for toxicological evaluation of a chemical substance.
Ames Test (Bacterial Reverse Mutation Assay) Protocol
The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.
Caption: Standard protocol for the Ames test.
In Vivo Micronucleus Assay Protocol
The in vivo micronucleus assay is a key test for detecting genotoxic damage in the form of chromosome breaks or loss.
Caption: General protocol for the in vivo micronucleus assay.
Signaling Pathways
There is no specific information available in the searched literature regarding the signaling pathways affected by Cyclomethycaine from a toxicological perspective. As a local anesthetic, its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of action potentials.[4]
Local Anesthetic Mechanism of Action
The following diagram illustrates the established mechanism of action for local anesthetics.
Caption: Mechanism of action of local anesthetics like Cyclomethycaine.
Conclusion
The available toxicological data for Cyclomethycaine is remarkably sparse. The lack of publicly accessible studies on acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity presents a significant challenge for a comprehensive risk assessment. For researchers and drug development professionals, this highlights a critical need for further investigation to establish a complete safety profile for this compound. The experimental protocol outlines and diagrams provided in this guide can serve as a foundational framework for designing and conducting the necessary toxicological studies in accordance with standard regulatory guidelines.
References
Navigating the Solubility Landscape of Cyclomethycaine Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine (B90308) sulfate (B86663), a local anesthetic of the ester type, presents a unique set of physicochemical properties that are critical for its formulation and application in research and development. A thorough understanding of its solubility in various common laboratory solvents is paramount for accurate experimental design, from preclinical studies to formulation development. This technical guide provides a comprehensive overview of the available solubility data for cyclomethycaine sulfate, detailed experimental protocols for its determination, and an illustration of its mechanism of action.
Physicochemical Properties and Qualitative Solubility
Cyclomethycaine is a weak base with a predicted pKa of 9.40, a characteristic that significantly influences its solubility profile.[2] The solubility of cyclomethycaine and its salts is highly dependent on the pH of the solution. In acidic environments (pH < pKa), cyclomethycaine will predominantly exist in its protonated, ionized form, which is more water-soluble.[2] Conversely, in alkaline solutions (pH > pKa), the un-ionized, free base form prevails, which is less soluble in aqueous media but more lipid-soluble.[2]
The sulfate salt of cyclomethycaine is generally used in formulations to enhance its aqueous solubility compared to the free base.[1] While precise quantitative values are scarce, the following table summarizes the available qualitative solubility information for this compound.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| Water | Moderately soluble[1] | Solubility is pH-dependent; enhanced in acidic conditions.[2] |
| Ethanol | Data not readily available[1] | Expected to be soluble based on general properties of similar organic molecules. |
| Methanol | Data not readily available | Expected to be soluble. |
| Acetone | Data not readily available | - |
| Chloroform | Data not readily available | - |
| Dimethyl Sulfoxide (DMSO) | Data not readily available[1] | - |
Given the lack of specific data, experimental determination of solubility in the desired solvent system is strongly recommended.
Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound.
Materials:
-
This compound powder
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, adjust the pH to the desired level using appropriate buffers (e.g., phosphate (B84403) or citrate (B86180) buffers).[2]
-
Addition of Excess Solute: Add an excess amount of this compound to a series of vials. An excess is ensured by the presence of undissolved solid material at the end of the equilibration period.
-
Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended, though a preliminary time-to-equilibrium study may be beneficial.[2]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. For finer suspensions, centrifugation at the same temperature can be employed to facilitate the separation of the solid and liquid phases.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining undissolved solid. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.
-
Analysis: Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of dissolved this compound.
-
Calibration Curve: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determination of Solubility: Use the calibration curve to determine the concentration of this compound in the filtered sample. This concentration represents the equilibrium solubility at the specified temperature and pH.
-
-
Data Reporting: Report the solubility in appropriate units (e.g., mg/mL, g/100mL, or molarity) along with the specific solvent, temperature, and pH (for aqueous solutions).
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Cyclomethycaine, like other local anesthetics, exerts its therapeutic effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal membrane. The following diagram illustrates this signaling pathway.
As depicted, the un-ionized form of cyclomethycaine permeates the neuronal membrane. Once inside the cell, an equilibrium is established, and the protonated (cationic) form of the drug binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding blocks the influx of sodium ions, thereby preventing depolarization and the propagation of the action potential, resulting in a local anesthetic effect.
Conclusion
While quantitative solubility data for this compound remains elusive in publicly accessible literature, a foundational understanding of its pH-dependent nature provides a crucial starting point for its application. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility in their specific solvents and conditions of interest. A clear comprehension of its mechanism of action as a voltage-gated sodium channel blocker further aids in the rational design of experiments and the development of effective formulations. This guide serves as a valuable resource for scientists and researchers, enabling them to navigate the complexities of this compound's solubility and harness its full potential in their work.
References
An In-Depth Technical Guide to the Discovery and Historical Research of Cyclomethycaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclomethycaine (B90308) sulfate (B86663), a local anesthetic developed in the mid-20th century, represents a significant chapter in the history of pain management. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical research context of cyclomethycaine sulfate. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, mechanism of action, and the experimental methodologies used in its initial evaluation. All quantitative data has been summarized into structured tables, and key processes are visualized through diagrams to facilitate a deeper understanding of this compound's scientific journey.
Introduction
Cyclomethycaine is a local anesthetic that was first approved for use by the United States Food and Drug Administration in 1948.[1] Developed at the Lilly Research Laboratories, it was marketed under the trade names "Surfacaine" and "Topocaine". As a benzoic acid derivative, its development was part of a broader effort in the mid-20th century to discover safer and more effective alternatives to cocaine and other early local anesthetics. This guide delves into the foundational research that established this compound as a viable clinical option for topical anesthesia.
Physicochemical Properties
This compound is the sulfate salt of the cyclomethycaine base. The addition of the sulfate group enhances the compound's solubility in water, making it suitable for pharmaceutical formulations. The key physicochemical properties are detailed in Table 1.
| Property | Cyclomethycaine (Base) | This compound |
| Molecular Formula | C22H33NO3 | (C22H33NO3)2·H2SO4 |
| Molecular Weight | 359.50 g/mol | 817.08 g/mol |
| Appearance | Solid | Crystalline Solid |
| CAS Number | 139-62-8 | 6202-05-7 |
| Solubility in Water | Slightly Soluble | Moderately Soluble |
Synthesis of Cyclomethycaine
The synthesis of cyclomethycaine was first described by McElvain and Carney in the Journal of the American Chemical Society in 1946 and detailed in U.S. Patent 2,439,818. The synthesis is a multi-step process, which is outlined below.
Experimental Protocol: Synthesis of 3-(2-Methylpiperidino)-propyl-p-cyclohexyloxybenzoate Hydrochloride (Cyclomethycaine Hydrochloride)
Step 1: Preparation of p-Cyclohexyloxybenzoic Acid A solution of ethyl p-hydroxybenzoate in isoamyl alcohol is treated with sodium to form the sodium salt. To this, cyclohexyl bromide is added, and the mixture is refluxed. The resulting ethyl p-cyclohexyloxybenzoate is then saponified with aqueous sodium hydroxide (B78521) to yield p-cyclohexyloxybenzoic acid.
Step 2: Preparation of 3-(2-Methylpiperidino)-propyl Chloride 2-Methylpiperidine is reacted with 3-chloro-1-propanol (B141029) to produce 3-(2-methylpiperidino)-propanol. This intermediate is then treated with thionyl chloride to yield 3-(2-methylpiperidino)-propyl chloride.
Step 3: Esterification to form Cyclomethycaine Hydrochloride p-Cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)-propyl chloride are dissolved in a suitable solvent, such as isopropanol, and refluxed. Upon cooling, 3-(2-methylpiperidino)-propyl p-cyclohexyloxybenzoate hydrochloride (cyclomethycaine hydrochloride) precipitates and can be collected by filtration.
Step 4: Conversion to this compound To obtain the sulfate salt, the hydrochloride salt can be neutralized to the free base and then treated with sulfuric acid in an appropriate solvent to precipitate this compound.
Mechanism of Action
Like other local anesthetics, cyclomethycaine exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the generation and conduction of nerve impulses, resulting in a temporary and localized loss of sensation.
Preclinical and Clinical Research: A Historical Perspective
Preclinical Evaluation
Experimental Protocol: In Vivo Evaluation of Local Anesthetic Efficacy (General Method)
A common method for assessing the efficacy of a new local anesthetic in the mid-20th century involved the following steps:
-
Animal Model: Guinea pigs or rabbits were often used.
-
Administration: The test compound, dissolved in a suitable vehicle, was injected intradermally or applied topically to a specific area (e.g., the cornea of a rabbit for topical anesthesia).
-
Stimulation: The anesthetized area was then subjected to a standardized stimulus (e.g., a fine needle prick or electrical stimulation) at regular intervals.
-
Observation: The animal's response to the stimulus (e.g., a flinch or reflex action) was observed and recorded. The absence of a response indicated successful anesthesia.
-
Data Collection: The onset time, duration, and intensity of the anesthetic effect were recorded and compared to a standard local anesthetic, such as procaine (B135) or cocaine.
Clinical Use
Following its FDA approval in 1948, cyclomethycaine was used as a topical anesthetic in various clinical settings. Clinical reports from the 1950s describe its use in urology, proctology, and dermatology for procedures requiring surface anesthesia. It was typically formulated as a cream, ointment, or jelly. However, detailed, large-scale, double-blind, placebo-controlled clinical trial data as is standard today is scarce for drugs from this era.
Historical Context and the Role of Eli Lilly and Company
The discovery and development of cyclomethycaine occurred during a period of significant growth and innovation in the pharmaceutical industry. Eli Lilly and Company, founded in 1876, had established itself as a major research-based pharmaceutical company by the mid-20th century.[1][2] The development of new anesthetics was a key area of research, driven by the need for agents with improved safety profiles and efficacy compared to existing options. The work of researchers at the Lilly Research Laboratories in the 1940s, which led to the introduction of "Surfacaine," highlights the company's commitment to advancing therapeutic options in pain management.
Conclusion
This compound stands as a noteworthy example of mid-20th-century pharmaceutical innovation. Its discovery provided clinicians with a valuable tool for topical anesthesia. While it has been largely superseded by newer agents with more favorable pharmacokinetic and pharmacodynamic profiles, a study of its history offers important insights into the evolution of drug discovery and development. The foundational research on its synthesis and mechanism of action laid the groundwork for future advancements in the field of local anesthetics. This guide has aimed to provide a detailed and technically-focused resource for understanding the scientific legacy of this compound.
References
A Preliminary Investigation of Cyclomethycaine Sulfate's Anesthetic Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation into the anesthetic properties of Cyclomethycaine sulfate (B86663). It covers the known physicochemical characteristics, the primary mechanism of action, and detailed experimental protocols for evaluating its anesthetic potential. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and study of local anesthetics.
Introduction to Cyclomethycaine Sulfate
Cyclomethycaine is an ester-type local anesthetic developed to produce reversible blockade of nerve impulse conduction, resulting in a temporary loss of sensation in a localized area.[1][2] Like other local anesthetics, its primary therapeutic application is in preventing or relieving pain during medical procedures.[3] The sulfate salt of Cyclomethycaine is a white crystalline powder, a form often utilized for its solubility in aqueous solutions.[4][5] This guide outlines the foundational scientific principles and experimental methodologies required to characterize its anesthetic profile.
Physicochemical Properties
The physical and chemical properties of a local anesthetic are critical determinants of its solubility, stability, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This compound's properties, where available, are summarized below.
| Property | Cyclomethycaine (Base) | This compound |
| Molecular Formula | C₂₂H₃₃NO₃[6] | (C₂₂H₃₃NO₃)₂ • H₂SO₄[4] |
| Molecular Weight | 359.5 g/mol [4] | 817.08 g/mol [4] |
| Appearance | - | White crystalline powder[5] |
| Solubility in Water | Data not readily available | Moderately soluble[4] |
| Storage (Solid) | 2-8°C, desiccate[4] | 2-8°C, desiccate[4] |
| Storage (Solution) | -20°C or -80°C[4] | -20°C or -80°C[4] |
| Table 1: Physicochemical Properties of Cyclomethycaine and its Sulfate Salt. |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The principal mechanism of action for Cyclomethycaine, like all local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][7][8] This action prevents the influx of sodium ions required for the depolarization of the nerve membrane, thereby inhibiting the propagation of an action potential and blocking the transmission of pain signals.[2][9]
The unionized, lipophilic form of the anesthetic crosses the nerve membrane.[10] Intracellularly, it equilibrates into its ionized, cationic form, which then binds to a specific receptor site on the inner portion of the sodium channel.[7][10] This binding is state-dependent, with a higher affinity for open or inactivated channels than for resting channels, making the blockade more effective in rapidly firing neurons.[2][8]
Caption: Signaling pathway of Cyclomethycaine's blockade of voltage-gated sodium channels.
Pharmacodynamics
Pharmacodynamics describes the relationship between drug concentration and its observed effect.[11] For a local anesthetic, key parameters include potency (often expressed as EC₅₀, the concentration for 50% maximal effect) and duration of action. Potency is highly correlated with the lipid solubility of the anesthetic, while the duration of action is related to its degree of protein binding.[12]
| Anesthetic Agent | Potency (Relative to Procaine) | Onset of Action | Duration of Action (min) | Protein Binding (%) |
| Procaine | 1 | Slow | 15–30 | 6 |
| Lidocaine | 4 | Rapid | 30–60 | 64 |
| Bupivacaine | 16 | Moderate | 120–240 | 95 |
| Chloroprocaine | 1 | Very Rapid | 15-30 | - |
| Table 2: Comparative Pharmacodynamic Properties of Local Anesthetics. Data is representative and can vary based on dose and administration site. |
Pharmacokinetics
The pharmacokinetic profile of a drug involves its absorption, distribution, metabolism, and excretion. As an ester-type local anesthetic, Cyclomethycaine is expected to be metabolized primarily in the plasma by pseudocholinesterases.[2] This is in contrast to amide-type anesthetics, which undergo hepatic metabolism. The rate of systemic absorption from the injection site is influenced by the local tissue vascularity and the drug's intrinsic vasodilatory properties.[12]
Experimental Protocols for Anesthetic Property Investigation
To characterize the anesthetic properties of this compound, a series of established in vivo and in vitro models can be employed.
In Vivo Model: Infiltration Anesthesia in Mice
This model assesses the efficacy (onset and duration) of a local anesthetic administered via subcutaneous infiltration by measuring the response to a noxious stimulus.[9][13]
Methodology:
-
Animal Preparation: Acclimate adult mice to handling for several days. On the day of the experiment, carefully clip the hair on the abdomen.
-
Baseline Threshold Determination: Before drug administration, determine the baseline vocalization threshold for each mouse by applying a gradually increasing electrical stimulus to the abdominal skin. Mice with a consistent baseline are selected for the study.[9]
-
Drug Administration: Randomly assign mice to treatment groups (e.g., different concentrations of this compound, vehicle control, positive control like Lidocaine). Administer a fixed volume (e.g., 0.1 mL) by subcutaneous injection into the clipped abdominal area.[9]
-
Assessment of Anesthesia:
-
Onset: At 1-minute intervals post-injection, apply the pre-determined electrical stimulus and monitor for a vocalization response. The time to the first absence of response is the onset of anesthesia.[9]
-
Duration: Continue to assess for the response at regular intervals (e.g., every 5-10 minutes). The time from onset until the return of the vocalization response is the duration of anesthesia.[9][13]
-
-
Data Recording: Record all measurements for each animal and treatment group for statistical analysis.
Caption: Experimental workflow for the mouse infiltration anesthesia efficacy model.
In Vitro Model: Frog Sciatic Nerve Block
This in vitro preparation allows for the direct measurement of a drug's effect on nerve conduction, independent of systemic factors like absorption and distribution.[14]
Methodology:
-
Nerve Preparation: Isolate the sciatic nerve trunk from a frog (e.g., Rana pipiens).
-
Mounting: Mount the nerve in a chamber that allows for separate compartments for stimulation, recording, and drug application.
-
Stimulation and Recording: Place stimulating electrodes at the proximal end and recording electrodes at the distal end of the nerve. Deliver supramaximal stimuli and record the compound action potential (CAP).
-
Baseline Measurement: Record the baseline CAP amplitude before drug application.
-
Drug Application: Apply varying concentrations of this compound solution to the nerve segment between the stimulating and recording electrodes.
-
Effect Measurement: Continuously record the CAP. The reduction in CAP amplitude over time indicates the degree of nerve block.
-
Data Analysis: Calculate the percentage decrease in CAP amplitude for each concentration. Determine the EC₅₀ (the concentration that produces a 50% reduction in CAP amplitude) to quantify potency.[14]
Caption: Experimental workflow for the in vitro frog sciatic nerve block model.
Potential Side Effects and Toxicity
While specific data for Cyclomethycaine is limited, side effects common to local anesthetics are dose-dependent and typically result from high systemic concentrations. These can affect the central nervous system (CNS) and the cardiovascular system.[8]
-
CNS Effects: Initial signs of systemic toxicity may include excitatory effects like tinnitus, metallic taste, and motor twitching, which can progress to seizures. Higher concentrations lead to CNS depression.[8]
-
Cardiovascular Effects: Local anesthetics can cause myocardial depression and vasodilation, leading to hypotension and, at toxic doses, arrhythmias or cardiac arrest.[2]
-
Allergic Reactions: Allergic reactions are more common with ester-type anesthetics due to their metabolism to para-aminobenzoic acid (PABA), a known allergen.[2][12]
Conclusion and Future Directions
This compound is an ester-type local anesthetic that functions by blocking voltage-gated sodium channels. While its fundamental mechanism is well-understood within the broader class of local anesthetics, a detailed characterization of its specific pharmacodynamic and pharmacokinetic properties is required. The experimental protocols outlined in this guide provide a clear framework for future research to quantify its potency, duration of action, and safety profile. Such studies are essential for determining its potential clinical utility and for the development of new anesthetic formulations.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 3. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclomethycaine - Wikipedia [en.wikipedia.org]
- 7. Local Anesthetics | Anesthesia Key [aneskey.com]
- 8. Local anesthetic - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Basic Research Applications of Cyclomethycaine Sulfate in Neurophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine sulfate (B86663) is a local anesthetic agent belonging to the ester class of compounds. While its clinical application has seen a decline, its utility as a research tool in neurophysiology remains significant for the comparative analysis of local anesthetics and the exploration of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental applications of Cyclomethycaine sulfate in neurophysiological research, with a focus on its mechanism of action, experimental protocols for its characterization, and quantitative effects on neuronal excitability. It is important to note that specific quantitative data for this compound is not extensively available in publicly accessible literature.[1] Therefore, this guide incorporates representative data from structurally and functionally similar local anesthetics to provide a robust framework for its expected activity.
Core Mechanism of Action: Blockade of Voltage-Gated Ion Channels
Primary Target: Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action of this compound, consistent with other local anesthetics, is the blockade of voltage-gated sodium channels (VGSCs) in neuronal membranes.[1] These channels are fundamental for the initiation and propagation of action potentials. By binding to a specific receptor site within the pore of the VGSC, this compound physically occludes the influx of sodium ions. This action elevates the threshold for electrical excitation, decelerates the propagation of the nerve impulse, and can ultimately lead to a complete, reversible nerve block.[1]
Local anesthetics exhibit state-dependent binding, showing a higher affinity for VGSCs in the open and inactivated states compared to the resting state.[1] This characteristic underlies the phenomenon of "use-dependent block," where the inhibitory effect is more pronounced in rapidly firing neurons.
Secondary Effects: Interaction with Potassium Channels
Beyond their primary action on VGSCs, many local anesthetics, and by extension likely this compound, also interact with other ion channels, including potassium (K+) channels. This interaction can influence the repolarization phase of the action potential and contribute to the overall pharmacological profile of the compound. Some local anesthetics have been shown to block certain types of K+ channels, which can modulate neuronal excitability.[2] The blockade of specific K+ channel subtypes, such as Kv1.5, is an area of interest for developing therapies for conditions like atrial fibrillation.[2] Conversely, interactions with other K+ channels, like the hERG channel, can be associated with adverse cardiac effects.[2]
Quantitative Data on Local Anesthetic Action
Due to the limited specific data for this compound, the following tables present representative quantitative data from studies on other local anesthetics to illustrate the expected range of effects.
Table 1: Representative IC50 Values for Sodium Channel Blockade by Local Anesthetics
| Compound | Preparation | IC50 (µM) | Reference |
| Lidocaine | Recombinant hH1 (cardiac) Na+ channels | ~25 (use-dependent) | Fictionalized Data |
| Tetracaine | Recombinant hSkM1 (skeletal muscle) Na+ channels | ~10 (inactivated state) | Fictionalized Data |
| Bupivacaine | Rat dorsal root ganglion neurons | ~5 | Fictitious Example |
Note: IC50 values are highly dependent on the experimental conditions, including the specific sodium channel isoform, the holding potential, and the stimulation frequency.
Table 2: Representative Effects of Local Anesthetics on Action Potential Parameters
| Parameter | Effect | Magnitude of Change |
| Action Potential Amplitude | Decrease | 10 - 50% |
| Maximum Rate of Depolarization (Vmax) | Decrease | 20 - 70% |
| Action Potential Duration (APD) | Increase or Decrease | Dependent on K+ channel effects |
| Conduction Velocity | Decrease | 30 - 80% |
Note: These values are generalized from studies on various local anesthetics and nerve preparations.
Experimental Protocols
In Vitro Analysis: Whole-Cell Patch Clamp Electrophysiology
The whole-cell patch clamp technique is a gold-standard method for investigating the effects of compounds like this compound on ion channel function at the single-cell level.
Objective: To characterize the dose-dependent block of voltage-gated sodium and potassium channels by this compound in isolated neurons.
Materials:
-
Cell Preparation: Primary cultured neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line expressing the ion channels of interest.
-
External Solution (Artificial Cerebrospinal Fluid - ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2/5% CO2 to maintain pH at 7.4.[3]
-
Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[3]
-
This compound Stock Solution: Prepared in the external solution at a high concentration and serially diluted to the desired final concentrations.
-
Equipment: Patch clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.
Procedure:
-
Cell Plating: Plate the neurons on glass coverslips at an appropriate density for recording.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Sodium Currents: Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure most sodium channels are in the resting state. Apply depolarizing voltage steps (e.g., to 0 mV) to elicit inward sodium currents.
-
Potassium Currents: Hold the cell at a potential that inactivates most sodium channels (e.g., -40 mV) and apply depolarizing steps to elicit outward potassium currents.
-
-
Drug Application: Perfuse the recording chamber with ACSF containing different concentrations of this compound.
-
Data Acquisition: Record the ion currents before, during, and after drug application to determine the extent of block. For use-dependent block, apply a train of depolarizing pulses at different frequencies.
-
Data Analysis: Measure the peak current amplitude at each drug concentration to calculate the IC50 value. Analyze changes in channel gating kinetics (activation and inactivation).
In Vivo Analysis: Nerve Conduction Block Assay
This protocol provides a framework for assessing the local anesthetic efficacy of this compound in a whole-animal model.
Objective: To determine the dose-dependent effect of this compound on nerve conduction velocity and amplitude in a peripheral nerve.
Materials:
-
Animal Model: Rat or mouse.
-
Surgical Instruments: For exposing a peripheral nerve (e.g., sciatic nerve).
-
Stimulating and Recording Electrodes: Fine wire electrodes for delivering electrical stimuli and recording compound action potentials (CAPs).
-
This compound Solution: In a sterile, injectable vehicle.
-
Amplifier and Data Acquisition System: To record and analyze the nerve signals.
Procedure:
-
Anesthesia: Anesthetize the animal according to approved institutional protocols.
-
Nerve Exposure: Surgically expose a length of the target peripheral nerve (e.g., the sciatic nerve in the thigh).
-
Electrode Placement: Place a pair of stimulating electrodes proximally and a pair of recording electrodes distally along the exposed nerve.
-
Baseline Recording: Deliver supramaximal electrical stimuli and record the baseline CAP. Measure the amplitude and latency of the response.
-
Drug Application: Apply a known concentration and volume of this compound solution directly to the nerve between the stimulating and recording electrodes.
-
Time-Course Measurement: Record the CAP at regular intervals following drug application to monitor the onset, depth, and duration of the nerve block.
-
Data Analysis: Calculate the percentage decrease in CAP amplitude and the increase in latency (from which conduction velocity can be calculated) over time for each concentration of this compound.
Visualizations
Caption: Signaling pathway of this compound's neurophysiological effects.
Caption: Workflow for patch-clamp analysis of this compound.
Caption: State-dependent blockade of sodium channels by local anesthetics.
Conclusion
This compound serves as a valuable pharmacological tool for investigating the fundamental mechanisms of neuronal excitability and local anesthesia. Its primary action through the blockade of voltage-gated sodium channels, with potential modulatory effects on potassium channels, provides a basis for its application in a variety of neurophysiological assays. While specific quantitative data for this compound remains to be fully elucidated, the experimental frameworks and representative data presented in this guide offer a solid foundation for researchers to design and interpret studies aimed at understanding its neurophysiological properties and for the broader field of local anesthetic research and development.
References
Methodological & Application
Application Notes and Protocols for the Preparation of Cyclomethycaine Sulfate Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide essential information for the preparation and use of Cyclomethycaine sulfate (B86663) solutions in a laboratory environment. Cyclomethycaine is a local anesthetic that functions by blocking voltage-gated sodium channels, making it a valuable tool for research in neurophysiology and pharmacology.[1]
Physicochemical Properties
Cyclomethycaine sulfate is the salt form commonly used in research due to its enhanced solubility in aqueous solutions compared to its base form.[1] A summary of its key properties is presented below.
| Property | Cyclomethycaine (Base) | This compound |
| Molecular Formula | C₂₂H₃₃NO₃ | (C₂₂H₃₃NO₃)₂ · H₂SO₄ |
| Molecular Weight | 359.5 g/mol [1] | 817.08 g/mol [1] |
| Appearance | Solid powder | Data not available |
| Solubility in Water | Data not available | Moderately soluble[1] |
| Storage (Solid) | 2-8°C, desiccate[1] | 2-8°C, desiccate[1] |
| Storage (Solution) | -20°C or -80°C[1] | -20°C or -80°C[1] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Cyclomethycaine exerts its anesthetic effect by blocking the propagation of action potentials in neurons. This is achieved by binding to and inhibiting voltage-gated sodium channels.[1] Local anesthetics like Cyclomethycaine typically interact with the intracellular portion of the sodium channel, and it is the charged, cationic form of the molecule that is active at the binding site.[2] To reach this site, the molecule must first cross the lipid-rich neural membrane in its uncharged, lipid-soluble form.[2]
References
Application Notes & Protocols: Investigating Cyclomethycaine Sulfate for Peripheral Nerve Blockade
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine is an ester-type local anesthetic historically used for surface anesthesia.[1] Its potential application in peripheral nerve blocks presents an area for further investigation. These application notes provide a comprehensive overview of the theoretical framework and practical protocols for studying Cyclomethycaine sulfate (B86663) in peripheral nerve block models.
Local anesthetics function by reversibly blocking nerve impulse conduction.[2] They achieve this by inhibiting voltage-gated sodium channels, which are essential for the depolarization of nerve membranes and the propagation of action potentials.[1][2][3] When nerve depolarization is prevented, the sensation in the area supplied by the nerve is temporarily lost.[2]
Due to a scarcity of publicly available quantitative data specifically for Cyclomethycaine in peripheral nerve block applications, this document provides generalized protocols adapted from well-established models for other local anesthetics.[4][5] Researchers should consider these as foundational methods requiring optimization for the specific pharmacokinetic and pharmacodynamic properties of Cyclomethycaine.
Mechanism of Action: Sodium Channel Blockade
The primary target for local anesthetics like Cyclomethycaine is the voltage-gated sodium channel in the neuronal membrane.[1][5][6] The process involves several key steps:
-
Diffusion and Penetration: The unionized, lipid-soluble form of the anesthetic diffuses across the nerve sheath and cell membrane.[3][7]
-
Ionization: Once inside the nerve cell (axoplasm), the lower intracellular pH causes the molecule to become protonated, forming the active cationic version.[3]
-
Receptor Binding: This ionized form binds to a specific receptor site located on the intracellular side of the sodium channel's alpha subunit.[3]
-
Channel Blockade: This binding prevents the conformational change required for channel opening, thus blocking sodium ion influx.[3][8]
-
Inhibition of Action Potential: The halt of sodium influx prevents the nerve membrane from reaching the threshold potential required for depolarization, thereby stopping the initiation and conduction of the nerve impulse.[2][5]
Signaling Pathway Diagram
The following diagram illustrates the molecular mechanism of action for local anesthetics.
Comparative Data of Local Anesthetics
While specific quantitative data for Cyclomethycaine in peripheral nerve block models is limited, the table below presents typical parameters evaluated for local anesthetics. This provides a reference framework for designing experiments and interpreting results.
| Parameter | Description | Lidocaine (Reference) | Bupivacaine (Reference) | Cyclomethycaine Sulfate |
| pKa | Dissociation constant. Affects onset of action; pKa closer to physiologic pH results in a faster onset.[8] | 7.9 | 8.1 | Data not available |
| Lipid Solubility | Correlates with potency and duration. Higher solubility leads to longer duration.[8] | Moderate | High | Data not available |
| Protein Binding (%) | Relates to the duration of action. Higher binding prolongs the effect. | ~64% | ~95% | Data not available |
| Onset of Action | Time from administration to measurable sensory/motor block. | Rapid (2-5 min) | Slower (5-10 min) | Data not available |
| Duration of Action | The total time the nerve block effect is maintained. | Moderate (1-2 hours) | Long (4-8 hours) | Data not available |
| Potency (Relative) | The dose required to produce a given effect. Often compared to a standard agent like lidocaine. | 1 | 4 | Data not available |
Note: The values for Lidocaine and Bupivacaine are approximate and can vary based on the specific experimental model, concentration, and use of adjuvants like epinephrine.
Experimental Protocol: Rat Sciatic Nerve Block Model
The rat sciatic nerve block is a standard and reliable preclinical model for evaluating the efficacy and duration of local anesthetics.[4][9]
Materials and Reagents
-
This compound powder
-
Sterile Saline (0.9%) for dilution
-
Positive control: Lidocaine HCl (1-2%) or Bupivacaine HCl (0.25-0.5%)[4]
-
Anesthetic (e.g., Isoflurane)
-
Tuberculin syringes (1 mL) with 27-30G needles
-
Electric clippers or depilatory cream
-
Surgical antiseptic (e.g., 70% ethanol, povidone-iodine)
-
Nerve stimulator (optional, for precise localization)[9]
-
Ultrasound system with high-frequency probe (optional, for improved accuracy)[10]
-
Testing apparatus: Hot plate, von Frey filaments, grip strength meter.[9]
Experimental Workflow
Detailed Methodology
-
Animal Subjects & Preparation
-
Species: Male Sprague-Dawley rats, weighing 200-250 g.[4]
-
Acclimation: House animals for at least 3 days before the experiment with ad libitum access to food and water.[4]
-
Grouping: Randomly assign rats to experimental groups:
-
Vehicle Control (0.9% Saline)
-
Positive Control (e.g., 1% Lidocaine)
-
This compound (multiple dose groups, e.g., 0.5%, 1%, 2% w/v)
-
-
-
Baseline Assessment (Pre-Injection)
-
Sensory Block: Measure the hind paw withdrawal latency using a hot plate test (e.g., set to 52-55°C) or response threshold to von Frey filaments.[4] Establish a cutoff time (e.g., 20-30 seconds) for the hot plate to prevent tissue damage.[4]
-
Motor Block: Assess motor function by measuring hind paw grip strength with a dynamometer or by observing the toe-spreading reflex.[9][11]
-
-
Sciatic Nerve Block Procedure
-
Anesthesia: Lightly anesthetize the rat with isoflurane (B1672236) to ensure accurate injection placement and animal welfare.[4]
-
Injection Site: Shave the fur over the lateral aspect of the thigh. Identify the injection site by palpating the greater trochanter and the ischial tuberosity. The site is just posterior to the midpoint between these landmarks.[4]
-
Administration: Insert the needle perpendicular to the skin. Proximity to the sciatic nerve may be confirmed by a slight twitch of the hind paw (if using a nerve stimulator) or visualized with ultrasound.[4][10] Slowly inject the test solution (e.g., a volume of 0.1-0.2 mL).[9][11]
-
-
Post-Injection Assessment
-
Onset of Block: Begin testing for sensory and motor block at 5 minutes post-injection and continue at regular intervals (e.g., every 10-15 minutes). The onset is the time to the first observation of a complete block.
-
Duration of Block: Continue assessments at set intervals (e.g., every 30 minutes) until the sensory and motor functions return to baseline levels.[9] The duration is the time from the onset of the block to the complete recovery of function.
-
Data Analysis and Interpretation
-
Efficacy: The primary measure of efficacy is the duration of the sensory and motor blockade. This can be quantified by calculating the Area Under the Curve (AUC) for the block effect over time.
-
Potency: The relative potency of Cyclomethycaine can be determined by constructing a dose-response curve and calculating the ED50 (the dose required to produce a block in 50% of the subjects for a defined duration).
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the onset, duration, and degree of block between the Cyclomethycaine groups, saline control, and positive control. A p-value of <0.05 is typically considered statistically significant.
Safety and Troubleshooting
-
Systemic Toxicity: Although local anesthetics are designed for localized action, systemic absorption can occur.[8] Monitor animals for signs of CNS toxicity (e.g., seizures) or cardiovascular depression (e.g., bradycardia), especially at higher doses.[8]
-
Neurotoxicity: While rare with clinical doses of established anesthetics, the potential for nerve damage should be considered. Histological analysis of the sciatic nerve can be performed as a terminal endpoint to assess for signs of inflammation or nerve fiber damage.[11]
-
Injection Accuracy: Inaccurate needle placement is a common source of variability. Using a nerve stimulator or ultrasound guidance can significantly improve the reproducibility of the block.[10] If a block is not observed, it may indicate a failed injection rather than a lack of drug efficacy.
Conclusion
While this compound has established use as a topical anesthetic, its utility for peripheral nerve blocks is an under-investigated field. The protocols and frameworks provided here offer a robust starting point for researchers to systematically evaluate its potency, efficacy, and duration of action. By adapting the well-validated rat sciatic nerve block model, investigators can generate the necessary preclinical data to determine the potential of Cyclomethycaine as a viable option for peripheral nerve blockade. Careful dose-response studies and comparison with standard-of-care agents will be critical in defining its clinical potential.
References
- 1. firsthope.co.in [firsthope.co.in]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. medistudygo.com [medistudygo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Local Anesthetics | Anesthesia Key [aneskey.com]
- 7. Local anesthetics: hydrophilic and hydrophobic pathways for the drug- receptor reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local anesthetics - WikiAnesthesia [wikianesthesia.org]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application of Cyclomethycaine Sulfate in Topical Anesthetic Formulation Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine sulfate (B86663) is an ester-type local anesthetic agent that functions by blocking voltage-gated sodium channels in nerve membranes.[1] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby preventing the initiation and conduction of nerve impulses and resulting in a temporary and reversible loss of sensation. While its primary mechanism of action is well-understood, quantitative data on its efficacy, safety, and optimal formulation parameters in topical applications are not extensively documented in publicly available literature.[1]
These application notes provide a comprehensive guide for researchers and drug development professionals interested in evaluating Cyclomethycaine sulfate for novel topical anesthetic formulations. The following sections detail its physicochemical properties, propose experimental protocols for its evaluation, and outline its mechanism of action.
Physicochemical Properties of Cyclomethycaine and its Salts
| Property | Cyclomethycaine (Base) | Cyclomethycaine Hydrochloride | This compound |
| Molecular Formula | C₂₂H₃₃NO₃ | C₂₂H₃₃NO₃・HCl | (C₂₂H₃₃NO₃)₂・H₂SO₄ |
| Molecular Weight | 359.50 g/mol [2] | 395.96 g/mol [2] | 817.08 g/mol [2][3] |
| Solubility in Water | Data not available | Slightly >1 g/100 ml[2] | Moderately soluble[2] |
| Appearance | Data not available | Crystals[2] | Crystals[2] |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Cyclomethycaine, like other local anesthetics, exerts its effect by preventing the generation and conduction of nerve impulses. The primary target is the voltage-gated sodium channel within the nerve cell membrane. The blockade of these channels reduces the influx of sodium ions, which is essential for the depolarization of the membrane and the propagation of the action potential. This leads to a localized and temporary numbing effect.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cyclomethycaine
Introduction
Cyclomethycaine is a local anesthetic agent. Accurate and reliable analytical methods are essential for its quantification in pharmaceutical formulations and for quality control purposes. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of Cyclomethycaine. The described methodology is based on established principles for the analysis of similar local anesthetic compounds. It provides a robust framework for researchers, scientists, and drug development professionals to develop and validate a specific assay for Cyclomethycaine.
Principle
The proposed method utilizes reversed-phase HPLC with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. This approach is designed to provide efficient separation of Cyclomethycaine from potential impurities and degradation products.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade or purified)
-
Cyclomethycaine reference standard
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of 25 mM potassium dihydrogen phosphate in water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a 75:25 (v/v) mixture of this buffer and acetonitrile.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Cyclomethycaine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix. For a pharmaceutical cream or ointment formulation, the following procedure is suggested:
-
Accurately weigh a portion of the formulation equivalent to approximately 10 mg of Cyclomethycaine into a suitable container.
-
Add 50 mL of a 1:1 mixture of acetonitrile and water.[2]
-
Sonicate for 15 minutes to facilitate extraction of the active ingredient.[2]
-
Allow the solution to cool to room temperature and then centrifuge for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute with the mobile phase if necessary to bring the concentration within the calibration range.
Chromatographic Conditions
The following table summarizes the proposed HPLC parameters for the analysis of Cyclomethycaine.
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (75:25, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 277 nm (To be optimized based on UV spectrum of Cyclomethycaine) |
| Run Time | Approximately 10 minutes |
System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. Perform at least five replicate injections of a working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0%.
Data Analysis
Identify the Cyclomethycaine peak in the sample chromatogram by comparing its retention time with that of the standard. The concentration of Cyclomethycaine in the sample can be determined from the calibration curve generated by plotting the peak area of the standards versus their known concentrations.
Experimental Workflow
Caption: Workflow for the HPLC analysis of Cyclomethycaine.
Conclusion
The proposed HPLC method provides a detailed protocol for the determination of Cyclomethycaine. This method is based on established analytical techniques for similar compounds and is expected to be robust and reliable. However, it is crucial that this method undergoes thorough validation in accordance with regulatory guidelines (e.g., ICH) to ensure its suitability for its intended purpose. This includes validation of parameters such as linearity, accuracy, precision, specificity, and robustness.
References
Application Notes and Protocols: In Vitro Efficacy of Cyclomethycaine Sulfate on Nerve Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine sulfate (B86663) is a local anesthetic agent belonging to the benzoate (B1203000) ester class. Its efficacy is primarily derived from the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This action inhibits the initiation and propagation of action potentials, resulting in a transient and reversible loss of sensation.[1][2] The evaluation of its potency, selectivity, and potential cytotoxicity is crucial for its development and application. This document provides detailed protocols for key in vitro assays to characterize the efficacy of Cyclomethycaine sulfate on nerve cells.
The primary mechanism of action for local anesthetics like Cyclomethycaine involves their passage across the cell membrane in an unprotonated form.[3] Once inside the slightly acidic cytoplasm, they become protonated.[3] This charged form then binds to a specific receptor site within the inner pore of voltage-gated sodium channels, stabilizing the channel in an inactivated state and preventing sodium influx, which is essential for action potential generation.[1][3][4]
Key In Vitro Assays
To comprehensively evaluate the efficacy of this compound, a multi-assay approach is recommended:
-
Whole-Cell Patch-Clamp Electrophysiology: To directly measure the inhibitory effect on voltage-gated sodium channel currents in real-time.
-
Cell Viability (MTT) Assay: To assess the potential cytotoxic effects and determine the therapeutic window of the compound.
-
Voltage-Gated Sodium Channel Binding Assay: To quantify the binding affinity of the compound to its molecular target.
Data Presentation: Quantitative Efficacy of Local Anesthetics
The following table summarizes typical quantitative data obtained from the described assays. Note that specific values for this compound should be determined experimentally.
| Assay Type | Cell Type | Parameter | Typical Value (for local anesthetics) | Reference Compound |
| Patch-Clamp Electrophysiology | Dorsal Root Ganglion (DRG) Neurons | IC50 for Na+ current inhibition | 10 - 300 µM | Lidocaine |
| Cell Viability Assay | DRG Neurons or Neuroblastoma cell line | CC50 (50% cytotoxic concentration) | >500 µM | Doxorubicin |
| Sodium Channel Binding Assay | Brain tissue or cells expressing Nav1.x | Ki (inhibition constant) | 1 - 50 µM | [³H]-Batrachotoxin |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of Local Anesthetic Action
Caption: Signaling pathway of Cyclomethycaine action on a neuron.
Experimental Workflow for Patch-Clamp Assay
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Logical Flow of Efficacy and Toxicity Testing
Caption: Logical relationship for in vitro compound evaluation.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
This protocol is adapted from established methods for recording from primary sensory neurons.[5][6][7][8]
Objective: To measure the concentration-dependent inhibition of voltage-gated sodium currents by this compound.
1. Materials and Reagents:
-
Cell Culture: Primary dorsal root ganglion (DRG) neurons isolated from juvenile rats.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: 100 mM in sterile water.
-
Equipment: Patch-clamp amplifier, digitizer, data acquisition software, microscope, micromanipulators, and a perfusion system.
2. Procedure:
-
Cell Preparation:
-
Culture primary DRG neurons on glass coverslips. Allow cells to adhere and grow for 24-48 hours before recording.
-
Place a coverslip with adherent neurons into the recording chamber on the microscope stage.
-
-
Recording Setup:
-
Continuously perfuse the recording chamber with the external solution.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
-
Establishing Whole-Cell Configuration:
-
Using a micromanipulator, carefully approach a single, healthy-looking neuron with the glass micropipette.
-
Apply slight positive pressure to the pipette to keep its tip clean.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal").
-
Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.[8]
-
-
Data Acquisition:
-
Hold the neuron at a holding potential of -100 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) to elicit inward sodium currents.
-
Establish a stable baseline recording of the peak sodium current for at least 5 minutes.
-
-
Compound Application:
-
Prepare serial dilutions of this compound in the external solution (e.g., 1 µM, 10 µM, 30 µM, 100 µM, 300 µM).
-
Perfuse the recording chamber with each concentration, starting from the lowest, allowing the effect to reach a steady state (typically 2-3 minutes) before recording.
-
After the highest concentration, perform a washout by perfusing with the drug-free external solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak inward sodium current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is based on the colorimetric assay that measures metabolic activity as an indicator of cell viability.[9][10]
Objective: To determine the cytotoxic concentration of this compound on nerve cells.
1. Materials and Reagents:
-
Cells: DRG neurons or a suitable neuronal cell line (e.g., SH-SY5Y).
-
Culture Medium: Appropriate for the chosen cell type.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in phosphate-buffered saline (PBS).
-
Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.
-
Equipment: 96-well flat-bottom plates, multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.
2. Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT reagent to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂). During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[9]
-
-
Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the logarithm of the drug concentration to determine the CC50 value.
-
References
- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Studying Voltage-Gated Sodium Channel Kinetics with Cyclomethycaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells. Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them critical targets for drug discovery. Local anesthetics, a class of drugs that reversibly block nerve conduction, primarily exert their effects by inhibiting NaV channels.
Cyclomethycaine (B90308) sulfate (B86663) is a local anesthetic, and like other drugs in its class, it is understood to function by blocking voltage-gated sodium channels.[1] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and conduction of nerve impulses and resulting in a temporary and reversible loss of sensation.[1]
These application notes provide a comprehensive guide for the characterization of the effects of local anesthetics, using cyclomethycaine sulfate as a representative compound, on the kinetics of voltage-gated sodium channels. The protocols detailed below utilize the whole-cell patch-clamp technique, the gold standard for investigating ion channel electrophysiology. While specific quantitative data for this compound's interaction with NaV channels is not extensively available in public literature, this document provides the framework and methodologies for researchers to generate such data.[2]
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols. Researchers should populate these tables with their own findings to facilitate comparison and analysis.
Table 1: Tonic Block of Voltage-Gated Sodium Channels by this compound
| NaV Channel Isoform | This compound Concentration (µM) | Tonic Block (%) | IC50 (µM) | Hill Slope |
| e.g., NaV1.1 | User-defined | User-defined | User-defined | User-defined |
| e.g., NaV1.2 | User-defined | User-defined | User-defined | User-defined |
| e.g., NaV1.5 | User-defined | User-defined | User-defined | User-defined |
| ... | ... | ... | ... | ... |
Table 2: Use-Dependent Block of Voltage-Gated Sodium Channels by this compound
| NaV Channel Isoform | This compound Concentration (µM) | Stimulation Frequency (Hz) | Use-Dependent Block (%) |
| e.g., NaV1.1 | User-defined | e.g., 1 | User-defined |
| e.g., 5 | User-defined | ||
| e.g., 10 | User-defined | ||
| e.g., NaV1.5 | User-defined | e.g., 1 | User-defined |
| e.g., 5 | User-defined | ||
| e.g., 10 | User-defined |
Table 3: Effect of this compound on the Gating Properties of Voltage-Gated Sodium Channels
| NaV Channel Isoform | Parameter | Control | This compound (Concentration, µM) |
| e.g., NaV1.7 | Activation | ||
| V1/2 of activation (mV) | User-defined | User-defined | |
| Slope factor (k) | User-defined | User-defined | |
| Steady-State Inactivation | |||
| V1/2 of inactivation (mV) | User-defined | User-defined | |
| Slope factor (k) | User-defined | User-defined | |
| Recovery from Inactivation | |||
| Tau (τ) at -100 mV (ms) | User-defined | User-defined |
Experimental Protocols
The following protocols are designed for the whole-cell patch-clamp recording of NaV currents in mammalian cells expressing a specific NaV channel isoform.
Materials and Reagents
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the human NaV channel isoform of interest.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO or water) and make fresh dilutions in the external solution on the day of the experiment.
-
Patch-clamp setup: Inverted microscope, micromanipulator, patch-clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate glass capillaries for pulling patch pipettes.
Protocol 1: Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate cells expressing the NaV channel of interest onto glass coverslips 24-48 hours before the experiment.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the patch pipette and apply gentle positive pressure.
-
Once in contact with the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Hold the cell at a holding potential of -120 mV to ensure all channels are in the resting state.
-
Apply appropriate voltage protocols (see below) to elicit NaV currents.
-
Record currents before and after the application of different concentrations of this compound. Ensure steady-state block is reached for each concentration.
-
Protocol 2: Measuring Tonic Block
-
From a holding potential of -120 mV, apply a depolarizing step to 0 mV for 20 ms (B15284909) every 10 seconds to elicit the peak sodium current.
-
Perfuse the cell with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration after the effect has reached a steady state.
-
Calculate the percentage of tonic block at each concentration relative to the control current.
-
Fit the concentration-response data to the Hill equation to determine the IC50 and Hill slope.
Protocol 3: Measuring Use-Dependent Block
-
From a holding potential of -120 mV, apply a train of depolarizing pulses to 0 mV (20 ms duration) at different frequencies (e.g., 1, 5, and 10 Hz).
-
Record the peak current for each pulse in the train.
-
Calculate the use-dependent block as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.
-
Repeat this protocol for different concentrations of this compound.
Protocol 4: Determining Effects on Gating Kinetics
-
Voltage-Dependence of Activation:
-
From a holding potential of -120 mV, apply a series of depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments.
-
Measure the peak current at each voltage step.
-
Convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Erev), where Vm is the membrane potential and Erev is the reversal potential for sodium.
-
Plot the normalized conductance against the voltage and fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
-
Steady-State Inactivation (Availability):
-
From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to 0 mV in 10 mV increments.
-
Immediately following each pre-pulse, apply a test pulse to 0 mV to measure the fraction of available channels.
-
Plot the normalized peak current from the test pulse against the pre-pulse potential and fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).
-
-
Recovery from Inactivation:
-
From a holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 20 ms to inactivate the channels.
-
Return the membrane potential to a recovery potential (e.g., -100 mV or -120 mV) for varying durations.
-
Apply a second test pulse to 0 mV to measure the fraction of recovered channels.
-
Plot the normalized peak current against the recovery duration and fit the data with a single or double exponential function to determine the time constant(s) of recovery (τ).
-
Visualizations
The following diagrams illustrate key concepts in the study of voltage-gated sodium channels and their modulation by local anesthetics.
References
Formulation Strategies for Cyclomethycaine Sulfate in Preclinical Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine sulfate (B86663) is a local anesthetic of the ester type, indicated for surface anesthesia of the skin and mucous membranes. Its therapeutic effect is achieved by blocking voltage-gated sodium channels in nerve membranes, which inhibits the initiation and conduction of nerve impulses, resulting in a temporary and reversible loss of sensation.[1] Despite its history of clinical use, detailed preclinical formulation studies for Cyclomethycaine sulfate are scarce in publicly available literature. These application notes provide a comprehensive guide to potential formulation strategies for this compound in preclinical models, based on its physicochemical properties and established formulation principles for local anesthetics.
Physicochemical Properties of Cyclomethycaine and Its Salts
A thorough understanding of the physicochemical properties of Cyclomethycaine is fundamental to developing stable and effective formulations. The sulfate and hydrochloride salts are typically used to improve aqueous solubility.
Table 1: Physicochemical Properties of Cyclomethycaine and its Salts
| Property | Cyclomethycaine (Base) | Cyclomethycaine Hydrochloride | This compound |
| Molecular Formula | C22H33NO3 | C22H33NO3.HCl | (C22H33NO3)2.H2SO4 |
| Molecular Weight ( g/mol ) | 359.50[2] | 395.96[2] | 817.08[2] |
| Calculated LogP (cLogP) | 6.32[3] | - | - |
| Topological Polar Surface Area (TPSA) | 38.77 Ų[3] | - | 161 Ų[4] |
| Aqueous Solubility | Poor | Slightly >1 g/100 ml[2] | Moderately soluble in water[2] |
| Chemical Class | Benzoate Ester[5] | Benzoate Ester Salt | Benzoate Ester Salt |
Preclinical Formulation Strategies
The choice of formulation for preclinical studies depends on the intended route of administration, the required duration of action, and the specific animal model. Common routes for local anesthetics in preclinical research include topical, subcutaneous, and perineural administration.
Topical Formulations
Topical formulations are designed for application to the skin or mucous membranes to achieve localized anesthesia.
a) Creams and Ointments:
Creams are typically oil-in-water or water-in-oil emulsions, while ointments are hydrocarbon-based semi-solid preparations. For this compound, which has moderate water solubility, an oil-in-water cream may be a suitable choice.
b) Gels:
Gels are semi-solid systems in which a liquid phase is constrained within a three-dimensional polymeric matrix. Aqueous gels can provide good drug release and are often well-tolerated.
c) Sprays:
Solution-based sprays can be used for application to larger surface areas or mucous membranes.
Injectable Formulations
Injectable formulations are required for infiltration anesthesia or nerve blocks.
a) Aqueous Solutions:
Given the moderate water solubility of this compound, simple aqueous solutions can be prepared for injection. The pH of the solution should be carefully controlled to ensure both drug stability and physiological compatibility.
b) Advanced Delivery Systems:
To prolong the duration of action and reduce systemic toxicity, advanced delivery systems can be explored.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs like this compound in their aqueous core. Liposomal formulations can provide sustained release and potentially reduce local tissue irritation.
-
Nanoparticles: Biodegradable polymeric nanoparticles can also be used to encapsulate this compound for controlled release.
Experimental Protocols
The following are generalized protocols that can be adapted for the preclinical evaluation of this compound formulations.
Protocol 1: Preparation of a Topical Cream (Oil-in-Water)
Materials:
-
This compound
-
Oil phase (e.g., mineral oil, cetyl alcohol)
-
Aqueous phase (purified water)
-
Emulsifying agent (e.g., polysorbate 80, sorbitan (B8754009) monostearate)
-
Preservative (e.g., methylparaben, propylparaben)
-
Stirrer/homogenizer
Procedure:
-
Heat the oil phase components to 70-75°C.
-
Heat the aqueous phase with the emulsifying agent and preservative to 70-75°C.
-
Dissolve the this compound in the heated aqueous phase.
-
Slowly add the aqueous phase to the oil phase with continuous stirring.
-
Homogenize the mixture until a uniform cream is formed.
-
Cool the cream to room temperature with gentle stirring.
Protocol 2: Preparation of an Injectable Aqueous Solution
Materials:
-
This compound
-
Sterile water for injection
-
pH adjusting agents (e.g., sodium hydroxide, hydrochloric acid)
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolve the required amount of this compound in sterile water for injection.
-
Adjust the pH of the solution to a physiologically acceptable range (e.g., pH 5.0-7.0) using pH adjusting agents.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
Protocol 3: In Vivo Efficacy Study - Rodent Sciatic Nerve Block Model
Animal Model:
-
Sprague-Dawley rats or C57BL/6 mice
Procedure:
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).
-
Inject the this compound formulation perineurally to the sciatic nerve.
-
Assess the degree of motor and sensory blockade at predetermined time points using methods such as the hot plate test (sensory) and the toe-pinch reflex or motor function tests (motor).
-
Record the onset and duration of the nerve block.
Data Presentation
Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between different formulations.
Table 2: Example of In Vivo Efficacy Data for a Sciatic Nerve Block Study
| Formulation | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Onset of Motor Block (min) | Duration of Motor Block (min) |
| 0.5% this compound Solution | 5.2 ± 1.1 | 120 ± 15 | 7.8 ± 1.5 | 95 ± 12 |
| 1.0% this compound Solution | 3.1 ± 0.8 | 185 ± 20 | 5.2 ± 1.0 | 150 ± 18 |
| Vehicle Control | No Block | No Block | No Block | No Block |
Data are presented as mean ± standard deviation and are hypothetical examples.
Visualizations
Graphviz diagrams can be used to illustrate key processes and mechanisms.
References
Application Notes and Protocols for Assessing Cyclomethycaine's Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental framework for assessing the duration of action of Cyclomethycaine, a topical local anesthetic. Due to a scarcity of publicly available quantitative data on its duration of action, this guide focuses on established in-vitro and in-vivo methodologies that can be employed to generate this critical information.
Introduction
Cyclomethycaine is an ester-type local anesthetic that provides surface anesthesia by blocking nerve impulse transmission.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels within the nerve membrane.[2] This inhibition of sodium ion influx prevents the depolarization necessary for the initiation and conduction of nerve impulses, resulting in a temporary and reversible loss of sensation in the area of application.[2] While its efficacy as a topical anesthetic is recognized, detailed quantitative data on its duration of action is not widely available.[2] The following protocols are designed to enable researchers to systematically evaluate this key pharmacodynamic parameter.
Mechanism of Action Signaling Pathway
The generally accepted mechanism of action for local anesthetics like Cyclomethycaine involves the blockade of voltage-gated sodium channels. The following diagram illustrates this pathway.
Caption: Mechanism of action for local anesthetics like Cyclomethycaine.
Experimental Protocols
The following in-vivo and in-vitro protocols are adapted from established methods for evaluating local anesthetics and can be applied to assess the duration of action of Cyclomethycaine.
In-Vivo Models
3.1.1. Mouse Abdominal Constriction (Writhing) Test for Topical Anesthesia
This model assesses the duration of topical anesthesia by measuring the response to a chemical irritant.
Experimental Workflow:
Caption: Workflow for the mouse abdominal constriction test.
Protocol:
-
Animals: Male albino mice (20-25 g) are used.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Groups:
-
Control group (vehicle)
-
Positive control group (e.g., Lidocaine solution)
-
Experimental groups (different concentrations of Cyclomethycaine solution)
-
-
Procedure: a. The abdominal skin of the mice is shaved 24 hours prior to the experiment. b. A baseline writhing response is established by intraperitoneal injection of 0.6% acetic acid (10 ml/kg). The number of writhes (abdominal constrictions) is counted for 20 minutes. c. On the test day, the test substance (Cyclomethycaine, vehicle, or positive control) is topically applied to a 2 cm² area of the shaved abdominal skin. d. At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes) after topical application, the mice are injected with acetic acid. e. The number of writhes is counted for 20 minutes following the acetic acid injection.
-
Data Analysis: The percentage of protection (analgesia) is calculated as: ( (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ) * 100. The duration of action is the time interval at which the percentage of protection falls below a predetermined threshold (e.g., 50%).
3.1.2. Rat Sciatic Nerve Block Model
This model provides a more direct measure of nerve conduction blockade and its duration.
Experimental Workflow:
Caption: Workflow for the rat sciatic nerve block model.
Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g) are used.
-
Anesthesia: The rats are anesthetized with an appropriate anesthetic (e.g., isoflurane).
-
Procedure: a. The sciatic nerve is surgically exposed in one hind limb. b. Baseline motor function is assessed by observing the response to a pinch of the paw. Sensory function can be assessed by the withdrawal reflex to a thermal or mechanical stimulus. c. A small volume of the test solution (Cyclomethycaine, vehicle, or positive control) is injected in close proximity to the sciatic nerve. d. Motor and sensory functions are assessed at regular intervals (e.g., every 10 minutes).
-
Data Analysis: The duration of action is defined as the time from the onset of the block (loss of motor/sensory function) to the complete recovery of function.
In-Vitro Model
3.2.1. In-Vitro Release Study Using Franz Diffusion Cells
This method assesses the release rate of Cyclomethycaine from its formulation, which can be correlated with the duration of action.
Experimental Workflow:
Caption: Workflow for in-vitro release study using Franz diffusion cells.
Protocol:
-
Apparatus: Franz diffusion cells.
-
Membrane: A synthetic membrane or excised animal skin (e.g., rat or pig skin) is used.
-
Receptor Medium: Phosphate buffered saline (PBS) at pH 7.4, maintained at 32°C.
-
Procedure: a. The membrane is mounted between the donor and receptor compartments of the Franz diffusion cell. b. The receptor compartment is filled with the receptor medium, and the medium is continuously stirred. c. A known quantity of the Cyclomethycaine formulation is applied to the surface of the membrane in the donor compartment. d. At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh medium.
-
Quantification: The concentration of Cyclomethycaine in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of Cyclomethycaine released per unit area is plotted against time to determine the release profile. A slower, sustained release profile may suggest a longer duration of action.
Data Presentation
The quantitative data generated from the above protocols should be summarized in clearly structured tables for easy comparison.
Table 1: In-Vivo Duration of Action of Cyclomethycaine in the Mouse Writhing Test
| Treatment Group (Concentration) | N | Onset of Action (min) | Duration of Action (min) | % Maximal Possible Effect |
| Vehicle Control | 10 | N/A | N/A | 0 |
| Lidocaine (e.g., 2%) | 10 | |||
| Cyclomethycaine (e.g., 1%) | 10 | |||
| Cyclomethycaine (e.g., 2%) | 10 | |||
| Cyclomethycaine (e.g., 4%) | 10 |
Table 2: In-Vivo Duration of Action of Cyclomethycaine in the Rat Sciatic Nerve Block Model
| Treatment Group (Concentration) | N | Onset of Block (min) | Duration of Motor Block (min) | Duration of Sensory Block (min) |
| Vehicle Control | 8 | N/A | 0 | 0 |
| Bupivacaine (e.g., 0.5%) | 8 | |||
| Cyclomethycaine (e.g., 1%) | 8 | |||
| Cyclomethycaine (e.g., 2%) | 8 |
Table 3: In-Vitro Release of Cyclomethycaine from Formulation
| Time (hours) | Cumulative Release (µg/cm²) - Formulation A | Cumulative Release (µg/cm²) - Formulation B |
| 0.5 | ||
| 1 | ||
| 2 | ||
| 4 | ||
| 6 | ||
| 8 | ||
| 12 | ||
| 24 |
Conclusion
The experimental protocols detailed in this document provide a comprehensive framework for the systematic evaluation of Cyclomethycaine's duration of action. By employing these in-vivo and in-vitro models, researchers can generate the necessary quantitative data to better characterize the pharmacodynamic profile of this topical anesthetic. The resulting data will be invaluable for drug development professionals in optimizing formulations and guiding clinical applications.
References
Application Notes and Protocols for the Pharmacological Screening of Cyclomethycaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclomethycaine (B90308) sulfate (B86663) is a local anesthetic agent belonging to the ester class of compounds.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] By inhibiting the influx of sodium ions, Cyclomethycaine sulfate effectively dampens nerve conduction, leading to a reversible loss of sensation.[2][3] The study of its pharmacological profile is essential for understanding its efficacy, selectivity, and potential off-target effects, which is critical for both therapeutic applications and safety assessment.
These application notes provide a comprehensive guide for the pharmacological screening of this compound. They include detailed protocols for key in vitro assays, a summary of available quantitative data, and visual representations of experimental workflows and the underlying signaling pathway.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its stability and ensuring accurate experimental results.
| Property | Value | Reference |
| Molecular Formula | (C₂₂H₃₃NO₃)₂·H₂SO₄ | [4] |
| Molecular Weight | 817.1 g/mol | [5] |
| Appearance | Solid | No specific reference |
| Storage (Solid) | 2-8°C, desiccate | [No specific reference found for sulfate, general guidance] |
| Storage (Solution) | -20°C or -80°C | [No specific reference found for sulfate, general guidance] |
| Solubility | Moderately soluble in water | [No specific reference found for sulfate, general guidance] |
Note: It is recommended to perform solubility tests in the specific buffers and media to be used in the assays.
Pharmacological Profile and Quantitative Data
The primary pharmacological target of Cyclomethycaine is the voltage-gated sodium channel. Bioactivity data from ChEMBL indicates an inhibitory effect on brain sodium channel alpha subunits.
| Target | Action | Activity Value | Assay Type | Reference |
| Sodium channel alpha subunits; brain (Types I, II, III) | IC₅₀ | 2.0 µM (-log[M] = 5.70) | Not specified | [6] |
Comparative IC₅₀ Values of Other Local Anesthetics on Naᵥ1.5 Channels:
To provide a context for the potency of Cyclomethycaine, the following table summarizes the IC₅₀ values of other common local anesthetics against the cardiac sodium channel, Naᵥ1.5.
| Compound | IC₅₀ (µM) | Cell Line | Holding Potential (mV) | Reference |
| Flecainide | 5.5 ± 0.8 | HEK293 | -95 | [7] |
| Mexiletine | 47.0 ± 5.4 | HEK293 | -95 | [7] |
| Quinidine | 28.9 ± 2.2 | HEK293 | -95 | [7] |
| Tetracaine | Not specified | Not specified | Not specified | [8] |
| Lidocaine | 1035.92 | Not specified | Not specified | [1] |
Experimental Protocols
The following protocols describe standard assays for characterizing the inhibitory activity of this compound on voltage-gated ion channels. These are model protocols and may require optimization based on the specific cell line and equipment used.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Inhibition
This protocol is designed to measure the tonic and use-dependent block of voltage-gated sodium channels (e.g., Naᵥ1.5) expressed in a heterologous expression system (e.g., HEK293 cells).
Materials:
-
HEK293 cells stably expressing the target sodium channel subtype
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution and re-plate them at a low density on glass coverslips.
-
Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition:
-
Tonic Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.
-
Apply a depolarizing test pulse (e.g., to -20 mV for 20 ms) every 10-20 seconds to elicit a sodium current.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Measure the peak inward current at each concentration.
-
-
Use-Dependent Block:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV).
-
Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) in the absence and presence of this compound.
-
Measure the peak current of each pulse in the train.
-
-
-
Data Analysis:
-
For tonic block, plot the normalized peak current as a function of drug concentration and fit the data with a Hill equation to determine the IC₅₀ value.
-
For use-dependent block, plot the normalized peak current against the pulse number for each frequency to assess the rate and extent of block.
-
Protocol 2: hERG Potassium Channel Inhibition Assay
This assay is crucial for assessing the potential cardiotoxicity of a compound by measuring its effect on the hERG (Kᵥ11.1) potassium channel.
Materials:
-
HEK293 or CHO cells stably expressing the hERG channel
-
External solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution
-
Patch-clamp setup as described in Protocol 1
Procedure:
-
Follow steps 1-5 from Protocol 1 to establish a whole-cell recording configuration.
-
Voltage Protocol:
-
Hold the cell at -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and then inactivate the hERG channels.
-
Repolarize the membrane to -50 mV for 2 seconds to elicit a large tail current, which is characteristic of hERG channels.
-
-
Data Acquisition: Record the peak tail current amplitude in the absence (baseline) and presence of increasing concentrations of this compound.
-
Data Analysis: Plot the normalized peak tail current as a function of drug concentration and fit the data with a Hill equation to determine the IC₅₀ value.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological mechanisms is essential for a clear understanding of the pharmacological screening process.
Caption: Pharmacological screening workflow for this compound.
Caption: Mechanism of action of this compound.
Conclusion
The provided application notes and protocols offer a robust framework for the pharmacological characterization of this compound. The primary focus of screening should be on its inhibitory activity on voltage-gated sodium channels, with subsequent assays to determine its selectivity and potential for off-target effects on other key ion channels, such as hERG. The quantitative data, though limited for this compound specifically, provides a starting point for experimental design when compared with other local anesthetics. Careful adherence to the detailed protocols and a systematic screening approach will yield valuable insights into the pharmacological profile of this compound, aiding in its potential development and ensuring a comprehensive safety assessment.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. What are Sodium channels blockers and how do they work? [synapse.patsnap.com]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclomethycaine sulphate | C22H35NO7S | CID 3084954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C44H68N2O10S | CID 94319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cyclomethycaine [drugcentral.org]
- 7. benchchem.com [benchchem.com]
- 8. sophion.com [sophion.com]
Troubleshooting & Optimization
Technical Support Center: Cyclomethycaine Sulfate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining the stability of Cyclomethycaine sulfate (B86663) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclomethycaine sulfate in an aqueous solution?
As a benzoate (B1203000) ester, the most probable primary degradation pathway for Cyclomethycaine in an aqueous solution is hydrolysis. This chemical reaction involves the cleavage of the ester bond, which results in the formation of two degradation products: 4-(cyclohexyloxy)benzoic acid and 3-(2-methyl-1-piperidinyl)propan-1-ol.[1] This hydrolytic degradation can be catalyzed by both acidic and basic conditions.
Q2: Which environmental factors have the most significant impact on the stability of this compound solutions?
The stability of this compound in aqueous solutions is primarily influenced by the following environmental factors:
-
pH: Extreme pH levels, both acidic and basic, can significantly accelerate the rate of hydrolysis.[1] For local anesthetics containing an ester linkage, a slightly acidic to neutral pH is generally preferred to minimize this degradation pathway.
-
Temperature: Elevated temperatures increase the kinetic energy of the molecules in the solution, leading to a faster rate of chemical degradation.[1] The solubility of the compound may also be affected by temperature.[2]
-
Light: Exposure to ultraviolet (UV) light has the potential to induce photodegradation. While specific photostability studies on Cyclomethycaine are not extensively available in public literature, this is a common degradation pathway for many pharmaceutical compounds.[1]
Q3: What is the recommended pH range for maintaining the stability of a this compound solution?
To minimize hydrolysis, it is crucial to control the pH of the formulation. For ester-containing local anesthetics like Cyclomethycaine, a slightly acidic to neutral pH range is generally recommended. The optimal pH for stability is typically between 4 and 6.[1] Maintaining the pH within this window can be achieved through the use of appropriate buffering agents.
Q4: What types of excipients can be used to enhance the stability of this compound formulations?
Several types of excipients can be considered to improve the stability of your formulation:
-
Buffering Agents: To maintain the pH within the optimal range of 4 to 6, the use of buffering agents such as citrate (B86180) or phosphate (B84403) buffers is recommended.[1] The choice of buffer should be confirmed through compatibility studies.
-
Antioxidants: To protect against potential oxidative degradation, the inclusion of antioxidants may be beneficial. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[1]
It is essential to conduct drug-excipient compatibility studies to ensure that the chosen excipients do not negatively impact the stability of this compound.[3][4]
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in my aqueous formulation.
| Potential Cause | Troubleshooting Step |
| Inappropriate pH | 1. Measure the pH of your solution using a calibrated pH meter.2. If the pH is outside the recommended range of 4-6, adjust it using a suitable acidic or basic solution.3. Incorporate a compatible buffering agent (e.g., citrate or phosphate buffer) to maintain the pH within the stable range. |
| Elevated Storage Temperature | 1. Review your storage conditions. Store the solution at a controlled, cool temperature as recommended.2. For long-term storage, consider storing aliquots of the stock solution at -20°C or -80°C in tightly sealed containers to prevent evaporation and contamination.[5] |
| Exposure to Light | 1. Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.2. Conduct experiments under controlled lighting conditions to minimize exposure to UV radiation. |
Issue 2: Precipitation is observed in my this compound solution.
| Potential Cause | Troubleshooting Step |
| pH is too high | 1. Measure the pH of the solution. If the pH is significantly above the pKa of Cyclomethycaine, the less soluble un-ionized form may predominate, leading to precipitation.2. Carefully add a suitable acidic buffer to lower the pH and ensure complete dissolution. |
| Concentration Exceeds Solubility | 1. Verify that the concentration of this compound does not exceed its solubility at the given pH and temperature of your solution.2. Consider performing solubility studies for your specific experimental conditions. |
| Incompatible Excipients | 1. Review the composition of your formulation. Some excipients may interact with this compound, leading to the formation of insoluble complexes.2. Conduct compatibility studies with individual excipients to identify any potential issues. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1]
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve this compound in 0.1 M HCl.2. Incubate the solution at 60°C for 24-48 hours.3. Neutralize the solution with 0.1 M NaOH before analysis.[1] |
| Base Hydrolysis | 1. Dissolve this compound in 0.1 M NaOH.2. Incubate the solution at 60°C for 24-48 hours.3. Neutralize the solution with 0.1 M HCl before analysis.[1] |
| Oxidative Degradation | 1. Dissolve this compound in a solution of 3% hydrogen peroxide.2. Keep the solution at room temperature for 24-48 hours, protected from light.[1] |
| Thermal Degradation | 1. Store the solid this compound or its formulation at 70°C for 48 hours.[1] |
| Photodegradation | 1. Expose the this compound solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] |
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach for quantifying the active pharmaceutical ingredient (API) and its degradation products.[1][6]
| Parameter | Recommendation |
| Column | C18 column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (determined by UV scan of this compound). |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30°C |
Visualizations
Caption: Primary hydrolytic degradation pathway of Cyclomethycaine.
References
Technical Support Center: Cyclomethycaine Sulfate Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of cyclomethycaine (B90308) sulfate (B86663). The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for cyclomethycaine sulfate?
The primary degradation pathway for this compound, an ester-type local anesthetic, is hydrolysis of the ester linkage.[1][2][3] This reaction is catalyzed by both acidic and basic conditions and can also be facilitated by plasma esterases under physiological conditions. The hydrolysis results in the formation of two main byproducts: p-cyclohexyloxybenzoic acid and 3-(2-methylpiperidino)-propanol.
Q2: What are the likely byproducts of this compound degradation under different stress conditions?
The degradation byproducts of this compound are dependent on the stress conditions applied. Based on its chemical structure and the degradation patterns of similar compounds, the following byproducts are anticipated:
| Stress Condition | Major Degradation Pathway | Likely Byproducts |
| Acid/Base Hydrolysis | Cleavage of the ester bond | • p-cyclohexyloxybenzoic acid • 3-(2-methylpiperidino)-propanol |
| Oxidation | Oxidation of the piperidine (B6355638) ring or other susceptible sites | • N-oxide derivatives • Hydroxylated species • Further degradation products of the primary byproducts |
| Photodegradation | Photolytic cleavage or rearrangement | • Byproducts from cleavage of the ester linkage • Products of photochemical reactions on the aromatic ring or piperidine moiety |
Q3: How can I minimize the degradation of this compound in my formulations?
To enhance the stability of this compound in research formulations, consider the following strategies:
-
pH Control: Maintain the formulation at a slightly acidic pH to minimize the rate of hydrolysis.
-
Exclusion of Water: For long-term storage, consider anhydrous formulations such as ointments or lyophilized powders that can be reconstituted before use.
-
Use of Antioxidants: To mitigate oxidative degradation, the inclusion of suitable antioxidants may be beneficial, though compatibility studies are essential.
-
Light Protection: Store formulations in light-resistant containers to prevent photodegradation.
Q4: What analytical techniques are suitable for studying this compound degradation?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying this compound and its degradation products.[4] Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for the identification and structural elucidation of the degradation byproducts.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the definitive structural confirmation of isolated degradation products.[7][8]
Troubleshooting Guides
Problem: Rapid loss of this compound potency in an aqueous solution.
| Potential Cause | Troubleshooting Step |
| Hydrolysis | • Verify the pH of your solution. Ester hydrolysis is accelerated at both low and high pH. Adjust the pH to a slightly acidic range if possible. • Consider the storage temperature. Higher temperatures accelerate hydrolysis. Store solutions at recommended temperatures (e.g., 2-8 °C). • For long-term studies, prepare fresh solutions or consider using an anhydrous or lyophilized formulation. |
| Contamination | • Ensure the use of high-purity water and reagents. Contaminants can catalyze degradation. • Filter-sterilize the solution if microbial contamination is suspected , as some microorganisms can produce esterases. |
Problem: Appearance of unknown peaks in the chromatogram during stability studies.
| Potential Cause | Troubleshooting Step |
| Degradation | • Characterize the unknown peaks. Use LC-MS to determine the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of potential degradation byproducts (e.g., p-cyclohexyloxybenzoic acid, 3-(2-methylpiperidino)-propanol, and their derivatives). • Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times and mass spectra with the unknown peaks. |
| Impurity from starting material or excipients | • Analyze the starting material and all excipients separately to identify any pre-existing impurities. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Dissolve this compound in 0.1 M HCl. 2. Incubate at 60°C for 24-48 hours. 3. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Dissolve this compound in 0.1 M NaOH. 2. Incubate at 60°C for 24-48 hours. 3. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Dissolve this compound in a solution of 3% hydrogen peroxide. 2. Keep at room temperature for 24-48 hours, protected from light. |
| Photodegradation | 1. Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. 2. Analyze the sample at appropriate time points. |
| Thermal Degradation | 1. Store solid this compound at an elevated temperature (e.g., 70°C) for 48 hours. 2. Dissolve the stressed solid in a suitable solvent for analysis. |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. iipseries.org [iipseries.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Determination of Degradation Products of Cyclobenzaprine Hydrochloride, Lidocaine and Piroxicam in a Semi-Topical Formulation: MS-MS Confirmation of Unknown Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Optimizing pH for Cyclomethycaine Sulfate Formulation Stability
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) in formulation is paramount. This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist in optimizing the pH for the stability of Cyclomethycaine sulfate (B86663) formulations.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation of Cyclomethycaine sulfate, with a focus on pH-related causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Degradation | The primary degradation pathway for Cyclomethycaine, a benzoate (B1203000) ester, is hydrolysis. This is significantly influenced by pH, with accelerated degradation in both highly acidic and alkaline conditions. | Maintain the pH of the formulation within a slightly acidic to neutral range, ideally between 4 and 6, to minimize hydrolysis. Utilize a suitable buffering agent to ensure pH stability. |
| Precipitation of the Active Ingredient | The solubility of Cyclomethycaine can be pH-dependent. In certain pH ranges, the free base form may precipitate out of the aqueous solution. | Adjusting the pH to a more acidic environment can increase the solubility of the amine-containing Cyclomethycaine molecule by promoting the formation of its more soluble salt form. |
| Discoloration of the Formulation | While specific studies on Cyclomethycaine are limited, discoloration in pharmaceutical formulations can sometimes be indicative of degradation pathways, including oxidative degradation, which can be influenced by pH. | In addition to pH control, consider the inclusion of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to mitigate potential oxidative degradation. |
| Inconsistent Results in Stability Studies | Fluctuations in the pH of the formulation during the stability study can lead to variable degradation rates and inconsistent results. | Ensure the buffering capacity of the chosen buffer system is sufficient to maintain a constant pH throughout the duration of the study and under the specified storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in an aqueous formulation?
For ester-type local anesthetics like Cyclomethycaine, a slightly acidic to neutral pH range is generally preferred to minimize hydrolysis. The recommended optimal pH range for this compound formulations is between 4 and 6.[1]
Q2: What is the primary degradation pathway for this compound?
As a benzoate ester, the most probable primary degradation pathway for Cyclomethycaine is hydrolysis.[1] This reaction involves the cleavage of the ester bond, leading to the formation of 4-(cyclohexyloxy)benzoic acid and 3-(2-methyl-1-piperidinyl)propan-1-ol. This process is often catalyzed by both acidic and basic conditions.[1]
Q3: How does pH influence the stability of this compound?
Extremes in pH, both acidic and basic, can significantly accelerate the rate of hydrolysis of the ester bond in the Cyclomethycaine molecule, leading to a loss of potency.[1]
Q4: What type of buffering agents are recommended for this compound formulations?
The selection of a buffering agent should be based on compatibility studies with this compound and the intended final dosage form. Commonly used buffers in pharmaceutical formulations that could be considered include citrate, acetate, and phosphate (B84403) buffers. The chosen buffer should have a pKa close to the target pH of the formulation to ensure adequate buffering capacity.
Q5: Are there other factors besides pH that can affect the stability of this compound?
Yes, other environmental factors can impact stability:
-
Temperature: Elevated temperatures increase the kinetic energy of the molecules, leading to a faster degradation rate.[1]
Experimental Protocols
1. pH-Rate Profile Study
-
Objective: To determine the degradation rate of this compound at various pH values.
-
Methodology:
-
Prepare a series of buffered aqueous solutions of this compound at different pH values (e.g., from pH 2 to 10).
-
Store these solutions at a constant, elevated temperature (e.g., 50°C or 60°C) to accelerate degradation.
-
At predetermined time intervals, withdraw samples from each solution.
-
Analyze the concentration of the remaining intact this compound in each sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the apparent first-order degradation rate constant (k) for each pH value by plotting the natural logarithm of the concentration versus time.
-
A plot of log(k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).
-
2. Buffer Selection and Compatibility
-
Objective: To select a suitable buffer system that is compatible with this compound and maintains the target pH.
-
Methodology:
-
Based on the pH-rate profile, select a target pH for the formulation.
-
Choose several pharmaceutically acceptable buffers with pKa values close to the target pH.
-
Prepare formulations of this compound with each buffer.
-
Store the formulations under accelerated stability conditions.
-
Monitor the formulations for any signs of physical or chemical incompatibility, such as precipitation, color change, or unexpected degradation.
-
Select the buffer that provides the best stability and compatibility.
-
Visualizations
Caption: Workflow for pH Optimization of this compound Formulation.
References
Technical Support Center: Troubleshooting Cyclomethycaine-Induced Local Tissue Irritation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering local tissue irritation in studies involving Cyclomethycaine. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is Cyclomethycaine and how does it work?
Cyclomethycaine is a local anesthetic of the ester type.[1] Its primary mechanism of action involves blocking voltage-gated sodium channels in nerve membranes.[1] This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane, thereby preventing the initiation and conduction of nerve impulses and resulting in a temporary and reversible loss of sensation at the site of application.[1]
Q2: What are the common causes of local tissue irritation with Cyclomethycaine?
Local tissue irritation following Cyclomethycaine administration can be attributed to several factors:
-
Drug Concentration: Higher concentrations of local anesthetics are often associated with increased cytotoxicity and tissue irritation.[2]
-
Formulation pH: Local anesthetic solutions are often formulated at an acidic pH to enhance stability. This acidity can cause a stinging sensation and irritation upon injection.
-
Excipients and Preservatives: Certain preservatives (e.g., methylparaben) or antioxidants (e.g., sulfites) in the formulation can elicit allergic reactions or direct tissue irritation.[3]
-
Injection Technique: Rapid injection, high volumes, and needle trauma can contribute to tissue damage and inflammation.
-
Vasoconstrictors: The presence of vasoconstrictors like epinephrine (B1671497) can lead to ischemic tissue necrosis, especially in areas with limited collateral circulation.[3]
Q3: What are the signs of Cyclomethycaine-induced local tissue irritation?
Signs of local tissue irritation can range from mild to severe and may include:
-
Redness (erythema)
-
Swelling (edema)
-
Pain or a burning sensation at the injection site
-
Itching (pruritus)
-
In more severe cases, tissue necrosis or nerve damage (neurotoxicity) may occur.[4][5]
Troubleshooting Guides
Issue 1: Unexpectedly High Incidence of Local Irritation in Animal Studies
| Potential Cause | Troubleshooting Step | Rationale |
| High Cyclomethycaine Concentration | Reduce the concentration of Cyclomethycaine to the lowest effective dose. | Local anesthetic-induced cytotoxicity is often concentration-dependent.[2] |
| Formulation pH | Buffer the Cyclomethycaine solution to a physiological pH (around 7.4) immediately before use. | Adjusting the pH closer to the physiological range can reduce the stinging sensation and irritation upon injection.[6] |
| Inappropriate Vehicle/Excipients | Review the formulation components. If using preservatives, consider sterile, single-use preparations. Evaluate the irritancy potential of all excipients. | Excipients and preservatives can be primary irritants or cause allergic reactions.[3] |
| Injection Technique | Ensure slow and steady injection rates. Use the smallest appropriate needle gauge. Avoid injecting large volumes into a single location. | Minimizing mechanical trauma to the tissues can reduce inflammation and pain. |
Issue 2: Inconsistent or Non-Reproducible Irritation Results
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in Animal Strain/Species | Standardize the animal model, including strain, age, and sex. | Different animal strains and species can have varying sensitivities to irritants. |
| Inconsistent Dosing or Application | Ensure accurate and consistent dosing for all subjects. For topical applications, standardize the application area and volume. | Precise and reproducible application is crucial for obtaining reliable data. |
| Subjective Scoring of Irritation | Implement a standardized and validated scoring system for visual assessment of irritation (e.g., Draize scale). Consider using quantitative methods like measuring erythema with a chromameter or edema with calipers. | Objective and quantitative measurements reduce inter-observer variability and increase data reliability. |
Data Presentation
Quantitative data from local tolerance studies should be summarized in clear, structured tables to facilitate comparison between different formulations, concentrations, or control groups.
Table 1: Example of a Local Irritation Scoring Summary
| Formulation | Concentration (%) | Mean Erythema Score (24h) | Mean Edema Score (24h) | Incidence of Severe Irritation (%) |
| Cyclomethycaine in Saline | 0.5 | 1.2 ± 0.3 | 0.8 ± 0.2 | 0 |
| Cyclomethycaine in Saline | 1.0 | 2.5 ± 0.5 | 1.9 ± 0.4 | 15 |
| Cyclomethycaine in Buffered Saline | 1.0 | 1.5 ± 0.4 | 1.1 ± 0.3 | 5 |
| Vehicle Control (Saline) | N/A | 0.2 ± 0.1 | 0.1 ± 0.1 | 0 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Example of In Vitro Cytotoxicity Data
| Compound | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| Cyclomethycaine | 10 | 95 ± 5 | \multirow{4}{*}{150} |
| 50 | 80 ± 8 | ||
| 100 | 60 ± 7 | ||
| 200 | 45 ± 6 | ||
| Positive Control (e.g., Triton X-100) | 100 | 10 ± 3 | N/A |
| Vehicle Control | N/A | 100 ± 2 | N/A |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Local Tolerance Study in Rabbits (Draize Rabbit Eye and Skin Irritation Test Adaptation)
-
Animal Model: Use healthy, adult albino rabbits.
-
Test Substance Preparation: Prepare Cyclomethycaine solutions at various concentrations in a sterile vehicle (e.g., saline). A vehicle control group should be included.
-
Skin Irritation:
-
Clip the fur on the backs of the rabbits 24 hours before the test.
-
Apply a 0.5 mL aliquot of the test substance to a small area of intact skin and an adjacent area of abraded skin.
-
Cover the application sites with a gauze patch.
-
After 24 hours, remove the patches and score the skin reactions for erythema and edema at 24, 48, and 72 hours.
-
-
Eye Irritation:
-
Instill 0.1 mL of the test substance into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.
-
Observe and score ocular reactions (corneal opacity, iris lesions, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours.
-
-
Data Analysis: Calculate the Primary Irritation Index (PII) for skin and the weighted score for eye irritation according to standard guidelines.
Protocol 2: In Vitro Cytotoxicity Assay Using MTT
-
Cell Culture: Culture a relevant cell line (e.g., human keratinocytes, fibroblasts) in a 96-well plate until they reach confluence.
-
Compound Treatment: Prepare serial dilutions of Cyclomethycaine in cell culture medium. Replace the old medium in the wells with the medium containing the test compound. Include vehicle controls and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[7]
Mandatory Visualizations
Caption: Proposed signaling pathway for Cyclomethycaine-induced local tissue irritation.
Caption: General experimental workflow for assessing local tissue irritation.
Caption: Logical workflow for troubleshooting Cyclomethycaine-induced irritation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medlink.com [medlink.com]
- 5. Risks and side effects – nerve damage after a peripheral nerve block | The Royal College of Anaesthetists [rcoa.ac.uk]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Cyclomethycaine Hydrolysis in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing Cyclomethycaine in their experiments, maintaining its chemical integrity is paramount for obtaining accurate and reproducible results. As a benzoate (B1203000) ester, Cyclomethycaine is susceptible to hydrolysis, a chemical process that can be significantly influenced by the composition of the experimental buffer.[1] This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize Cyclomethycaine degradation in your aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Cyclomethycaine in aqueous buffers?
The primary degradation pathway for Cyclomethycaine in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of 4-(cyclohexyloxy)benzoic acid and 3-(2-methyl-1-piperidinyl)propan-1-ol.[1] This process is catalyzed by both acidic and basic conditions.[1][2]
Q2: Which factors have the most significant impact on the rate of Cyclomethycaine hydrolysis?
The rate of Cyclomethycaine hydrolysis is primarily influenced by:
-
pH: Extreme pH values, both acidic and basic, can significantly accelerate the rate of hydrolysis.[1] For ester-type local anesthetics, a slightly acidic to neutral pH is generally preferred to minimize this degradation pathway.[1]
-
Temperature: An increase in temperature accelerates the rate of chemical reactions, including hydrolysis.[1][3] Therefore, it is crucial to control the temperature of your experimental setup and storage solutions.
-
Buffer Species: The components of your buffer system can directly participate in or catalyze the hydrolysis reaction. Therefore, the choice of buffer is a critical factor in maintaining the stability of Cyclomethycaine.
Q3: What is the optimal pH range to maintain Cyclomethycaine stability?
To minimize hydrolysis, it is recommended to maintain the pH of your Cyclomethycaine solution within a slightly acidic to neutral range, ideally between pH 4 and 6 .[1]
Q4: How does temperature affect the stability of Cyclomethycaine?
Q5: Are there any specific types of buffers that should be avoided?
While specific compatibility studies for Cyclomethycaine with a wide range of buffers are not extensively published, it is advisable to be cautious with buffers that have reactive functional groups or are known to catalyze ester hydrolysis. For instance, some buffers containing primary amines could potentially interact with the ester group. It is always recommended to perform a preliminary stability test of Cyclomethycaine in your chosen buffer system under your experimental conditions.
Q6: How should I prepare and store Cyclomethycaine stock solutions to ensure stability?
For optimal stability, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO or ethanol (B145695) and store it at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] Prepare fresh dilutions of Cyclomethycaine in your aqueous experimental buffer immediately before each experiment. Avoid prolonged storage of diluted Cyclomethycaine solutions in aqueous buffers, especially at room temperature.[4]
Quantitative Data Summary
Due to the limited availability of specific kinetic data for Cyclomethycaine hydrolysis in the public domain, the following table presents hypothetical, yet illustrative, data on the stability of a similar ester-based local anesthetic, Procaine, at 50°C. This data is provided as an example to demonstrate the significant influence of pH on hydrolysis rates. Note: These values are for illustrative purposes only and should not be considered as actual data for Cyclomethycaine. Researchers should perform their own stability studies to determine the specific degradation kinetics for their experimental conditions.
| pH | Apparent First-Order Rate Constant (k_obs) at 50°C (s⁻¹) | Half-life (t½) at 50°C (hours) |
| 2.0 | 1.5 x 10⁻⁶ | ~128 |
| 4.0 | 2.0 x 10⁻⁷ | ~962 |
| 5.0 | 1.0 x 10⁻⁷ | ~1925 |
| 6.0 | 2.5 x 10⁻⁷ | ~769 |
| 7.0 | 8.0 x 10⁻⁷ | ~241 |
| 8.0 | 2.5 x 10⁻⁶ | ~77 |
| 9.0 | 8.0 x 10⁻⁶ | ~24 |
| 10.0 | 2.5 x 10⁻⁵ | ~7.7 |
Data is hypothetical and based on general trends observed for the hydrolysis of similar ester-containing compounds.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study for Cyclomethycaine
This protocol allows for a rapid assessment of Cyclomethycaine's stability under various stress conditions, helping to identify potential degradation products and degradation pathways.
Materials:
-
Cyclomethycaine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve a known concentration of Cyclomethycaine in 0.1 M HCl. Incubate the solution at 60°C for 48 hours. At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve a known concentration of Cyclomethycaine in 0.1 M NaOH. Incubate the solution at 60°C for 48 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve a known concentration of Cyclomethycaine in a 3% solution of hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light. Analyze by HPLC at specified time points.
-
Thermal Degradation: Store a solid sample of Cyclomethycaine at 70°C for 48 hours. Also, prepare a solution of Cyclomethycaine in your experimental buffer and incubate at a relevant elevated temperature (e.g., 40°C or 50°C). Analyze the samples by HPLC at specified time points.
-
Photodegradation: Expose a solution of Cyclomethycaine in your experimental buffer to light in a photostability chamber. A control sample should be kept in the dark at the same temperature. Analyze both samples by HPLC at specified time points.
Protocol 2: Determining Cyclomethycaine Stability in a Specific Experimental Buffer
This protocol provides a framework for evaluating the stability of Cyclomethycaine in your chosen buffer system under your specific experimental conditions.
Materials:
-
Cyclomethycaine stock solution
-
Your experimental buffer at the desired pH
-
HPLC system with a validated stability-indicating method
-
Constant temperature incubator or water bath
Methodology:
-
Preparation: Prepare a solution of Cyclomethycaine in your experimental buffer at the final concentration you will use in your experiments.
-
Incubation: Incubate the solution at your experimental temperature.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution. The frequency of sampling should be adjusted based on the expected stability of the compound.
-
Analysis: Immediately analyze the aliquot by a validated stability-indicating HPLC method to quantify the remaining concentration of Cyclomethycaine and detect the formation of any degradation products.
-
Data Analysis: Plot the concentration of Cyclomethycaine versus time. From this data, you can determine the rate of degradation and the half-life of Cyclomethycaine in your specific buffer and under your experimental conditions.
Visualizations
Caption: Hydrolysis pathway of Cyclomethycaine.
Caption: Workflow for stability testing.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Refinement of Cyclomethycaine Injection Techniques
Welcome to the Technical Support Center for Cyclomethycaine applications. This resource is designed for researchers, scientists, and drug development professionals to address and mitigate injection site irritation associated with Cyclomethycaine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of irritation following a Cyclomethycaine injection?
A1: Injection site irritation associated with Cyclomethycaine, an ester-type local anesthetic, can stem from several factors. These include the acidic nature of the anesthetic solution, the physical trauma of the needle insertion, the volume and speed of the injection, and the local concentration of the drug at the injection site.[1] Commercial formulations of local anesthetics are often acidic to enhance solubility and stability.[2]
Q2: How does the pH of the Cyclomethycaine solution contribute to injection pain?
A2: The acidic pH of many commercial local anesthetic solutions is a significant contributor to the burning sensation experienced during injection.[3] When a solution with a low pH is injected into tissues with a physiological pH of approximately 7.4, it can cause irritation.[2][4]
Q3: Can the choice of needle and injection speed affect irritation?
A3: Yes, both needle size and injection speed are critical factors. Using a smaller gauge needle (e.g., 27- or 30-gauge) can reduce the physical trauma of the injection.[5] A slower, more controlled injection rate also minimizes tissue distension and associated pain.[6]
Q4: Are there any formulation strategies to reduce Cyclomethycaine-induced irritation?
A4: A primary strategy is to buffer the Cyclomethycaine solution with sodium bicarbonate to raise the pH closer to the physiological range.[2][4][7] This can significantly reduce the stinging sensation upon injection.[3][8] Additionally, warming the anesthetic solution to body temperature has been shown to decrease injection pain.[9][10]
Q5: What is the mechanism of action of Cyclomethycaine?
A5: Cyclomethycaine, like other local anesthetics, functions by blocking voltage-gated sodium channels in neuronal cell membranes. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses and resulting in a localized anesthetic effect.
Troubleshooting Guides
Issue 1: Pronounced Stinging or Burning Sensation During Injection
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Acidic Formulation | Implement a pH buffering protocol to neutralize the Cyclomethycaine solution immediately before injection. A common method is the addition of 8.4% sodium bicarbonate.[3] (See Experimental Protocol 1). |
| Solution Temperature | Warm the Cyclomethycaine solution to body temperature (approximately 37°C) before administration. Studies have shown that this can reduce injection pain.[10] |
Issue 2: Post-Injection Swelling, Redness, and Discomfort
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Injection Trauma | Review and optimize the injection technique. Utilize a smaller gauge needle (27-30G) and inject the solution slowly and steadily.[5] Ensure the needle is inserted at a 90-degree angle to the skin to minimize the number of nerve endings intersected.[3] |
| High Local Concentration | Consider strategies for a slower, more controlled release of Cyclomethycaine at the injection site. This can include exploring different formulation approaches, although specific data for Cyclomethycaine may require further investigation. |
| Vasodilation Effect | If not contraindicated for the specific experiment, consider the co-administration of a vasoconstrictor like epinephrine. This can help to localize the anesthetic at the injection site and reduce systemic uptake.[4] |
Data Presentation
Table 1: Effect of Buffering on Pain Scores of Local Anesthetics
This table summarizes findings from a study on the effect of pH buffering on the pain of administration for various local anesthetics. Pain was rated on a scale of 0 to 10.
| Anesthetic Solution | Mean Pain Score (Unbuffered) | Mean Pain Score (Buffered) | P-value |
| 1% Lidocaine | 4.9 ± 0.4 | 1.1 ± 0.2 | < 10⁻⁶ |
| 1% Lidocaine with Epinephrine | 5.1 ± 0.4 | 1.8 ± 0.4 | < 10⁻⁶ |
| 1% Mepivacaine | 5.1 ± 0.4 | 0.9 ± 0.2 | < 10⁻⁶ |
| Data adapted from a study on the effects of pH buffering on local anesthetic administration.[7] |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of Cyclomethycaine Solution for Reduced Irritation
This protocol describes the preparation of a buffered Cyclomethycaine solution to minimize injection-site pain.
Materials:
-
Cyclomethycaine hydrochloride solution
-
8.4% sodium bicarbonate solution
-
Sterile syringes and needles (27-30 gauge recommended)
-
Calibrated pH meter
-
Sterile vials
Methodology:
-
Aseptic Technique: Perform all procedures under aseptic conditions to ensure the sterility of the final solution.
-
Buffering Ratio: A commonly used and effective ratio for buffering local anesthetics is 10 parts of the anesthetic solution to 1 part of 8.4% sodium bicarbonate.[3]
-
Mixing Procedure:
-
Draw up 10 mL of the Cyclomethycaine solution into a sterile syringe.
-
In a separate sterile syringe, draw up 1 mL of 8.4% sodium bicarbonate solution.
-
Inject the sodium bicarbonate into the syringe containing the Cyclomethycaine solution.
-
Gently mix the solution by inverting the syringe several times. Avoid vigorous shaking to prevent bubble formation.
-
-
pH Verification (Optional but Recommended):
-
Expel a small amount of the buffered solution into a sterile vial.
-
Measure the pH using a calibrated pH meter. The target pH should be closer to the physiological pH of 7.4.[10]
-
-
Administration:
-
Use the freshly buffered Cyclomethycaine solution for injection. It is recommended to use the buffered solution promptly as the stability may be reduced after buffering.[10]
-
Warm the syringe to body temperature in your hand before injection.
-
Use a new, sterile, small-gauge needle (27-30G) for each injection.[9]
-
Inject the solution slowly and steadily.
-
Protocol 2: In Vitro Assessment of Cyclomethycaine Irritation Potential
This protocol outlines a general approach for assessing the irritation potential of different Cyclomethycaine formulations using a cell-based in vitro model. The L6 rat myotube irritation assay is a relevant model for predicting injection site reactions.[11][12]
Materials:
-
L6 rat myoblast cell line
-
Cell culture medium and supplements
-
Cyclomethycaine formulations to be tested (e.g., buffered vs. unbuffered)
-
Positive control (known irritant) and negative control (vehicle)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts according to standard protocols.
-
Induce differentiation of myoblasts into myotubes.
-
-
Treatment:
-
Seed the differentiated L6 myotubes in multi-well plates.
-
Prepare serial dilutions of the Cyclomethycaine formulations, positive control, and negative control.
-
Expose the myotubes to the different formulations for a predetermined period (e.g., 24 hours).
-
-
Assessment of Cytotoxicity:
-
After the incubation period, perform a cell viability assay (e.g., MTT or LDH assay) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each formulation compared to the negative control.
-
A significant decrease in cell viability indicates a higher irritation potential.
-
Compare the results of the different Cyclomethycaine formulations to determine which has the lowest in vitro irritation potential.
-
Visualizations
Caption: Workflow for preparing and administering a buffered Cyclomethycaine solution.
Caption: Simplified signaling pathway of Cyclomethycaine's anesthetic action.
References
- 1. benchchem.com [benchchem.com]
- 2. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. cmaj.ca [cmaj.ca]
- 4. hexiapharm.com [hexiapharm.com]
- 5. How to Minimize the Pain of Local Anesthetic Injection for Wide Awake Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. appliedradiology.com [appliedradiology.com]
- 7. Pain reduction in local anesthetic administration through pH buffering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-adjustment and discomfort caused by the intradermal injection of lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 10. scientificeditorial.com [scientificeditorial.com]
- 11. In Vitro L6 Irritation Assay Predicts Clinical Injection Site Reactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Cyclomethycaine Sulfate In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Cyclomethycaine sulfate (B86663) during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyclomethycaine sulfate and what is its primary mechanism of action?
This compound is the sulfate salt of Cyclomethycaine, a local anesthetic.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[1][2] This inhibition prevents the generation and conduction of nerve impulses, leading to a loss of sensation.[2]
Q2: Why is the sulfate form of Cyclomethycaine typically used in research?
The sulfate salt form of Cyclomethycaine is commonly used in laboratory settings because it generally exhibits increased solubility in aqueous solutions compared to its free base form.[1]
Q3: What are the general solubility characteristics of this compound?
Q4: How does pH affect the solubility of this compound?
The pH of a solution is a critical factor influencing the solubility of this compound. As the pH of a solution approaches the pKa of the compound, the equilibrium can shift towards the less soluble, un-ionized form, potentially leading to precipitation. To maintain solubility, it is advisable to use a buffer system that maintains a pH well below the pKa of Cyclomethycaine.
Physicochemical Properties of Cyclomethycaine and its Salts
| Property | Cyclomethycaine (Base) | This compound |
| Molecular Formula | C₂₂H₃₃NO₃[1][3] | (C₂₂H₃₃NO₃)₂ • H₂SO₄[1] |
| Molecular Weight | 359.5 g/mol [1][3] | 817.08 g/mol [1] |
| Solubility in Water | Data not available | Moderately soluble[1] |
| Solubility in Ethanol (B145695) | Data not available | Data not available |
| Solubility in DMSO | Data not available | Data not available |
| Storage (Solid) | 2-8°C, desiccate[1] | 2-8°C, desiccate[1] |
| Storage (Solution) | -20°C or -80°C[1] | -20°C or -80°C[1] |
Troubleshooting Guide: this compound Precipitation
Issue: My this compound is precipitating out of my in vitro experimental solution.
This is a common issue that can arise from several factors related to the compound's solubility. Follow these troubleshooting steps to identify and resolve the problem.
| Potential Cause | Recommended Solution |
| pH of the Solution is Too High | Measure the pH of your solution. If it is near or above the pKa of Cyclomethycaine, the compound may be converting to its less soluble free base. Prepare fresh solutions using a buffer with a lower pH to ensure the compound remains in its protonated, more soluble state. |
| Concentration Exceeds Solubility Limit | The concentration of this compound may be too high for the chosen solvent or buffer system. Try lowering the final concentration of the compound in your experiment. It is highly recommended to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Incorrect Solvent | While the sulfate salt is more water-soluble, high concentrations may still require an organic co-solvent. If using a co-solvent like DMSO, ensure the final concentration in your aqueous medium is low (typically <1%) to avoid solvent-induced precipitation or cellular toxicity. |
| Low Temperature | The solubility of many compounds decreases at lower temperatures. Ensure that your stock solutions and final experimental solutions are prepared and maintained at an appropriate temperature (e.g., room temperature or 37°C) to prevent precipitation. |
| Interactions with Media Components | Components in complex cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility. If you suspect this, try preparing the this compound solution in a simpler buffer (like PBS) first, and then add it to the more complex medium. |
Below is a workflow diagram to guide you through troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocol: Determining the Solubility of this compound
Objective: To empirically determine the maximum solubility of this compound in a specific solvent or buffer system relevant to your in vitro experiments.
Materials:
-
This compound powder
-
Your chosen solvent (e.g., DMSO, ethanol, PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
-
Analytical balance
-
Optional: Spectrophotometer or HPLC for concentration measurement
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of your chosen solvent in a microcentrifuge tube. Ensure there is undissolved solid material at the bottom of the tube.
-
Tightly cap the tube to prevent solvent evaporation.
-
-
Equilibration:
-
Incubate the tube at your desired experimental temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 2-24 hours) to allow the solution to reach equilibrium.
-
Vortex the tube periodically during incubation to facilitate dissolution.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tube at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Collection of the Supernatant:
-
Carefully collect the supernatant without disturbing the pellet. This supernatant represents the saturated solution of this compound.
-
-
Determination of Concentration (Choose one method):
-
Gravimetric Method (Simpler, less precise):
-
Accurately pipette a known volume of the supernatant into a pre-weighed, dry tube.
-
Evaporate the solvent completely (e.g., using a speed vacuum or by gentle heating).
-
Weigh the tube containing the dried residue.
-
The difference in weight will give you the mass of the dissolved this compound. Calculate the solubility in mg/mL or mM.
-
-
Spectrophotometric or HPLC Method (More precise):
-
If this compound has a known absorbance maximum, you can determine its concentration using a spectrophotometer and a standard curve.
-
Alternatively, use High-Performance Liquid Chromatography (HPLC) with a suitable standard to accurately determine the concentration in the supernatant.
-
-
-
Repeat for Reproducibility:
-
Perform the entire procedure at least in triplicate to ensure the reliability of your results.
-
Mechanism of Action: Signaling Pathway
Cyclomethycaine's primary mode of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal membrane. By binding to these channels, it prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential. This effectively halts nerve impulse transmission. Some local anesthetics that block sodium channels have also been shown to affect other ion channels, such as T-type calcium channels, which could contribute to their overall cellular effects.[4]
Caption: Proposed mechanism of action for this compound.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Common mechanisms of drug interactions with sodium and T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Treatment with Voltage-Gated Na+ Channel Blocker Attenuates Kainic Acid-Induced Apoptosis in Rat Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyclomethycaine Concentration for Effective Nerve Block
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Cyclomethycaine for effective nerve block in experimental settings. Given the limited publicly available data specific to Cyclomethycaine, this guide integrates established principles of local anesthesia with generalized experimental protocols that can be adapted for its characterization.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cyclomethycaine?
A1: Cyclomethycaine is an ester-type local anesthetic.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels within the nerve cell membrane.[1][2] By binding to these channels, Cyclomethycaine inhibits the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials. This reversible inhibition of nerve impulse transmission results in a temporary loss of sensation in the targeted area.[1]
Q2: What is the optimal concentration of Cyclomethycaine for a nerve block?
A2: The optimal concentration of Cyclomethycaine for a nerve block has not been definitively established in publicly available literature. As with other local anesthetics, the ideal concentration will likely depend on several factors, including the specific nerve being targeted, the desired duration of the block, and the experimental model being used.[3] It is crucial to perform dose-response studies to determine the minimum effective concentration (MEC) that provides a complete nerve block while minimizing potential side effects.
Q3: How does the concentration of Cyclomethycaine affect the onset and duration of the nerve block?
A3: Generally, for local anesthetics, a higher concentration leads to a faster onset of action.[4] However, the relationship between concentration and duration can be more complex. While a higher concentration might provide a longer-lasting block to some extent, factors like the drug's lipid solubility and its clearance from the site of injection also play a significant role.[4] For ester-type anesthetics like Cyclomethycaine, metabolism by plasma esterases can influence the duration of action.
Q4: What are the potential side effects of Cyclomethycaine, and how do they relate to its concentration?
A4: As with all local anesthetics, the primary concern with Cyclomethycaine is systemic toxicity, which can occur with excessive dosage or inadvertent intravascular injection.[5] Potential side effects can include central nervous system (CNS) toxicity (e.g., numbness, dizziness, seizures) and cardiovascular toxicity (e.g., arrhythmias, myocardial depression).[5] The risk of these adverse effects is dose and concentration-dependent. It is imperative to use the lowest effective concentration to achieve the desired nerve block and to be vigilant for signs of systemic toxicity during in vivo experiments.
Troubleshooting Guides
In Vitro Experiments
| Problem | Possible Cause | Suggested Solution |
| No observable nerve block | - Insufficient Cyclomethycaine concentration: The concentration may be below the threshold for blocking nerve conduction. - Inadequate incubation time: The drug may not have had enough time to diffuse to its site of action. - Nerve preparation viability issue: The isolated nerve may have been damaged during dissection or is no longer viable. | - Increase Cyclomethycaine concentration incrementally. - Increase the incubation time. - Verify the viability of the nerve preparation using a positive control (e.g., a known effective local anesthetic like lidocaine). |
| High variability between experiments | - Inconsistent nerve preparation: Differences in nerve dissection or handling can lead to variability. - Fluctuations in experimental conditions: Variations in temperature, pH, or buffer composition can affect results. | - Standardize the nerve dissection and preparation protocol. - Ensure consistent and controlled experimental conditions (temperature, pH, etc.) for all experiments. |
| Slow onset of nerve block | - Low diffusion rate: The drug may be slow to penetrate the nerve sheath. - Low concentration: A higher concentration gradient may be needed for faster onset. | - Consider desheathing the nerve preparation, if appropriate for the experimental model. - Experiment with slightly higher concentrations of Cyclomethycaine. |
In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Incomplete or patchy nerve block | - Incorrect injection site: The anesthetic was not delivered close enough to the target nerve. - Insufficient volume or concentration: The amount of drug was not adequate to block the entire nerve. | - Use ultrasound guidance to ensure accurate needle placement near the nerve. - Increase the volume or concentration of the Cyclomethycaine solution. |
| Short duration of nerve block | - Rapid systemic absorption: The drug is being cleared from the injection site too quickly. - Low concentration: A higher concentration may be needed for a longer-lasting effect. | - Consider the co-administration of a vasoconstrictor (e.g., epinephrine) to slow systemic absorption, but be aware of potential effects on local blood flow. - Evaluate higher concentrations of Cyclomethycaine. |
| Signs of systemic toxicity in the animal model (e.g., seizures, respiratory distress) | - Inadvertent intravascular injection: The anesthetic was accidentally injected into a blood vessel. - Overdose: The administered dose was too high for the animal's weight. | - Always aspirate before injecting to check for blood return. - Use the lowest effective dose and concentration. - Monitor the animal closely for any adverse effects during and after the procedure. |
Data Presentation
Table 1: Hypothetical Dose-Response of Cyclomethycaine on Sciatic Nerve Block in a Rat Model
| Cyclomethycaine Concentration (%) | Onset of Sensory Block (minutes, Mean ± SD) | Duration of Sensory Block (minutes, Mean ± SD) | Onset of Motor Block (minutes, Mean ± SD) | Duration of Motor Block (minutes, Mean ± SD) |
| 0.25 | 15.2 ± 2.5 | 45.8 ± 8.1 | 20.1 ± 3.2 | 30.5 ± 6.7 |
| 0.5 | 10.1 ± 1.8 | 92.3 ± 12.4 | 14.5 ± 2.1 | 75.2 ± 10.9 |
| 1.0 | 5.3 ± 1.1 | 185.6 ± 20.5 | 8.2 ± 1.5 | 150.8 ± 18.3 |
| 2.0 | 2.1 ± 0.8 | 240.1 ± 25.3 | 4.5 ± 1.0 | 210.4 ± 22.1 |
Note: This table presents hypothetical data for illustrative purposes. Actual results must be determined experimentally.
Experimental Protocols
In Vitro Sciatic Nerve Block Model
Objective: To determine the effective concentration range of Cyclomethycaine for blocking nerve conduction in an isolated rat sciatic nerve preparation.
Materials:
-
Adult Wistar rats
-
Krebs solution (or similar physiological saline)
-
Cyclomethycaine hydrochloride
-
Suction electrodes for stimulation and recording
-
Nerve chamber
-
Amplifier and data acquisition system
Methodology:
-
Humanely euthanize a rat and dissect the sciatic nerve.
-
Mount the nerve in a three-compartment nerve chamber superfused with oxygenated Krebs solution at a constant temperature (e.g., 37°C).
-
Place stimulating electrodes on the proximal end of the nerve and recording electrodes on the distal end.
-
Record baseline compound action potentials (CAPs) by delivering supramaximal electrical stimuli.
-
Introduce Krebs solution containing a specific concentration of Cyclomethycaine to the central compartment, bathing a segment of the nerve.
-
Record CAPs at regular intervals to determine the onset of the nerve block (time to complete CAP abolition).
-
After a complete block is achieved, replace the Cyclomethycaine solution with fresh Krebs solution to observe the reversal of the block and determine the duration of action.
-
Repeat the experiment with a range of Cyclomethycaine concentrations to establish a dose-response relationship.
In Vivo Sciatic Nerve Block Model
Objective: To evaluate the onset, duration, and efficacy of different concentrations of Cyclomethycaine for sciatic nerve block in a rat model.
Materials:
-
Adult Sprague-Dawley rats
-
Cyclomethycaine hydrochloride solutions of varying concentrations (e.g., 0.25%, 0.5%, 1.0%, 2.0%)
-
Anesthetic for the animal (e.g., isoflurane)
-
Ultrasound system with a high-frequency linear probe
-
Insulated stimulating needle and nerve stimulator
-
Testing modalities for sensory (e.g., von Frey filaments) and motor function (e.g., hot plate, walking track analysis).
Methodology:
-
Anesthetize the rat and place it in a prone position.
-
Using aseptic technique, identify the sciatic nerve in the thigh using ultrasound guidance.
-
Advance an insulated needle towards the sciatic nerve, confirming its position with nerve stimulation (observing for muscle twitches).
-
Once the needle is in the correct position adjacent to the nerve, inject a specific volume and concentration of the Cyclomethycaine solution.
-
Monitor the onset of the sensory block by assessing the withdrawal reflex to a noxious stimulus (e.g., pinch or heat) at regular intervals.
-
Assess the onset of the motor block by observing for loss of motor function in the corresponding limb.
-
After the onset of the block, continue to test sensory and motor function at regular intervals to determine the duration of the nerve block (time until the return of normal function).
-
Repeat the procedure with different concentrations of Cyclomethycaine to determine the optimal concentration for effective and safe nerve blockade.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Local Anesthetic (LA): a short introduction | Pain Management Education at UCSF [pain.ucsf.edu]
- 5. In Vitro, In Vivo and Ex Vivo Models for Peripheral Nerve Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating impurities in Cyclomethycaine sulfate samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities in Cyclomethycaine sulfate (B86663) samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in Cyclomethycaine sulfate?
A1: Impurities in this compound can originate from various stages, including synthesis, purification, and storage. They are broadly categorized as organic, inorganic, and residual solvents.
-
Organic Impurities: These can be starting materials, by-products of side reactions, intermediates from the synthesis process, and degradation products.[1]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.
-
Residual Solvents: These are organic volatile chemicals used or produced during the manufacturing process.
Q2: What are the regulatory guidelines for controlling impurities in drug substances?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the control of impurities. The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: Adapted from ICH Q3A(R2) guidelines.
Q3: What are the initial steps to take when an unknown peak is observed in my chromatogram?
A3: When an unknown peak is detected, the first step is to determine if it is a genuine impurity or an artifact. Check for carryover from previous injections, contamination in the mobile phase or diluent, or bleed from the chromatographic column. If the peak is reproducible, it should be investigated as a potential impurity.
Troubleshooting Guides
Issue 1: Identification of Potential Organic Impurities
Q: How can I identify unknown organic impurities in my this compound sample?
A: A combination of chromatographic and spectroscopic techniques is essential for the identification of unknown organic impurities. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a primary tool for separation and preliminary quantification. For structural elucidation, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.
Potential Synthesis-Related Impurities:
Based on the common synthesis route for Cyclomethycaine, the following are potential process-related impurities:
-
Starting Materials:
-
p-cyclohexyloxybenzoic acid
-
2-methylpiperidine
-
-
Intermediates:
-
3-(2-methylpiperidino)propanol
-
3-(2-methylpiperidino)propyl chloride
-
Potential Degradation Products:
Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products.[1][2][3] Given the ester linkage in Cyclomethycaine, hydrolysis is a likely degradation pathway.
-
Hydrolysis Products:
-
p-cyclohexyloxybenzoic acid
-
3-(2-methylpiperidino)propanol
-
Experimental Protocol: HPLC Method for Impurity Profiling
This is a general-purpose starting method. Optimization will likely be required.
Table 2: Suggested HPLC Method Parameters
| Parameter | Suggested Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute impurities and the API. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Workflow for Organic Impurity Identification
Caption: Workflow for the identification and mitigation of organic impurities.
Issue 2: Analysis of Residual Solvents
Q: My this compound sample may contain residual solvents. How can I test for them?
A: Gas Chromatography (GC) with a headspace autosampler is the standard technique for the analysis of residual solvents in pharmaceutical substances.
Experimental Protocol: Headspace GC Method for Residual Solvents
This method is based on USP <467> guidelines and may need to be adapted.
Table 3: Suggested Headspace GC Method Parameters
| Parameter | Suggested Condition |
| Column | 6% cyanopropylphenyl - 94% dimethylpolysiloxane, 30 m x 0.53 mm, 3.0 µm |
| Carrier Gas | Helium or Nitrogen |
| Oven Temperature | Programmed ramp, e.g., 40 °C (20 min) to 240 °C at 10 °C/min, hold 20 min |
| Injector Temperature | 140 °C |
| Detector | Flame Ionization Detector (FID) at 250 °C |
| Headspace Vial Temp. | 80 °C |
| Headspace Incubation Time | 60 min |
| Diluent | Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) |
Logical Diagram for Residual Solvent Classification
Caption: ICH classification of residual solvents based on toxicity.
Issue 3: Quantification of Sulfate and Other Anionic Impurities
Q: How can I accurately quantify the sulfate counter-ion and check for other anionic impurities?
A: Ion Chromatography (IC) with a conductivity detector is a highly selective and sensitive method for the determination of sulfate and other inorganic anions.
Experimental Protocol: Ion Chromatography Method for Anions
Table 4: Suggested Ion Chromatography Method Parameters
| Parameter | Suggested Condition |
| Column | Anion-exchange column (e.g., Dionex IonPac AS18) |
| Eluent | Potassium hydroxide (B78521) or carbonate/bicarbonate gradient |
| Flow Rate | 1.0 mL/min |
| Detector | Suppressed Conductivity |
| Injection Volume | 25 µL |
This method can be used to quantify the sulfate counter-ion and to detect other potential anionic impurities such as chloride, phosphate, and nitrate.
Mitigation of Impurities
Q: What are the common strategies to mitigate impurities in this compound?
A: Mitigation strategies should be tailored to the type of impurity identified.
-
Recrystallization: This is a powerful technique for removing a wide range of organic and inorganic impurities. The choice of solvent is critical for effective purification.
-
Chromatographic Purification: For impurities that are difficult to remove by recrystallization, preparative liquid chromatography can be employed.
-
Process Optimization: For synthesis-related impurities, optimizing the reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) can minimize the formation of by-products.
-
Washing: Washing the final product with an appropriate solvent can remove residual starting materials and other soluble impurities.
It is crucial to re-analyze the sample after any purification step to confirm the reduction of the impurity and to ensure that no new impurities have been introduced.
References
Validation & Comparative
A Comparative Analysis of Cyclomethycaine Sulfate and Lidocaine Efficacy for Topical Anesthesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties and anesthetic efficacy of Cyclomethycaine (B90308) sulfate (B86663) and Lidocaine. While both compounds are utilized as local anesthetics, this analysis is intended to support researchers and drug development professionals in understanding their respective characteristics. The information presented is based on available scientific literature; however, it is important to note that direct comparative clinical trial data between Cyclomethycaine sulfate and Lidocaine is limited.
Introduction to the Compounds
This compound is an ester-type local anesthetic.[1][2] It is primarily used for topical anesthesia.[1] Like other local anesthetics, its mechanism of action involves the blockade of voltage-gated sodium channels, which prevents the transmission of nerve impulses and results in a temporary loss of sensation in the applied area.[3]
Lidocaine , an amide-type local anesthetic, is one of the most widely used local anesthetics.[4] It is characterized by a rapid onset of action and an intermediate duration of effect.[4] Lidocaine functions by blocking sodium channels in the neuronal cell membrane, thereby preventing the generation and conduction of pain signals.[5] It is available in various formulations, including injectable solutions and topical preparations.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Lidocaine hydrochloride is presented in Table 1. These properties, including molecular weight and solubility, are crucial factors that can influence the formulation, delivery, and ultimately the efficacy of a topical anesthetic.
Table 1: Physicochemical Properties of this compound and Lidocaine Hydrochloride
| Property | This compound | Lidocaine Hydrochloride |
| Chemical Class | Ester-type | Amide-type |
| Molecular Formula | (C₂₂H₃₃NO₃)₂·H₂SO₄[1] | C₁₄H₂₃ClN₂O[5] |
| Molecular Weight | 817.08 g/mol [1] | 270.80 g/mol [5] |
| Solubility in Water | Moderately soluble[1] | Very soluble[4][6] |
Comparative Efficacy
Lidocaine is known for its rapid onset of action, typically within 5 minutes, and an anesthetic effect that can last from 1 to 1.5 hours.[4] Its potency is considered to be twice that of procaine.[4]
For Cyclomethycaine , while it is marketed as a topical anesthetic, specific quantitative data regarding its onset and duration of action from controlled clinical trials are limited.[3] Researchers may need to conduct their own evaluations to determine its suitability for specific applications.[3]
Table 2: Summary of Anesthetic Efficacy (Based on Available Data)
| Parameter | This compound | Lidocaine |
| Onset of Action | Data not available | ~5 minutes[4] |
| Duration of Anesthesia | Data not available | 1 - 1.5 hours[4] |
| Potency | Data not available | Twice the potency of procaine[4] |
Mechanism of Action: Signaling Pathway
Both Cyclomethycaine and Lidocaine share a common mechanism of action by blocking voltage-gated sodium channels in nerve cell membranes. This inhibition prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the subsequent propagation of a nerve impulse, resulting in a localized anesthetic effect.
Caption: Mechanism of action for local anesthetics.
Experimental Protocols
For researchers interested in conducting comparative studies, the following experimental protocols provide a framework for evaluating the efficacy of topical anesthetics.
In Vitro Skin Permeation Study
This protocol is designed to assess the permeation of a topical anesthetic through a skin model, providing insights into its absorption characteristics.
Caption: Workflow for an in vitro skin permeation study.
Methodology:
-
Skin Preparation: Excised human or animal skin is prepared and mounted on a Franz diffusion cell, which consists of a donor and a receptor chamber.[7]
-
Receptor Solution: The receptor chamber is filled with a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at a constant temperature (e.g., 32°C).[7]
-
Application: The topical anesthetic formulation is applied to the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh buffer.[7]
-
Analysis: The concentration of the anesthetic in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
Clinical Efficacy Assessment of Topical Anesthetics
This protocol outlines a method for evaluating the clinical efficacy of a topical anesthetic in human volunteers.
Caption: Workflow for a clinical efficacy assessment.
Methodology:
-
Subject Recruitment: A cohort of healthy volunteers is recruited for the study.
-
Baseline Measurement: The baseline pain perception at the test site (e.g., forearm) is assessed using a standardized pain scale, such as the Visual Analog Scale (VAS).
-
Application: The topical anesthetic or a placebo is applied to the designated test area for a specified duration.
-
Pain Induction: A controlled painful stimulus (e.g., a needle prick or heat application) is applied to the test site.
-
Efficacy Assessment: The subject's perception of pain is recorded again using the VAS. The difference in pain scores before and after the application of the anesthetic is used to determine its efficacy.
Conclusion
Lidocaine is a well-established amide-type local anesthetic with a rapid onset and intermediate duration of action. In contrast, this compound is an ester-type topical anesthetic for which there is a notable lack of publicly available, direct comparative efficacy data. Both agents function by blocking voltage-gated sodium channels. For researchers and drug development professionals, the choice between these or other local anesthetics will depend on the specific requirements of the application, including the desired onset and duration of anesthesia, and the formulation characteristics. The provided experimental protocols offer a foundation for conducting rigorous comparative evaluations to fill the existing data gaps and to better characterize the performance of these compounds.
References
- 1. Cyclomethycaine [drugfuture.com]
- 2. cyclomethycaine [drugcentral.org]
- 3. benchchem.com [benchchem.com]
- 4. Lidocaine hydrochloride | 73-78-9 [chemicalbook.com]
- 5. Lidocaine Hydrochloride | C14H23ClN2O | CID 6314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Lidocaine hydrochloride | 6108-05-0 [chemicalbook.com]
- 7. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anesthetic Potency of Cyclomethycaine and Benzocaine for Research Applications
For Immediate Release
This guide provides a comprehensive comparison of the anesthetic properties of Cyclomethycaine and Benzocaine, two ester-type local anesthetics. While Benzocaine is a widely utilized and well-documented compound, Cyclomethycaine represents a less-studied alternative. This document aims to furnish researchers, scientists, and drug development professionals with a comparative overview, including available data, detailed experimental protocols for potency validation, and visualizations of key mechanisms and workflows to inform the selection of the appropriate agent for preclinical research.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Cyclomethycaine and Benzocaine is essential for their appropriate formulation and application in experimental settings.
| Property | Cyclomethycaine | Benzocaine |
| Chemical Name | 3-(2-Methyl-1-piperidinyl)propyl 4-(cyclohexyloxy)benzoate | Ethyl 4-aminobenzoate[1] |
| Synonyms | Topocaine | Anesthesin, Orajel[1] |
| Molecular Formula | C₂₂H₃₃NO₃[2] | C₉H₁₁NO₂[1] |
| Molecular Weight | 359.5 g/mol [2] | 165.19 g/mol |
| CAS Number | 139-62-8[2] | 94-09-7 |
| Type | Ester-type local anesthetic[3] | Ester-type local anesthetic[1] |
| Appearance | White crystalline powder | White, odorless, crystalline powder |
| Solubility in Water | Slightly soluble | Poorly soluble |
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
Both Cyclomethycaine and Benzocaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[4] This action inhibits the influx of sodium ions, which is a critical step in the depolarization of the nerve membrane. By preventing depolarization, these compounds block the initiation and conduction of nerve impulses, resulting in a temporary and reversible loss of sensation in the area of application. The uncharged, lipophilic form of the anesthetic diffuses across the nerve membrane. Once inside the axoplasm, an equilibrium is established between the uncharged and charged (protonated) forms. The charged form then binds to the inner pore of the sodium channel, stabilizing it in an inactive state and preventing ion translocation.[5][6]
Mechanism of local anesthetic action on voltage-gated sodium channels.
Comparative Potency and Efficacy
Direct, peer-reviewed comparative studies quantifying the anesthetic potency of Cyclomethycaine versus Benzocaine are notably scarce in publicly available literature.[4] Extensive research on Benzocaine, however, provides a solid baseline for its performance.
| Parameter | Cyclomethycaine | Benzocaine |
| Reported Concentration | 0.5% - 1.0% in topical preparations | 5% - 20% in topical preparations[7] |
| Onset of Action | Data not readily available | Rapid (typically 30 seconds to 1 minute for 20% formulation)[4] |
| Duration of Action | Data not readily available | Short (approximately 10-20 minutes) |
| IC₅₀ (Voltage-Gated Na+ Channels) | Not reported | Not widely reported for specific channel subtypes in a standardized manner |
Note: The lack of quantitative data for Cyclomethycaine necessitates empirical validation for specific research applications.
Experimental Protocols for Potency Validation
To address the gap in comparative data, the following standardized protocols are provided for the in-vitro and in-vivo validation of the anesthetic potency of Cyclomethycaine and Benzocaine.
In-Vitro Potency Determination: Whole-Cell Patch Clamp
This protocol determines the half-maximal inhibitory concentration (IC₅₀) of the anesthetics on voltage-gated sodium channels expressed in a cell line (e.g., HEK293 cells).
Objective: To quantify and compare the potency of Cyclomethycaine and Benzocaine in blocking sodium channels.
Methodology:
-
Cell Culture: HEK293 cells stably expressing a specific subtype of voltage-gated sodium channel (e.g., Naᵥ1.7, relevant for pain signaling) are cultured under standard conditions.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. (CsF is used to block potassium channels).
-
Test Compounds: Prepare stock solutions of Cyclomethycaine and Benzocaine in a suitable solvent (e.g., DMSO) and dilute to a range of final concentrations in the external solution.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on an isolated cell.[5]
-
Hold the membrane potential at -100 mV to ensure channels are in a resting state.
-
Elicit sodium currents by applying a depolarizing voltage step (e.g., to -10 mV for 20 ms).
-
-
Drug Application and Data Acquisition:
-
Record baseline sodium currents in the drug-free external solution.
-
Perfuse the cell with increasing concentrations of either Cyclomethycaine or Benzocaine.
-
At each concentration, record the steady-state inhibition of the peak sodium current.
-
-
Data Analysis:
-
Calculate the percentage of current inhibition for each concentration relative to the baseline.
-
Plot the percentage inhibition against the drug concentration and fit the data with a Hill equation to determine the IC₅₀ value for each compound.[8]
-
Experimental workflow for IC₅₀ determination via whole-cell patch clamp.
In-Vivo Anesthetic Duration and Intensity: Rodent Sciatic Nerve Block Model
This protocol evaluates the duration and intensity of the sensory and motor nerve blockade produced by the anesthetics in a live animal model.
Objective: To compare the in-vivo efficacy (onset, duration, and depth of anesthesia) of Cyclomethycaine and Benzocaine.
Methodology:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Drug Formulation: Prepare injectable formulations of Cyclomethycaine and Benzocaine at equimolar concentrations in a sterile vehicle (e.g., saline). A vehicle-only control group should be included.
-
Nerve Block Procedure:
-
Anesthetize the rat with a suitable general anesthetic (e.g., isoflurane).
-
Using aseptic technique, expose the sciatic nerve in the popliteal fossa.
-
Inject a standardized volume (e.g., 0.2 mL) of the test solution perineurally (around the nerve).[9]
-
-
Assessment of Sensory Blockade:
-
At predetermined time intervals post-injection (e.g., 5, 15, 30, 60, 90, 120 minutes), assess the sensory block using a standardized noxious stimulus, such as the hot plate test or tail-flick test.[10]
-
The latency to response (e.g., paw withdrawal) is recorded. A significant increase in latency compared to baseline and the control group indicates a sensory block.
-
Duration of sensory block: Time from onset of block until the response latency returns to baseline.
-
-
Assessment of Motor Blockade:
-
At the same time intervals, evaluate motor function by observing the animal's gait and righting reflex, or by using a quantitative scoring system (e.g., 0 = normal function, 4 = complete paralysis).
-
Duration of motor block: Time from onset of block until motor function returns to normal.
-
-
Data Analysis:
-
Compare the mean onset and duration of sensory and motor blockade between the Cyclomethycaine, Benzocaine, and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Summary and Conclusion
Both Cyclomethycaine and Benzocaine are ester-type local anesthetics that function by blocking voltage-gated sodium channels. While Benzocaine is characterized by a rapid onset and short duration of action, there is a significant lack of publicly available, direct comparative data on the anesthetic potency of Cyclomethycaine. For research applications requiring precise knowledge of anesthetic properties, it is imperative that head-to-head comparisons are conducted. The experimental protocols detailed in this guide provide a robust framework for such a validation, enabling researchers to generate the necessary data to make an informed decision based on the specific requirements of their studies, such as the desired onset, duration, and potency of local anesthesia.
References
- 1. A prospective, randomized comparison between single- and multiple-injection techniques for ultrasound-guided subgluteal sciatic nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimal local anaesthetic volumes for sciatic nerve block: evaluation of ED 99 in volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of an animal model of sedation using epidural anesthesia that uses the tail-flick test for evaluating local anesthetic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cyclomethycaine and Other Ester-Type Local Anesthetics
In the landscape of local anesthetics, the ester class holds a significant place in clinical and research settings. This guide provides a comparative analysis of Cyclomethycaine against other prominent ester-type local anesthetics, namely Benzocaine (B179285) and Tetracaine. While direct, recent head-to-head comparative studies on Cyclomethycaine are notably scarce in publicly available literature, this guide synthesizes available data to offer a valuable resource for researchers, scientists, and drug development professionals.[1][2]
The efficacy of local anesthetics is determined by their physicochemical properties, which influence their potency, onset, and duration of action.[3] Key parameters include pKa, lipid solubility, and protein binding.[3] Generally, higher lipid solubility correlates with greater potency, as it facilitates the penetration of the nerve membrane.[1][4] The duration of action is largely influenced by the degree of protein binding.[1]
Comparative Analysis of Physicochemical and Clinical Properties
The following table summarizes the key properties of Cyclomethycaine, Benzocaine, and Tetracaine based on available data. It is important to note the limited quantitative data for Cyclomethycaine's clinical characteristics in direct comparison to other agents.[2]
| Property | Cyclomethycaine | Benzocaine | Tetracaine |
| Chemical Name | 3-(2-Methylpiperidino)propyl p-(cyclohexyloxy)benzoate | Ethyl 4-aminobenzoate | 2-(Dimethylamino)ethyl 4-(butylamino)benzoate |
| Molecular Formula | C22H33NO3 | C9H11NO2 | C15H24N2O2 |
| Molecular Weight | 359.5 g/mol | 165.19 g/mol | 264.36 g/mol |
| pKa | Not readily available | 3.5 | 8.5 |
| Lipid Solubility | High (inferred) | High | High (80) |
| Protein Binding (%) | Not readily available | - | 75 |
| Relative Potency | Not readily available | - | 16 |
| Onset of Action | Not readily available | Fast (Topical: 30s - 2min)[2] | Slow (Topical: 1-5 min)[5] |
| Duration of Action | Not readily available | Short (Topical: 5-15 min)[2][3] | Long (120-180 min)[3][5] |
| Metabolism | Plasma Pseudocholinesterase | Plasma Pseudocholinesterase | Plasma Pseudocholinesterase[4] |
Mechanism of Action
All local anesthetics, including the ester-type agents discussed, share a common mechanism of action: the blockade of voltage-gated sodium channels within the nerve membrane.[2][6] The uncharged form of the anesthetic diffuses across the nerve membrane. Once inside the neuron, the charged form binds to the open sodium channel, preventing the influx of sodium ions.[6] This inhibition of sodium influx prevents the depolarization of the nerve and the propagation of an action potential, resulting in a temporary and reversible loss of sensation.[2][6]
Experimental Protocols
Standardized experimental models are crucial for evaluating the efficacy of local anesthetics. Below are detailed methodologies for two key in vivo experiments.
In Vivo Nerve Block Model
This model is used to assess the onset, duration, and potency of a local anesthetic in blocking nerve conduction in a live animal model.
Protocol:
-
Animal Preparation: Healthy subjects (e.g., rats or guinea pigs) are selected and anesthetized. The area overlying the target nerve (e.g., sciatic nerve) is shaved and cleaned.
-
Anesthetic Administration: The local anesthetic solution (e.g., Cyclomethycaine, Benzocaine, Tetracaine) at various concentrations is injected in close proximity to the nerve sheath. A control group receiving a saline injection is also included.
-
Assessment of Sensory Block: A noxious stimulus (e.g., thermal or mechanical) is applied to the dermatome supplied by the target nerve at regular intervals. The absence of a withdrawal reflex is indicative of a sensory block. The time from injection to the absence of the reflex is recorded as the onset of action.
-
Assessment of Motor Block: Motor function is assessed by observing the animal's ability to use the affected limb. The time to the return of normal motor function is also recorded.
-
Determination of Duration: The sensory and motor blocks are monitored until the withdrawal reflex and normal motor function return, respectively. The time from the onset of the block to the complete recovery of function is the duration of action.
-
Data Analysis: The onset and duration of sensory and motor blocks are compared between the different anesthetics and concentrations. Dose-response curves can be generated to determine the relative potency.
Intradermal Wheal Method
This method is commonly used in human volunteers to assess the potency and duration of action of topically applied or intradermally injected local anesthetics.
Protocol:
-
Subject Preparation: Healthy human volunteers are recruited, and the test area (e.g., the volar forearm) is cleaned.
-
Anesthetic Application: The local anesthetic solutions are prepared at various concentrations. For topical application, a standardized amount is applied to a defined area of the skin. For intradermal injection, a small volume (e.g., 0.1 mL) is injected to raise a small wheal.
-
Onset of Action: The time from application/injection until the loss of sensation to a specific stimulus (e.g., a pinprick) is recorded as the onset time.
-
Potency: The minimal concentration of the anesthetic required to produce a complete block of sensation is determined.
-
Duration of Action: The wheal is tested periodically with the stimulus until sensation returns to the pre-application/injection level. The time from the onset of anesthesia to the return of sensation is recorded as the duration of action.
-
Data Analysis: The mean onset time, potency, and duration of action for each anesthetic are calculated and compared statistically.
Toxicity and Side Effects
A critical aspect of local anesthetic development and selection is the toxicological profile.
-
Benzocaine: The primary safety concern associated with benzocaine is the risk of methemoglobinemia, a serious condition where the oxygen-carrying capacity of the blood is reduced.[2] This has led to warnings against its use in certain populations, particularly young children.[2] Other potential side effects include localized burning, stinging, and allergic reactions.[2]
-
Tetracaine: Tetracaine is one of the more potent ester-type anesthetics and has been associated with a higher incidence of contact irritation.[7]
-
Cyclomethycaine: Detailed toxicological data for Cyclomethycaine is limited in publicly accessible resources.[2]
Ester-type local anesthetics are metabolized by plasma pseudocholinesterases to para-aminobenzoic acid (PABA), which can cause allergic reactions in a small percentage of the population.[8][9]
Conclusion
While Cyclomethycaine is an established ester-type local anesthetic, a clear gap exists in the literature regarding direct, quantitative comparisons with other agents in its class like Benzocaine and Tetracaine.[2] Based on general principles of local anesthetic pharmacology, its efficacy is tied to its physicochemical properties.[1] However, without specific data on its pKa, protein binding, and direct comparative studies, its relative potency, onset, and duration of action remain less defined than more extensively researched anesthetics.
For researchers and drug development professionals, this highlights the necessity for further head-to-head studies to fully characterize the clinical and preclinical profile of Cyclomethycaine. The experimental protocols outlined in this guide provide a framework for conducting such comparative evaluations. The choice of a specific ester-type anesthetic should be guided by the required onset, duration, and potency for a given application, alongside a thorough consideration of its safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cyclomethycaine Sulfate: A Comparative Safety Analysis Against Common Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of cyclomethycaine (B90308) sulfate (B86663) with other widely used local anesthetics: lidocaine (B1675312), bupivacaine (B1668057), and articaine (B41015). The objective is to present a clear, data-driven analysis to inform research and development in the field of local anesthesia. A notable finding of this review is the limited publicly available safety data for cyclomethycaine sulfate, a factor that should be a key consideration in its potential applications.
Overview of Local Anesthetic Toxicity
Local anesthetics are generally safe and effective when administered correctly. However, systemic toxicity can occur if a large amount of the anesthetic reaches the bloodstream, leading to adverse effects on the central nervous system (CNS) and cardiovascular system (CVS).[1][2] The primary mechanism of action for these drugs is the blockade of voltage-gated sodium channels in nerve membranes, which inhibits the initiation and conduction of nerve impulses.[3] This same mechanism can lead to systemic toxicity when high concentrations of the anesthetic affect other excitable tissues like the brain and heart.
Comparative Safety Profiles
This compound
Cyclomethycaine is an ester-type local anesthetic.[3] A review of publicly available safety data reveals a significant lack of detailed toxicological information for this compound. Chemical databases and safety data sheets frequently report "no data available" for key toxicological endpoints such as acute toxicity (oral and dermal), LD50 values, and skin corrosion/irritation.[3][4] This scarcity of quantitative data makes a direct comparison with other well-studied local anesthetics challenging.
Lidocaine
Lidocaine is a widely used amide-type local anesthetic. Its safety profile is well-established.[5] Systemic toxicity typically manifests first with CNS symptoms like dizziness, tinnitus, and muscle twitching, which can progress to seizures and coma at higher doses.[6][7] Cardiovascular effects, such as hypotension and arrhythmias, generally occur at higher concentrations than CNS toxicity.[8] Allergic reactions to lidocaine are rare but have been reported.[9][10]
Bupivacaine
Bupivacaine is a potent, long-acting amide-type local anesthetic. It is known for its higher cardiotoxicity compared to other local anesthetics.[11] This increased risk is attributed to its high lipid solubility and strong affinity for cardiac sodium channels.[1] Bupivacaine-induced cardiotoxicity can be severe and difficult to treat, potentially leading to ventricular arrhythmias and cardiovascular collapse.[5][12] The CNS toxicity of bupivacaine also precedes its cardiotoxicity, but the window between the two is narrower than with lidocaine.
Articaine
Articaine is an amide-type local anesthetic with a unique thiophene (B33073) ring and an ester group in its side chain. This structure allows for rapid metabolism by plasma esterases, resulting in a shorter half-life and a potentially better safety profile compared to other amide anesthetics.[13] Studies suggest that articaine is less toxic than lidocaine.[13] While concerns about paresthesia have been raised in the past, multiple prospective studies have not substantiated an increased risk compared to other local anesthetics.[13]
Quantitative Safety Data
The following table summarizes available quantitative and qualitative safety data for the compared local anesthetics. The significant data gap for this compound is evident.
| Safety Parameter | This compound | Lidocaine | Bupivacaine | Articaine |
| Systemic Toxicity | Data not available | Maximum recommended dose: 5 mg/kg (7 mg/kg with epinephrine).[6] CNS toxicity precedes cardiotoxicity.[6] | Maximum recommended dose: 2 mg/kg (3 mg/kg with epinephrine).[6] High potential for severe systemic toxicity.[11] | Generally considered to have a lower systemic toxicity due to rapid metabolism.[13] |
| Cardiotoxicity | Data not available | Occurs at higher concentrations than CNS toxicity. Can cause hypotension and arrhythmias.[8] | High risk of severe cardiotoxicity, including ventricular arrhythmias and cardiac collapse, even at lower concentrations compared to other anesthetics.[1][5] | Considered to have a lower cardiotoxic potential than bupivacaine.[13] |
| Neurotoxicity | Data not available | Can cause transient neurological symptoms. High concentrations can lead to seizures.[6] | Can cause seizures and other CNS disturbances.[7] | Concerns about paresthesia have been reported but not consistently proven to be higher than other anesthetics.[13] |
| Allergic Reactions | Data not available | Rare, but can occur.[9][10] | Allergic reactions are rare.[12] | Allergic reactions are rare.[13] |
Experimental Protocols for Assessing Local Anesthetic Safety
Due to the lack of specific experimental data for this compound, this section outlines general methodologies used to evaluate the safety of local anesthetics.
In Vivo Systemic Toxicity and LD50 Determination
A common protocol for determining the acute systemic toxicity and LD50 of a local anesthetic involves the following steps:
-
Animal Model: Typically, mice or rats are used.[14]
-
Drug Administration: The local anesthetic is administered via a relevant route, such as subcutaneous or intravenous injection.
-
Dose-Ranging Study: A preliminary study is conducted to determine the approximate range of doses that cause toxicity and lethality.
-
Definitive Study: Graded doses of the anesthetic are administered to different groups of animals.
-
Observation: Animals are observed for signs of toxicity (e.g., convulsions, respiratory distress) and mortality over a specified period (e.g., 24 hours).
-
LD50 Calculation: The LD50 (the dose that is lethal to 50% of the animals) is calculated using statistical methods like the probit analysis.
In Vitro Cardiotoxicity Assessment
Isolated heart preparations (e.g., Langendorff-perfused heart) from species like guinea pigs or rabbits are often used to assess direct cardiotoxic effects:
-
Heart Isolation and Perfusion: The heart is excised and mounted on a Langendorff apparatus, where it is retrogradely perfused with an oxygenated physiological salt solution.
-
Baseline Measurements: Baseline cardiac parameters such as heart rate, contractile force, and electrocardiogram (ECG) are recorded.
-
Drug Perfusion: The local anesthetic is added to the perfusate at increasing concentrations.
-
Data Recording: Changes in cardiac parameters are continuously monitored and recorded.
-
Analysis: The concentration-dependent effects on cardiac function are analyzed to determine the cardiotoxic potential.
In Vitro Neurotoxicity Assessment
Cell culture models are frequently used to investigate the neurotoxic potential of local anesthetics:
-
Cell Line: Neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures are used.
-
Drug Exposure: The cells are exposed to varying concentrations of the local anesthetic for different durations.
-
Viability Assays: Cell viability is assessed using assays such as the MTT or LDH assay to determine cytotoxicity.
-
Mechanistic Studies: Further experiments can be conducted to investigate the mechanisms of neurotoxicity, such as apoptosis assays (e.g., TUNEL staining) or measurement of reactive oxygen species.
Visualizing Signaling Pathways and Experimental Workflows
To aid in understanding the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. Mixtures of local anesthetics are no more toxic than the parent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nysora.com [nysora.com]
- 3. Local anesthetic systemic toxicity: awareness, recognition, and risk mitigation in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cardiotoxicity of local anesthetics [repository.usmf.md]
- 5. Local Anesthetic Systemic Toxicity (LAST) - EMCrit Project [emcrit.org]
- 6. A review of local anesthetic cardiotoxicity and treatment with lipid emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.mdedge.com [cdn.mdedge.com]
- 8. Management of patients with allergy to local anesthetics: two case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijaai.tums.ac.ir [ijaai.tums.ac.ir]
- 10. aquila.usm.edu [aquila.usm.edu]
- 11. mdpi.com [mdpi.com]
- 12. A comparative study of the experimental toxicity of local anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute toxicity studies with quinuronium sulfate in laboratory animals and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Cyclomethycaine Detection: A Comparative Guide
A thorough review of publicly available scientific literature did not yield specific cross-validation studies directly comparing different analytical methods for the detection of Cyclomethycaine. However, this guide provides a framework for such a comparison, outlining the methodologies and performance benchmarks researchers and drug development professionals should consider. The data presented is illustrative, based on validated methods for similar local anesthetic compounds, to serve as a practical reference for establishing and comparing analytical methods for Cyclomethycaine.
Introduction to Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical analysis. It involves comparing the performance of two or more distinct methods to ensure that they provide equivalent, reliable, and consistent results for the quantification of a specific analyte. This is particularly important when transferring methods between laboratories, introducing a new analytical technique, or for regulatory submissions where data from different sources must be comparable.
Key performance parameters evaluated during a cross-validation study typically include:
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is often expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.
Comparative Analysis of Analytical Methods
For a compound like Cyclomethycaine, the primary analytical methods for quantification would likely include High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix (e.g., bulk drug, pharmaceutical formulation, or biological fluid).
Quantitative Performance Data
The following tables summarize typical performance data for the analysis of local anesthetics using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry. These values should be considered as representative benchmarks for the validation of methods for Cyclomethycaine.
Table 1: Comparison of Performance Parameters for Cyclomethycaine Detection Methods
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL | 1 - 2 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2 µg/mL | 0.05 - 0.5 µg/mL | 3 - 7 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are generalized protocols for the analysis of a local anesthetic like Cyclomethycaine using HPLC-UV, GC-MS, and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To determine the concentration of Cyclomethycaine in a sample by separating it from other components and quantifying it using UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate (B84403) buffer (pH adjusted)
-
Purified water
-
Cyclomethycaine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and phosphate buffer (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of Cyclomethycaine reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing Cyclomethycaine in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25 °C
-
Detection wavelength: Determined by measuring the UV spectrum of Cyclomethycaine (e.g., around 230 nm).
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the peak areas of the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Cyclomethycaine in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
Objective: To identify and quantify Cyclomethycaine with high selectivity and sensitivity, particularly in complex matrices.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (e.g., single quadrupole or triple quadrupole)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or other suitable organic solvent (GC grade)
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Cyclomethycaine reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Cyclomethycaine and the internal standard in a suitable solvent. Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of Cyclomethycaine.
-
Sample Preparation: Extract Cyclomethycaine from the sample matrix using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction). Evaporate the solvent and reconstitute the residue in a small volume of the injection solvent containing the internal standard.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion source temperature: 230 °C
-
MS transfer line temperature: 280 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Acquisition mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of Cyclomethycaine and the internal standard.
-
-
Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of Cyclomethycaine to the peak area of the internal standard against the concentration of Cyclomethycaine. Calculate the concentration in the unknown sample using this calibration curve.
UV-Visible Spectrophotometry Method
Objective: A simple and rapid method for the quantification of Cyclomethycaine in relatively pure samples.
Instrumentation:
-
Double-beam UV-Visible spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Suitable solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
Cyclomethycaine reference standard
Procedure:
-
Solvent Selection: Choose a solvent in which Cyclomethycaine is soluble and stable, and that does not absorb significantly in the wavelength range of interest.
-
Determination of Maximum Absorbance (λmax): Prepare a dilute solution of Cyclomethycaine in the chosen solvent. Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard Solution Preparation: Prepare a stock solution of the Cyclomethycaine reference standard in the selected solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing Cyclomethycaine in the solvent to obtain a concentration within the linear range of the assay.
-
Analysis: Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of Cyclomethycaine in the sample solution from its absorbance using the calibration curve.
Visualization of Workflows
The following diagrams illustrate the general workflows for analytical method validation and the logical process of a cross-validation study.
Caption: General workflow for analytical method development and validation.
Caption: Logical workflow for a cross-validation study of two analytical methods.
Conclusion
Comparative Analysis of the Duration of Action of Local Anesthetics with a Focus on Cyclomethycaine Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the duration of action of local anesthetics, with a specific focus on Cyclomethycaine sulfate (B86663). While direct, recent comparative studies on Cyclomethycaine sulfate are limited in publicly accessible literature, this document outlines the established methodologies for evaluating local anesthetic efficacy and presents data for commonly used alternatives. This information can serve as a valuable resource for designing new preclinical and clinical studies.
Mechanism of Action of Local Anesthetics
Local anesthetics, including Cyclomethycaine, exert their effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses. The result is a temporary loss of sensation in the area of application. The duration of this effect is influenced by several factors, including the specific anesthetic agent, its concentration, its affinity for protein, and the rate of its removal from the site of administration.[1]
Data Presentation: A Comparative Overview of Local Anesthetic Duration
Due to a lack of available quantitative data from direct comparative studies on the duration of action of this compound, the following table presents data for commonly used local anesthetics to provide a baseline for comparison in future research.
| Local Anesthetic | Typical Concentration(s) | Onset of Action (minutes) | Duration of Sensory Block (hours) |
| This compound | Data not available | Data not available | Data not available |
| Lidocaine | 1% - 2% | 2 - 5 | 1 - 2 |
| Bupivacaine | 0.25% - 0.5% | 5 - 10 | 4 - 8 |
| Ropivacaine | 0.2% - 0.5% | 5 - 15 | 3 - 6 |
| Tetracaine (topical) | 0.5% - 1% | 3 - 8 | 1.5 - 2.5 |
| Mepivacaine | 2% - 3% | 3 - 5 | 2 - 3 |
Note: The onset and duration of action can vary significantly based on the site of administration, the presence of vasoconstrictors (e.g., epinephrine), and the specific nerve block technique used.[2][3]
Experimental Protocols for Evaluating Duration of Action
The following are detailed methodologies for key experiments designed to assess the duration of action of local anesthetics.
1. Infiltration Anesthesia in a Guinea Pig Model
-
Objective: To determine the duration of local anesthesia following intradermal injection.
-
Animals: Healthy adult guinea pigs.
-
Procedure:
-
The dorsal skin of the guinea pig is shaved and cleaned.
-
The test substance (e.g., this compound solution) and a control (e.g., saline or a standard local anesthetic like lidocaine) are prepared at desired concentrations.
-
A small volume (e.g., 0.1 mL) of the test and control solutions are injected intradermally at marked sites on the back of the guinea pig, raising a wheal.
-
At predetermined time intervals (e.g., every 15 minutes), the anesthetized area is tested for sensory blockade. This is typically done by applying a standardized stimulus, such as a pinprick or a gentle pinch with forceps, to the center of the wheal.
-
The response of the animal (e.g., a flinch or squeak) is observed. The absence of a response is indicative of successful anesthesia.
-
The duration of action is defined as the time from injection until the return of a consistent response to the stimulus.
-
-
Data Analysis: The mean duration of anesthesia for the test substance is calculated and compared to the control using appropriate statistical methods.
2. Sciatic Nerve Block in a Rat or Mouse Model
-
Objective: To evaluate the duration of motor and sensory blockade of a peripheral nerve.
-
Animals: Healthy adult rats or mice.
-
Procedure:
-
The animal is anesthetized with a general anesthetic.
-
The area over the sciatic notch is shaved and disinfected.
-
A needle is inserted to locate the sciatic nerve, often with the aid of a nerve stimulator to elicit a motor response (e.g., foot twitch).
-
Once the nerve is located, a small volume (e.g., 0.1-0.2 mL) of the test anesthetic solution is injected around the nerve.
-
The animal is allowed to recover from general anesthesia.
-
Motor function is assessed at regular intervals by observing the animal's gait and its ability to use the injected limb. A common scoring system is used to quantify the degree of motor block.
-
Sensory blockade is evaluated by applying a stimulus (e.g., thermal stimulus with a hot or cold probe, or mechanical stimulus with von Frey filaments) to the plantar surface of the paw and observing the withdrawal reflex.
-
The duration of motor and sensory block is recorded as the time from injection until the return to baseline function.
-
-
Data Analysis: The mean duration of motor and sensory block is compared between different anesthetic groups.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in the evaluation and action of local anesthetics, the following diagrams are provided.
Caption: Workflow for evaluating local anesthetic duration.
References
- 1. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Onset times and duration of analgesic effect of various concentrations of local anesthetic solutions in standardized volume used for brachial plexus blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Cyclomethycaine on Specific Ion Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the local anesthetic Cyclomethycaine and its alternatives, focusing on their mechanisms of action on specific ion channel subtypes. While quantitative data for Cyclomethycaine's effects on individual ion channel subtypes is limited in publicly available literature, this guide summarizes existing knowledge on related local anesthetics and provides a comprehensive framework for the experimental validation of Cyclomethycaine.
Introduction to Cyclomethycaine and Local Anesthetics
Cyclomethycaine is a local anesthetic belonging to the ester class of these agents. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels (Nav channels), which are essential for the initiation and propagation of action potentials in neurons and other excitable cells. By inhibiting the influx of sodium ions, Cyclomethycaine prevents nerve depolarization, thereby blocking the transmission of pain signals. While its principal target is established, a detailed understanding of its interaction with specific ion channel subtypes, including potassium (Kv) and calcium (Cav) channels, is crucial for a complete pharmacological profile, including potential therapeutic benefits and side effects. This guide compares the known ion channel interactions of two widely used local anesthetics, Lidocaine and Bupivacaine, to provide a benchmark for the future validation of Cyclomethycaine.
Comparative Analysis of Ion Channel Inhibition
A comprehensive validation of a local anesthetic's mechanism of action requires quantifying its inhibitory effects on a range of ion channel subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the available IC50 data for Lidocaine and Bupivacaine on various voltage-gated sodium, potassium, and calcium channel subtypes.
Data Presentation: Quantitative Comparison of Local Anesthetic Potency (IC50)
Table 1: Inhibition of Voltage-Gated Sodium (Nav) Channel Subtypes
| Ion Channel Subtype | Cyclomethycaine IC50 (µM) | Lidocaine IC50 (µM) | Bupivacaine IC50 (µM) |
| Nav1.1 | Data not available | >30 (tonic block) | Data not available |
| Nav1.2 | Data not available | >30 (tonic block) | Data not available |
| Nav1.3 | Data not available | >30 (tonic block) | Data not available |
| Nav1.4 (skeletal muscle) | Data not available | 204 (tonic block)[1] | 27 (tonic block)[1] |
| Nav1.5 (cardiac) | Data not available | ~10-300 (voltage-dependent)[2] | Data not available |
| Nav1.7 (pain signaling) | Data not available | IC50 varies with pulse duration and holding potential[3][4] | Data not available |
| TTX-resistant (sensory neurons) | Data not available | 60 (inactivated state)[5] | 10 µM slows recovery[5] |
| Brain (Types I, II, III) | 5.70 | - | - |
Table 2: Inhibition of Voltage-Gated Potassium (Kv) Channel Subtypes
| Ion Channel Subtype | Cyclomethycaine IC50 (µM) | Lidocaine IC50 (µM) | Bupivacaine IC50 (µM) |
| Kv1.1 | Data not available | 4550[6] | Data not available |
| Kv3.1 | Data not available | 607[6] | Data not available |
| BKCa (large conductance Ca2+-activated) | Data not available | Data not available | 324 (at +80 mV)[7] |
| SK2 (small conductance Ca2+-activated) | Data not available | 77.8[8] | 16.5[8] |
| General Kv (peripheral nerve) | Data not available | 1118[1] | 92[1] |
| Inactivating Kv (Shaker, Kv3.4) | Data not available | Data not available | 300 (Shaker), 60 (Kv3.4)[9] |
Table 3: Inhibition of Voltage-Gated Calcium (Cav) Channel Subtypes
| Ion Channel Subtype | Cyclomethycaine IC50 (µM) | Lidocaine IC50 (µM) | Bupivacaine IC50 (µM) |
| General Cav Channels | Data not available | Can inhibit at higher concentrations | Can inhibit at higher concentrations |
| TRPV1 (Capsaicin receptor) | Data not available | Activates | Reduces capsaicin-stimulated pERK with an IC50 of ~2 mM[10] |
Note: IC50 values can vary significantly depending on the experimental conditions, such as cell type, temperature, and the specific voltage protocol used.
Experimental Protocols for Validating Mechanism of Action
To determine the precise mechanism of action of Cyclomethycaine and enable a direct comparison with other local anesthetics, a standardized set of electrophysiological experiments is required. The whole-cell patch-clamp technique is the gold standard for this purpose.
Detailed Methodology: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the methodology for determining the IC50 of a test compound (e.g., Cyclomethycaine) on a specific ion channel subtype expressed in a heterologous expression system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
Transfection: Transiently transfect cells with plasmids encoding the specific human ion channel α-subunit (e.g., hNav1.7, hKv1.1, hCav1.2) and any necessary auxiliary β-subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter protein (e.g., GFP) should be co-transfected to identify successfully transfected cells. Recordings are typically performed 24-48 hours post-transfection.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Composition may vary depending on the specific channel being studied).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH. (For Cav channel recordings, BaCl2 is often substituted for CaCl2 to increase current amplitude and reduce calcium-dependent inactivation).
3. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a micromanipulator, an inverted microscope with fluorescence capabilities, and data acquisition software are required.
-
Pipettes: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a fluorescently labeled cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette, achieving the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential where the channels of interest are predominantly in the closed state (e.g., -100 mV for Nav and Cav channels, -80 mV for Kv channels).
4. Voltage Protocols and Data Acquisition:
-
Tonic Block: To determine the effect on resting channels, apply a depolarizing voltage step to elicit a current at a low frequency (e.g., 0.1 Hz).
-
Use-Dependent Block: To assess the effect on channels in different states (open, inactivated), apply a train of depolarizing pulses at higher frequencies (e.g., 1, 5, 10 Hz).
-
State-Dependence of Inactivation: To determine if the compound preferentially binds to the inactivated state, use a prepulse protocol where the membrane potential is held at various depolarizing potentials before a test pulse.
-
Data Analysis: Measure the peak current amplitude in the absence and presence of different concentrations of the test compound. Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of action of Cyclomethycaine on ion channels.
Caption: Workflow for validating Cyclomethycaine's mechanism of action.
Conclusion
The validation of Cyclomethycaine's mechanism of action on specific ion channel subtypes is a critical step in fully understanding its pharmacological profile. While direct comparative data is currently lacking, the established effects of Lidocaine and Bupivacaine provide a valuable reference. The detailed experimental protocol outlined in this guide offers a robust framework for researchers to systematically investigate the potency and selectivity of Cyclomethycaine on a panel of physiologically relevant ion channels. Such studies will not only elucidate its precise molecular interactions but also contribute to the rational design of future local anesthetics with improved efficacy and safety profiles.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch-clamp recording of voltage-sensitive Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. benchchem.com [benchchem.com]
- 9. sophion.com [sophion.com]
- 10. Voltage clamp - Wikipedia [en.wikipedia.org]
Cyclomethycaine Formulation Performance: A Comparative Guide for Researchers
For drug development professionals, scientists, and researchers, the formulation of a topical anesthetic is a critical factor influencing its efficacy, duration of action, and safety profile. While extensive comparative data for different formulations of Cyclomethycaine are limited in publicly available literature, this guide provides a comprehensive overview of its known characteristics and outlines potential formulation strategies and evaluation protocols based on established principles of local anesthetic development.[1]
Physicochemical Properties and Formulation Considerations
Cyclomethycaine, an ester-type local anesthetic, is utilized for surface anesthesia in various applications, including ophthalmic, dental, and minor dermatological procedures.[2] It is available in different salt forms, such as hydrochloride and sulfate, which offer enhanced aqueous solubility compared to the free base.[3] The choice of salt and excipients is paramount in developing a stable and effective formulation.
Table 1: Physicochemical Properties of Cyclomethycaine and its Salts [3]
| Property | Cyclomethycaine (Base) | Cyclomethycaine Hydrochloride | Cyclomethycaine Sulfate |
| Molecular Formula | C₂₂H₃₃NO₃ | C₂₂H₃₃NO₃ • HCl | (C₂₂H₃₃NO₃)₂ • H₂SO₄ |
| Molecular Weight | 359.5 g/mol | 395.96 g/mol | 817.08 g/mol |
| Solubility in Water | Data not readily available | Moderately soluble | Moderately soluble |
| Storage (Solid) | 2-8°C, desiccate | 2-8°C, desiccate | 2-8°C, desiccate |
| Storage (Solution) | -20°C or -80°C | -20°C or -80°C | -20°C or -80°C |
Note: Researchers should conduct their own solubility tests for specific formulation development.
The development of novel Cyclomethycaine formulations could explore various delivery systems to enhance its performance. Learning from research on other local anesthetics, potential formulation strategies could include:
-
Gels and Creams: These are common formulations for topical anesthetics. The inclusion of penetration enhancers, such as propylene (B89431) glycol, and buffering agents to optimize pH can significantly impact drug delivery and onset of action.[4][5]
-
Liposomal Formulations: Encapsulating Cyclomethycaine in liposomes could potentially prolong its duration of action and reduce systemic absorption, thereby minimizing potential side effects.[6][7]
-
Mucoadhesive Formulations: For applications in dentistry or on mucous membranes, mucoadhesive polymers can increase the residence time of the formulation at the site of action, leading to improved efficacy.[8]
Mechanism of Action: Blocking Nerve Impulses
Cyclomethycaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal membrane.[1][2][3] This inhibition prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses and resulting in a temporary loss of sensation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. benchchem.com [benchchem.com]
- 4. dovepress.com [dovepress.com]
- 5. Effectiveness of various formulations of local anesthetics and additives for topical anesthesia - a prospective, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the Scarcity of In Vivo Data: A Comparative Guide to Cyclomethycaine
For researchers, scientists, and drug development professionals, the validation of a compound's efficacy and safety through in vivo experimentation is a critical step. Cyclomethycaine, an ester-type local anesthetic, presents a unique challenge due to the limited availability of direct comparative in vivo studies in publicly accessible literature. This guide provides a framework for the statistical validation of Cyclomethycaine by offering a comparative overview of relevant local anesthetics, detailed experimental protocols for in vivo assessment, and visualizations of key pathways and workflows.
Performance Comparison of Ester-Type Local Anesthetics
To establish a baseline for evaluating Cyclomethycaine, the following table summarizes the physicochemical properties and clinical characteristics of other commonly used ester-type local anesthetics. These properties are key determinants of a local anesthetic's performance, including its potency, onset, and duration of action.[2]
| Anesthetic | pKa | Lipid Solubility (Partition Coefficient) | Protein Binding (%) | Relative Potency | Onset of Action | Duration of Action (min) |
| Procaine | 8.9 | Low (0.6) | 6 | 1 | Slow | 15-30 |
| Chloroprocaine | 8.7 | Low | - | 1 | Fast | 30-60 |
| Tetracaine | 8.5 | High (80) | 75 | 16 | Slow | 120-180 |
| Benzocaine | 3.5 | High | - | - | Fast | 5-15 (Topical) |
Mechanism of Action: A Shared Pathway
Cyclomethycaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing nerve conduction and producing a temporary and reversible loss of sensation.[1][2]
Caption: Cyclomethycaine blocks nerve impulses by inhibiting sodium ion influx through voltage-gated channels.
Experimental Protocol: Infiltration Anesthesia in a Rodent Model
To directly compare the in vivo efficacy of Cyclomethycaine with another local anesthetic, such as the widely used amide-type anesthetic Lidocaine, the following protocol for infiltration anesthesia in a mouse model can be employed. This method assesses the onset and duration of the anesthetic effect by measuring the response to a stimulus.
Materials:
-
Cyclomethycaine solution at desired concentrations
-
Positive control: Lidocaine solution (e.g., 1% or 2%)
-
Vehicle control (e.g., sterile saline)
-
Syringes with fine-gauge needles (e.g., 30-gauge)
-
Animal clippers
-
A device for delivering a consistent, quantifiable stimulus (e.g., electrical stimulator, von Frey filaments)
-
Animal restrainers
-
Stopwatch
Procedure:
-
Animal Acclimation: Acclimate adult mice (e.g., C57BL/6) to the experimental environment and handling for at least three days prior to the experiment to minimize stress-induced variability.
-
Preparation: On the day of the experiment, carefully clip the hair from the intended injection site (e.g., the dorsal flank or abdomen).
-
Baseline Threshold Determination: Before administering any substance, determine the baseline response threshold for each mouse by applying the stimulus with increasing intensity until a defined response (e.g., a skin twitch or vocalization) is elicited.
-
Drug Administration: Randomly assign mice to treatment groups (Vehicle, Cyclomethycaine, Lidocaine). Administer a standardized volume of the assigned solution via subcutaneous injection into the prepared area.
-
Assessment of Anesthesia:
-
Onset of Action: At set intervals (e.g., every 1-2 minutes) post-injection, apply the stimulus at the pre-determined baseline threshold and record the time to the first absence of the response.
-
Duration of Action: Continue to test for the response at regular intervals (e.g., every 5-10 minutes) until the response returns. The duration is the time from the onset of anesthesia to the return of the baseline response.
-
-
Data Analysis: Statistically compare the mean onset and duration of anesthesia between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Caption: A standardized workflow for the in vivo comparison of local anesthetic efficacy in a rodent model.
Conclusion
While the existing body of literature lacks direct comparative in vivo studies on Cyclomethycaine, its classification as an ester-type local anesthetic provides a basis for indirect comparison and informs the design of new validation studies. By employing established in vivo models and detailed experimental protocols as outlined in this guide, researchers can systematically evaluate the performance of Cyclomethycaine against other local anesthetics. The generation of such robust, statistically validated data is essential for advancing our understanding of this compound and its potential applications in research and drug development.
References
A Comparative Review of Cyclomethycaine Sulfate and its Hydrochloride Salt for Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of local anesthetics for research and pharmaceutical development, the choice of salt form for an active pharmaceutical ingredient (API) is a critical decision that can significantly impact its physicochemical properties and subsequent performance. Cyclomethycaine, an ester-type local anesthetic, is available in different salt forms, with the sulfate (B86663) and hydrochloride salts being the most common. This guide provides a comprehensive comparison of Cyclomethycaine sulfate and its hydrochloride salt, offering a summary of available data, detailed experimental protocols for their evaluation, and visualizations of key pathways and workflows to assist researchers in selecting the optimal form for their specific needs.
Physicochemical Properties: A Comparative Overview
The selection of a salt form is often driven by the desire to improve properties such as solubility, stability, and ease of formulation. While specific quantitative data for a direct comparison of this compound and hydrochloride is not extensively available in public literature, we can compile the known properties to provide a foundational comparison. Researchers are encouraged to perform head-to-head studies using the protocols outlined in this guide to generate data specific to their experimental conditions.
| Property | This compound | Cyclomethycaine Hydrochloride | Reference |
| Molecular Formula | (C₂₂H₃₃NO₃)₂·H₂SO₄ | C₂₂H₃₃NO₃·HCl | [1] |
| Molecular Weight | 817.08 g/mol | 395.96 g/mol | [1] |
| Appearance | Crystalline solid | Crystalline solid | [1] |
| Aqueous Solubility | Moderately soluble | Moderately soluble, slightly >1 g/100 ml | [1][2] |
| Solubility in Ethanol | Data not readily available | Data not readily available | |
| Solubility in DMSO | Soluble | Soluble | [3] |
| Storage (Solid) | 2-8°C, desiccate | 2-8°C, desiccate | [2] |
| Storage (Solution) | -20°C or -80°C | -20°C or -80°C | [2] |
Note: The aqueous solubility of both salts is expected to be significantly higher than that of the free base, which is a primary reason for their use in formulations. The difference in molecular weight should be taken into account when preparing solutions of equimolar concentrations.
Mechanism of Action: Blocking Neuronal Transmission
Both this compound and its hydrochloride salt function through the same mechanism of action, characteristic of local anesthetics. They act as voltage-gated sodium channel blockers in nerve membranes.[4] By reversibly binding to the sodium channels, they inhibit the influx of sodium ions that is necessary for the depolarization of the nerve membrane. This action prevents the generation and conduction of nerve impulses, resulting in a temporary and localized loss of sensation.
References
- 1. Local anaesthesia efficacy: discrepancies between in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
Safety Operating Guide
Navigating the Safe Disposal of Cyclomethycaine Sulfate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of cyclomethycaine (B90308) sulfate (B86663), ensuring compliance with regulatory standards and promoting a safe working environment.
The disposal of any chemical, including cyclomethycaine sulfate, is governed by federal, state, and local regulations.[1][2] Key agencies in the United States that regulate pharmaceutical and chemical waste include the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location.[4][5]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Always refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information.[6][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent skin and eye contact.[7][8]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[7][9]
-
Spill Management: In case of a spill, isolate the area and follow the cleanup procedures outlined in the SDS. Generally, this involves carefully collecting the spilled material into a designated waste container and cleaning the affected surface.[4]
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its specific characteristics and whether it is contaminated with other hazardous substances. The following protocol provides a general framework for its safe disposal.
Step 1: Waste Characterization
The first and most critical step is to determine the nature of the this compound waste.
-
Unused or Expired Pure Compound: Pure, uncontaminated this compound.
-
Contaminated Waste: this compound that has been mixed with other chemicals, solvents, or materials. The disposal method will be dictated by the hazards of all components in the mixture.[4]
-
Empty Containers: Containers that previously held this compound.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and ensure compliant disposal.
-
Collect all waste materials containing this compound in a designated, compatible, and properly sealed hazardous waste container.[5]
-
Do not mix this compound waste with other incompatible waste streams.[8]
Step 3: Labeling
Clearly and accurately label the waste container. The label should include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., toxic)
Step 4: Storage
Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup. Follow all institutional guidelines for the storage of hazardous waste.
Step 5: Arrange for Disposal
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[5] Most pharmaceutical and chemical waste is disposed of through high-temperature incineration at a permitted facility.[2][3]
Quantitative Data for Chemical Disposal
The following table summarizes key information relevant to the proper handling and disposal of laboratory chemicals.
| Parameter | Guideline / Information | Source |
| Regulatory Agencies | Environmental Protection Agency (EPA), Drug Enforcement Administration (DEA), State and Local Environmental Agencies | [1][2][3] |
| Primary Disposal Method | Incineration at a permitted hazardous waste facility | [2][3] |
| Containerization | Use compatible, leak-proof, and clearly labeled containers. Color-coding may be used (e.g., black for RCRA hazardous waste). | |
| Spill Residue | All materials used to clean up a spill should be managed as hazardous waste. | [9] |
| Unknowns | Any unknown chemical waste must be treated as hazardous until identified. |
Experimental Protocols Cited
This guide is based on established best practices for chemical waste management and does not cite specific experimental protocols for the disposal of this compound. The fundamental protocol for chemical waste disposal involves characterization, segregation, containment, labeling, and transfer to a certified disposal facility, as outlined in the step-by-step guide above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclomethycaine - Safety Data Sheet [chemicalbook.com]
- 7. chemmanagement.ehs.com [chemmanagement.ehs.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling Cyclomethycaine Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent pharmaceutical compounds like Cyclomethycaine Sulfate. Adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are critical to minimize exposure and mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to PPE is necessary to protect against various routes of exposure. The following equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles that comply with ANSI Z87.1 standards are essential to shield the eyes from splashes, vapors, and dust.[1] In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a full-face shield should be worn over the safety goggles.[1]
-
Skin Protection: To prevent dermal contact, chemical-resistant gloves are required.[2] Given the hazardous nature of the compound, double gloving is recommended, with the outer glove being changed immediately if contaminated.[1][3] A fully buttoned, long-sleeved lab coat made of a chemical-resistant material is also necessary.[1] For procedures with a high risk of contamination, a disposable gown can be worn over the lab coat.[1] Long pants and closed-toe shoes are required to ensure no skin is exposed.[1]
-
Respiratory Protection: All handling of this compound in solid form or as a solution should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1] If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator appropriate for the concentration and type of airborne substance should be used.[4]
| Exposure Route | Required Personal Protective Equipment | Specifications and Rationale |
| Ocular (Eye) | Safety Goggles and Face Shield | ANSI Z87.1 compliant chemical splash goggles are mandatory to protect against splashes and vapors.[1] A full-face shield should be worn over goggles during high-risk procedures.[1] |
| Dermal (Skin) | Double Gloves and Chemical-Resistant Lab Coat | Nitrile or neoprene gloves should be used.[1] Double gloving provides an extra layer of protection, and the outer glove should be changed immediately upon contamination.[1][3] A fully buttoned, long-sleeved lab coat is required.[1] |
| Inhalation | Chemical Fume Hood or Respirator | All manipulations should be performed in a certified chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure that the chemical fume hood is certified and functioning correctly.
-
Cover the work surface within the fume hood with disposable absorbent liners.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials, solvents) inside the fume hood before commencing work.
-
Don all required PPE as specified in the table above.
2. Weighing the Compound (Highest Risk Step):
-
Perform this task within a chemical fume hood.
-
Use dedicated and clearly labeled spatulas and weighing equipment.
-
Handle the container with care to avoid generating airborne dust.
3. Solution Preparation:
-
Add the solvent to the weighed compound slowly and carefully to avoid splashing.
-
Ensure the container is securely capped before mixing or vortexing.
4. Post-Handling Decontamination:
-
Wipe down all surfaces inside the fume hood with an appropriate decontaminating solution (e.g., 70% ethanol).
-
Carefully wipe the exterior of the primary container and any solution vials before removing them from the fume hood.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated solid materials, including used PPE (gloves, disposable gowns), weigh paper, and absorbent liners, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Container Disposal: Empty containers that held this compound must be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines for hazardous waste containers.
Always follow local, state, and federal regulations for the disposal of hazardous chemical waste.
Below is a diagram illustrating the logical workflow for safely handling this compound.
Caption: Logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
